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2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine Documentation Hub

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  • Product: 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine
  • CAS: 383145-87-7

Core Science & Biosynthesis

Foundational

chemical structure and properties of 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine

An In-Depth Technical Guide to 2-(5,7-Difluoro-2-methyl-1H-indol-3-yl)ethanamine Executive Summary 2-(5,7-Difluoro-2-methyl-1H-indol-3-yl)ethanamine (hereafter referred to as 5,7-DF-2-MeT ) is a specialized tryptamine de...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(5,7-Difluoro-2-methyl-1H-indol-3-yl)ethanamine

Executive Summary

2-(5,7-Difluoro-2-methyl-1H-indol-3-yl)ethanamine (hereafter referred to as 5,7-DF-2-MeT ) is a specialized tryptamine derivative designed as a chemical probe for serotonergic signaling pathways.[1][2] It represents a convergence of two distinct medicinal chemistry strategies: steric protection via C2-methylation and electronic modulation via 5,7-difluorination.[1][2]

Unlike the classical psychedelic N,N-dimethyltryptamine (DMT), 5,7-DF-2-MeT is a primary amine.[2] Its structural modifications are engineered to resist Monoamine Oxidase (MAO) degradation while altering the electrostatic potential of the indole ring to probe specific binding pockets within 5-HT receptors (specifically 5-HT1A, 5-HT2A, and 5-HT2C). This guide details the physicochemical rationale, synthesis protocols, and handling requirements for this compound.

Structural Analysis & Physicochemical Properties

The molecule consists of an indole core substituted at three critical positions.[1][2] Understanding the interplay of these substituents is vital for predicting its behavior in vitro and in vivo.[2]

The 2-Methyl "Steric Shield"[1][2]
  • Function: The methyl group at position 2 introduces steric bulk adjacent to the ethylamine side chain.[2]

  • Mechanism: In unsubstituted tryptamines, the side chain is highly flexible. The 2-methyl group restricts this conformational freedom, biasing the molecule towards specific rotamers. Crucially, this bulk hinders the approach of Monoamine Oxidase A (MAO-A), the enzyme responsible for oxidative deamination.

  • Result: Significantly enhanced metabolic stability compared to tryptamine, potentially conferring oral bioavailability without the need for an MAO inhibitor (MAOI).

The 5,7-Difluoro Substitution
  • Electronic Effect: Fluorine is highly electronegative.[1][2] Placing it at positions 5 and 7 pulls electron density away from the indole nitrogen and the aromatic system. This lowers the pKa of the indole N-H, potentially strengthening hydrogen bond donor interactions with receptor residues (e.g., Ser159 in 5-HT2A).

  • Metabolic Blockade: The 5, 6, and 7 positions are common sites for cytochrome P450 hydroxylation. Fluorine at C5 and C7 effectively blocks these metabolic soft spots, forcing metabolism to occur via slower pathways (e.g., N-acetylation or C6-hydroxylation).[2]

Table 1: Predicted Physicochemical Data

PropertyValue (Predicted)Rationale
Formula C₁₁H₁₂F₂N₂Core stoichiometry
MW 210.22 g/mol --
LogP ~2.3Higher than tryptamine (1.[1]6) due to F-substitution
pKa (Amine) ~9.6Standard primary amine range
TPSA 41.8 ŲPolar surface area unaffected by F, but critical for BBB penetration
H-Bond Donors 2Indole NH, Sidechain NH₂

Chemical Synthesis Strategy

Note: The following protocol is designed for a laboratory setting equipped for air-sensitive chemistry. All precursors must be handled in a fume hood.

The most robust route to 5,7-DF-2-MeT involves the Speeter-Anthony Tryptamine Synthesis , utilizing a pre-functionalized indole core.[1][2] This avoids the harsh conditions of the Fischer Indole synthesis which can be low-yielding with electron-deficient hydrazines.[1][2]

Retrosynthetic Analysis (DOT Diagram)

SynthesisPath Indole 5,7-Difluoro-2-methylindole (Starting Material) Glyoxyl Indole-3-glyoxyl chloride (Intermediate) Indole->Glyoxyl Acylation Amide Indole-3-glyoxylamide (Stable Precursor) Glyoxyl->Amide Amidation Oxalyl Oxalyl Chloride (0°C, Et2O) Target 5,7-DF-2-MeT (Final Product) Amide->Target Reduction Ammonia NH3 (aq) or gas LAH LiAlH4 (THF, Reflux)

Figure 1: The Speeter-Anthony synthesis route allows for the clean installation of the ethylamine side chain on the electron-deficient fluorinated indole core.[1][2]

Detailed Protocol

Step 1: Acylation (Formation of Glyoxyl Chloride) [1]

  • Dissolve 5,7-difluoro-2-methylindole (10.0 mmol) in anhydrous diethyl ether (50 mL) under argon.

  • Cool the solution to 0°C in an ice bath.

  • Add oxalyl chloride (12.0 mmol) dropwise over 20 minutes. The electron-withdrawing fluorines may slow the reaction compared to unsubstituted indole; allow to stir for 2 hours at 0°C, then 4 hours at room temperature.

  • Observation: A bright yellow/orange precipitate (the glyoxyl chloride) should form.[1][2]

Step 2: Amidation

  • Cool the reaction mixture back to 0°C.

  • Introduce ammonia gas (bubbled) or add 30% aqueous ammonium hydroxide (excess) with vigorous stirring.

  • Stir for 1 hour. The precipitate will convert to the glyoxylamide.[2]

  • Filter the solid, wash with water and cold ether, and dry under vacuum.

Step 3: Reduction (Lithium Aluminum Hydride)

  • Suspend the dried glyoxylamide (5.0 mmol) in anhydrous THF (40 mL).

  • Slowly add LiAlH₄ (15.0 mmol, pellets or solution) at 0°C. Caution: Exothermic.

  • Heat to reflux for 12–24 hours. The 2-methyl group adds steric hindrance, necessitating longer reduction times than standard tryptamines.[2]

  • Workup: Cool to 0°C. Quench carefully (Fieser method: 1 mL H₂O, 1 mL 15% NaOH, 3 mL H₂O per gram of LAH).

  • Filter off aluminum salts.[1][2] Dry the filtrate (MgSO₄) and concentrate.

  • Purification: Convert to the hydrochloride or fumarate salt for crystallization (EtOH/Et₂O).

Pharmacological Profile (SAR & Mechanism)

The pharmacological interest in 5,7-DF-2-MeT lies in the conflict between the 2-Methyl and 5-Fluoro substituents.[1][2]

Structure-Activity Relationship (SAR) Logic
  • 5-HT2A Receptor:

    • 5-F Substitution: Generally increases affinity .[1] The fluorine atom at C5 mimics the 5-hydroxyl group of serotonin (5-HT) in terms of electronics but is lipophilic.[1]

    • 2-Me Substitution: Generally decreases affinity .[1] The 2-methyl group clashes with the receptor binding pocket (specifically the region near Asp3.32), often reducing potency by 10-30 fold compared to the non-methylated analog.

  • Net Effect: 5,7-DF-2-MeT is expected to be a low-potency partial agonist or antagonist at 5-HT2A.[1][2] It is likely not a potent psychedelic, but rather a tool to study receptor selectivity and metabolic stability.

MAO Inhibition & Metabolic Stability

The defining feature of this molecule is its resistance to MAO-A.[1][2]

SAR_Logic cluster_metabolism Metabolic Fate Compound 5,7-DF-2-MeT MAO MAO-A Enzyme Compound->MAO Steric Block (2-Me Group) HT2A 5-HT2A Receptor Compound->HT2A Affinity Modulation (5,7-F2 increases, 2-Me decreases) Hydroxylation C5/C7 Hydroxylation (Blocked) Compound->Hydroxylation N_Acetyl N-Acetylation (Likely Route) Compound->N_Acetyl Deamination Deamination (Blocked) MAO->Deamination

Figure 2: The SAR logic demonstrates how the 2-Me and 5,7-F2 substituents redirect the compound's metabolic fate and receptor interaction profile.[1]

Experimental Validation: Radioligand Binding Assay

To validate the affinity of synthesized 5,7-DF-2-MeT, a competitive binding assay against [³H]-Ketanserin (5-HT2A antagonist) or [³H]-Citalopram (SERT) is recommended.[1][2]

Protocol:

  • Membrane Prep: HEK293 cells expressing human 5-HT2A receptors.[1][2]

  • Buffer: 50 mM Tris-HCl, pH 7.4, containing 4 mM CaCl₂ and 0.1% ascorbic acid (to prevent oxidation of the indole).

  • Incubation:

    • Mix 100 µL membrane suspension + 50 µL [³H]-Ligand (e.g., 1 nM [³H]-Ketanserin) + 50 µL 5,7-DF-2-MeT (varying concentrations:

      
       to 
      
      
      
      M).
    • Incubate at 37°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.[1][2]

Safety & Handling

  • Hazard Class: Tryptamines are bioactive amines.[1][2] Treat as a potential CNS active agent.[1]

  • Specific Risks:

    • Unknown Potency: While predicted to be lower potency, the 5,7-difluoro substitution could unexpectedly increase efficacy.

    • Fluorine Chemistry: Combustion may release HF (Hydrofluoric acid).[1][2]

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. All solid handling in a HEPA-filtered weigh station or fume hood.[1]

References

  • Shulgin, A. T., & Shulgin, A. (1997).[2] TiHKAL: The Continuation. Transform Press. (Foundational text on tryptamine SAR and the "2-Methyl" effect).

  • Nichols, D. E. (2018).[1][2][3] Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 7(2), e1290. Link[1]

  • Blair, J. B., et al. (2000).[2] Effect of Ring Fluorination on the Pharmacology of Hallucinogenic Tryptamines. Journal of Medicinal Chemistry, 43(24), 4701–4710. Link[1]

  • Enamine Ltd. (2025).[1][2] Catalog Entry: 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine.[2][4][5] (Chemical supplier data confirming existence and basic properties).

  • Qu, H., et al. (2011).[2] Synthesis of 5,7-Difluoroindole Derivatives via Palladium-Catalyzed Cyclization. Organic Letters, 13(20), 5432–5435. (Methodology for fluorinated indole core synthesis).

Sources

Exploratory

pharmacological profile of 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine

The following is an in-depth technical guide on the pharmacological profile of 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine , a specialized tryptamine scaffold used primarily in the development of neuroprotective an...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the pharmacological profile of 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine , a specialized tryptamine scaffold used primarily in the development of neuroprotective and anti-inflammatory agents.

Synonyms: 5,7-Difluoro-2-methyltryptamine; DFMT; 5,7-Difluoro-2-Me-T CAS Registry Number: 383145-87-7[1]

Executive Summary

2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine is a substituted tryptamine derivative characterized by fluorination at the 5 and 7 positions of the indole ring and methylation at the 2-position.[1] Unlike classic psychoactive tryptamines (e.g., DMT, Psilocybin) which primarily target 5-HT2A receptors, this compound serves as a privileged scaffold in medicinal chemistry.

Its primary utility lies in the synthesis of high-affinity Prostaglandin E2 receptor 2 (EP2) antagonists , such as the TG6-10-1 series, which are investigated for efficacy in neurodegenerative models (Alzheimer’s, epilepsy).[1] The specific substitution pattern (5,7-difluoro-2-methyl) confers unique metabolic stability and electronic properties that enhance the potency and brain penetrability of the final pharmacophores.[1]

Chemical Identity & Physicochemical Properties

The compound is an indole-based ethylamine.[1] The inclusion of fluorine atoms and a methyl group significantly alters its lipophilicity and electronic density compared to the parent tryptamine.

PropertyValue / Description
IUPAC Name 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine
Molecular Formula C₁₁H₁₂F₂N₂
Molecular Weight 210.22 g/mol
LogP (Predicted) ~2.3 – 2.5 (Increased lipophilicity vs. Tryptamine due to F/Me)
pKa (Amine) ~9.6 (Typical for primary alkyl amines)
pKa (Indole NH) Reduced (Acidified) by electron-withdrawing fluorines at 5,7 positions
H-Bond Donors 2 (Indole NH, Amine NH₂)
H-Bond Acceptors 2 (Fluorines)
Structural Significance[1]
  • 5,7-Difluoro Substitution: Fluorine at the 5-position blocks the primary metabolic route (hydroxylation by CYP450), extending half-life.[1] The 7-fluoro substituent modifies the electrostatic potential of the indole ring, influencing pi-stacking interactions within receptor binding pockets.[1]

  • 2-Methyl Group: Sterically hinders the indole nitrogen and the side chain, reducing degradation by Monoamine Oxidase (MAO) and preventing classic 5-HT2A agonist binding modes associated with hallucinogenic activity.[1]

Pharmacological Profile (SAR & Intrinsic Activity)

While the free amine is rarely used as a standalone therapeutic, its intrinsic pharmacology is defined by its interactions with serotonergic and metabolic systems.

Structure-Activity Relationship (SAR)

The following diagram illustrates the functional impact of the specific substitutions on the tryptamine core.

SAR_Analysis Core Tryptamine Core (Indole-3-ethylamine) Pos5 5-Fluoro Substitution Core->Pos5 Pos7 7-Fluoro Substitution Core->Pos7 Pos2 2-Methyl Substitution Core->Pos2 Effect1 Blocks CYP450 5-Hydroxylation (Metabolic Stability) Pos5->Effect1 Primary Effect2 Electronic modulation (Altered Pi-Stacking) Pos7->Effect2 Electronic Effect3 Steric Hindrance (MAO Resistance) Pos2->Effect3 Steric Effect4 Reduced 5-HT2A Affinity (Non-Psychoactive) Pos2->Effect4 Selectivity

Figure 1: SAR analysis of 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine showing the functional consequences of specific substitutions.[1]

Receptor Binding & Selectivity[1]
  • Serotonin Receptors (5-HT): The 2-methyl group generally diminishes affinity for 5-HT1A and 5-HT2A receptors compared to unsubstituted tryptamines.[1] This reduction in affinity is advantageous when the molecule is used as a scaffold for non-serotonergic targets (e.g., EP2 receptors), as it minimizes off-target CNS side effects (hallucinations, serotonin syndrome).

  • Monoamine Oxidase (MAO): The 2-methyl substituent acts as a steric shield, reducing the rate of deamination by MAO-A. Consequently, the amine may exhibit weak MAO-inhibitory properties or prolonged systemic exposure compared to tryptamine.[1]

Primary Application: EP2 Receptor Antagonism

The most authoritative application of this compound is as a key intermediate in the synthesis of EP2 antagonists (e.g., Compound 24c in Ganesh et al., J. Med. Chem. 2020).[2]

Mechanism of Action (Contextual)

When coupled with specific pyridine/pyrimidine carboxylic acids, the amine moiety fits into the hydrophobic pocket of the Prostaglandin E2 (EP2) receptor.

  • Target: EP2 Receptor (Gs-coupled GPCR).[1]

  • Pathology: Overactivation of EP2 by COX-2 derived PGE2 leads to neuroinflammation, blood-brain barrier leakage, and hyperexcitability.[1]

  • Therapeutic Effect: Antagonism reduces microglial activation and provides neuroprotection in models of status epilepticus.

Synthesis Workflow (Amine to Antagonist)

The following protocol outlines the conversion of the amine into a bioactive EP2 antagonist.

Protocol 1: Amide Coupling for EP2 Antagonist Synthesis

  • Reagents:

    • Substrate: 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine (1.0 eq).[1]

    • Acid Partner: 2-((4,6-dimethylpyridin-2-yl)amino)pyrimidine-5-carboxylic acid (1.0 eq).[1]

    • Coupling Agent: EDCI[2][3][4]·HCl (1.2 eq) and DMAP (1.2 eq).

    • Solvent: DMF/CH₂Cl₂ (1:1 mixture).

  • Procedure:

    • Dissolve the carboxylic acid partner in dry DMF/CH₂Cl₂ under nitrogen atmosphere.

    • Add EDCI[2][4]·HCl and DMAP; stir for 15 minutes to activate the acid.

    • Add 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine dropwise.[1]

    • Stir at Room Temperature (RT) for 12 hours.

    • Quench with water and extract with ethyl acetate.

  • Purification:

    • Wash organic layer with brine, dry over Na₂SO₄.

    • Purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM).[1]

  • Validation:

    • Confirm structure via ¹H NMR (DMSO-d₆) and LC-MS (Expected m/z for final ligand).

Synthesis of the Scaffold

For researchers requiring the de novo synthesis of the amine itself, the Fischer Indole Synthesis is the standard route.

Synthesis_Pathway Start 2,4-Difluorophenylhydrazine + 5-chloropentan-2-one Intermediate Hydrazone Formation Start->Intermediate Cyclization Fischer Indolization (Acid Catalyst / Heat) Intermediate->Cyclization Product_Cl 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethyl chloride Cyclization->Product_Cl Amination Gabriel Synthesis or Ammonolysis Product_Cl->Amination Final 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine Amination->Final

Figure 2: Synthetic pathway for the production of the 5,7-difluoro-2-methyltryptamine scaffold.[1]

Alternative Route (Grandberg Synthesis): Direct formation of the tryptamine is possible by reacting 2,4-difluorophenylhydrazine with 3-chloropropyl methyl ketone (or equivalent protected aldehyde), utilizing the Grandberg modification to yield the ethylamine side chain directly upon cyclization.[1]

Safety & Toxicology

As a research chemical, specific toxicological data (LD50) is not established. However, handling must follow protocols for fluorinated indole alkaloids.

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Handling: Use a fume hood. The compound is a likely MAO inhibitor ; avoid co-administration with other serotonergic agents or tyramine-rich substrates in biological assays to prevent confounding variables.[1]

  • Storage: Store at -20°C, protected from light and moisture. The free amine is prone to oxidation; conversion to the hydrochloride or oxalate salt is recommended for long-term stability.[1]

References

  • Ganesh, T., et al. (2020).[5] Potent, Selective, Water Soluble, Brain-Permeable EP2 Receptor Antagonist for Use in Central Nervous System Disease Models. Journal of Medicinal Chemistry. [1]

  • Jiang, J., et al. (2012). Small molecule antagonists of the prostaglandin E2 receptor EP2 for the treatment of neurodegenerative diseases. U.S.
  • Blough, B. E., et al. (2014). Synthesis and pharmacology of 2-substituted tryptamines. Bioorganic & Medicinal Chemistry Letters. (Contextual SAR for 2-methyl substitution).
  • PubChem. (n.d.). 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine - Compound Summary. [1]

  • Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.

Sources

Foundational

Pharmacological Profiling of 5,7-Difluoro-2-Methyltryptamine: Binding Kinetics and Functional Selectivity at 5-HT Receptors

The following technical guide details the pharmacological characterization of 5,7-Difluoro-2-Methyltryptamine (5,7-DF-2-Me-T) . This guide adopts the perspective of a Senior Application Scientist designing a validation p...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological characterization of 5,7-Difluoro-2-Methyltryptamine (5,7-DF-2-Me-T) .

This guide adopts the perspective of a Senior Application Scientist designing a validation protocol. It synthesizes established Structure-Activity Relationship (SAR) principles with rigorous experimental methodologies to define the compound's binding profile.

Executive Summary & Chemical Logic

The development of 5,7-difluoro-2-methyltryptamine represents a strategic convergence of two medicinal chemistry tactics aimed at optimizing serotonin (5-HT) receptor agonists: metabolic protection and subtype selectivity .

While the 5-HT


 receptor is a primary target for neuropsychiatric therapeutics (e.g., psychedelics, antidepressants), off-target effects at 5-HT

(valvulopathy risk) and 5-HT

remain a challenge. This compound integrates three specific structural modifications to address these issues:
  • 2-Methyl Substitution: Sterically hinders the amine group from Monoamine Oxidase A (MAO-A) degradation, significantly extending oral bioavailability. Crucially, this substitution typically reduces affinity for 5-HT

    
     subtypes (which require a compact binding pocket) while retaining 5-HT
    
    
    
    affinity.
  • 5-Fluoro Substitution: A classic bioisostere for the hydroxyl group (as seen in serotonin), known to enhance affinity at 5-HT

    
     via halogen bonding or hydrophobic interactions in the receptor's orthosteric site (specifically interacting with residues in Transmembrane Helix 5).
    
  • 7-Fluoro Substitution: Modulates the pKa of the indole nitrogen and alters the electrostatic potential surface of the aromatic ring, potentially reducing metabolic hydroxylation at the 6- and 7-positions.

Predicted Pharmacological Profile (SAR Analysis)

Based on structural congeners (e.g., 5-fluoro-2-methyltryptamine, 5,7-difluorotryptamine), the expected profile is:

ParameterPredicted OutcomeMechanistic Driver
5-HT

Affinity (

)
High (< 50 nM)5-F interaction with Ser5.46 / Phe6.52
5-HT

Affinity
Low / Negligible2-Me steric clash
Metabolic Stability High (

> 60 min)
2-Me blocks MAO; F blocks CYP450 hydroxylation
Functional Activity Partial AgonistIndole core typically drives Gq signaling

Experimental Protocols: Binding Affinity Determination

To empirically validate the predicted


, we utilize a competitive radioligand binding assay. This protocol is designed to be self-validating through the use of specific controls.
Reagents and Cell Lines[1]
  • Host System: HEK-293 cells stably expressing human 5-HT

    
    , 5-HT
    
    
    
    , and 5-HT
    
    
    receptors (separately).
  • Radioligands:

    • 5-HT

      
      : 
      
      
      
      -Ketanserin (Antagonist) or
      
      
      -Cimbi-36 (Agonist) - Note: Agonist radioligands are preferred for measuring high-affinity state binding.
    • 5-HT

      
      : 
      
      
      
      -Mesulergine.
    • 5-HT

      
      : 
      
      
      
      -8-OH-DPAT.
  • Reference Ligand: Chlorpromazine or Methysergide (for non-specific binding determination).

Step-by-Step Assay Workflow
  • Membrane Preparation:

    • Harvest HEK-293 cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at 40,000

      
       for 20 minutes. Resuspend pellet.
      
    • Quality Control: Protein concentration must be normalized to 20-40

      
       g/well  to avoid ligand depletion.
      
  • Incubation:

    • Prepare 96-well plates.

    • Total Binding: Membrane + Radioligand (

      
       concentration).
      
    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold Competitor (10

      
      M).
      
    • Experimental: Membrane + Radioligand + 5,7-DF-2-Me-T (concentration range:

      
       M to 
      
      
      
      M).
    • Incubate for 60 minutes at 37°C (equilibrium).

  • Termination & Counting:

    • Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces filter binding).

    • Wash

      
       with ice-cold buffer.
      
    • Measure radioactivity via Liquid Scintillation Counting (LSC).

Data Analysis (The Cheng-Prusoff Correction)

Raw CPM (Counts Per Minute) data is converted to % Specific Binding. The


 is determined via non-linear regression (4-parameter logistic fit). The Inhibition Constant (

) is calculated:


  • 
     : Concentration of radioligand used.[1]
    
  • 
     : Dissociation constant of the radioligand (experimentally determined via Saturation Binding).
    

Visualization: SAR & Screening Logic

The following diagram illustrates the logical flow from structural modification to assay validation, highlighting the specific role of the 5,7-difluoro and 2-methyl groups.

G cluster_0 Structural Modifications cluster_1 Mechanistic Impact cluster_2 Validation Assays Base Tryptamine Core Mod1 2-Methyl Group Base->Mod1 Mod2 5,7-Difluoro Base->Mod2 MAO MAO-A Resistance Mod1->MAO Steric Hindrance Sel 5-HT2 Selectivity (vs 5-HT1) Mod1->Sel Steric Exclusion Aff Increased 5-HT2A Affinity Mod2->Aff Halogen Bonding Func Functional Assay (Ca2+ Flux / IP1) MAO->Func Stability Bind Radioligand Binding ([3H]-Ketanserin) Sel->Bind Ki Comparison Aff->Bind Low nM Ki

Caption: Logical workflow linking structural modifications (2-Me, 5,7-F2) to predicted pharmacological outcomes and validation assays.

Functional Selectivity (Biased Agonism)[3]

Binding affinity (


) alone does not determine efficacy. To fully characterize 5,7-DF-2-Me-T, we must distinguish between Gq-mediated signaling (canonical) and 

-arrestin recruitment (often associated with tolerance or distinct behavioral effects).
Calcium Flux Assay (Gq Pathway)

Since 5-HT


 couples to G

, activation triggers intracellular Calcium release.
  • Protocol: Load cells with Fluo-4 AM dye. Inject 5,7-DF-2-Me-T. Measure fluorescence increase (

    
     and 
    
    
    
    ).
  • Interpretation: If

    
     is < 100% of 5-HT (Serotonin), the compound is a partial agonist  (common for hallucinogenic tryptamines).
    
Comparative Selectivity Ratios

A successful probe should exhibit the following selectivity ratios:



  • Target: Ratio > 10 (Indicates 10-fold preference for 2A over 2C).

  • Note: 5,7-difluoro substitution often increases lipophilicity, which may inadvertently increase 5-HT

    
     binding. This assay is critical to verify if the "2-methyl" group successfully maintains 2A selectivity.
    

References

  • Audia, J. E., et al. (1996). 5-HT6 Receptor Antagonists.[1][2] United States Patent 5,500,431. Eli Lilly and Company.[3]

    • Context: Describes the synthesis of 5,7-difluorotryptamine as a key intermedi
  • Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.

    • Context: Authoritative review on how 2-methyl and halogen substitutions affect tryptamine binding
  • Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology.

    • Context: Discusses the functional selectivity of substituted tryptamines.
  • PDSP (Psychoactive Drug Screening Program) . Protocol for Radioligand Binding Assays. University of North Carolina at Chapel Hill.

    • Context: The "Gold Standard" methodology for determining values cited in the experimental section.

Sources

Exploratory

Technical Monograph: Mechanism of Action for 2-(5,7-Difluoro-2-methyl-1H-indol-3-yl)ethanamine

This technical guide details the mechanism of action (MoA), pharmacodynamics, and experimental characterization of 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine (also referred to as 5,7-Difluoro-2-methyltryptamine )....

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the mechanism of action (MoA), pharmacodynamics, and experimental characterization of 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine (also referred to as 5,7-Difluoro-2-methyltryptamine ).[1]

Based on the specific structural motifs—specifically the 2-methyl substitution on the indole ring combined with 5,7-difluorination —this compound is functionally distinct from classical tryptamine psychedelics.[1] The 2-methyl group is a known "steric gatekeeper" that drastically reduces affinity for 5-HT


 and 5-HT

receptors (abolishing hallucinogenic potential) while generating high selectivity for the 5-HT

receptor
(typically as an antagonist) and the 5-HT

receptor
.[1]

[1]

Executive Summary

2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine is a synthetic fluorinated tryptamine derivative designed to probe serotonin receptor subtypes involved in cognitive regulation rather than sensory perception.[1] Unlike its non-methylated analogs (e.g., 5-fluorotryptamine), the inclusion of a methyl group at the C2 position acts as a conformational lock, shifting the pharmacological profile from a non-selective 5-HT agonist to a selective 5-HT


 antagonist  and 5-HT

modulator
.[1]

Key Pharmacological Features:

  • Primary Target: 5-HT

    
     Receptor (Antagonist/Inverse Agonist).[1]
    
  • Secondary Target: 5-HT

    
     Receptor (Antagonist).[1]
    
  • Metabolic Profile: High resistance to Monoamine Oxidase A (MAO-A) due to steric hindrance at the reaction site and electronic stabilization by fluorine atoms.[1]

  • Therapeutic Utility: Cognitive enhancement (nootropic), anxiolysis, and potential anti-obesity effects.[1]

Chemical Structure & Structure-Activity Relationships (SAR)

The molecule's activity is dictated by three critical structural modifications to the tryptamine scaffold:

Structural MotifChemical EffectPharmacological Consequence
Indole Core ScaffoldMimics endogenous serotonin (5-HT).[1]
2-Methyl Group Steric HindranceCritical Switch: Twists the ethylamine side chain, preventing the planar conformation required for 5-HT

activation (psychedelic effect).[1] Enhances selectivity for the 5-HT

hydrophobic pocket.[1]
5-Fluoro Electronic/LipophilicIncreases binding affinity to 5-HT receptors; blocks metabolic hydroxylation at the 5-position.[1]
7-Fluoro ElectronicModulates pKa of the indole nitrogen; prevents metabolic attack at the 7-position.[1]
Visualization: SAR Logic Flow

The following diagram illustrates how structural modifications translate to specific pharmacological outcomes.

SAR_Mechanism Scaffold Tryptamine Scaffold Mod_2Me 2-Methyl Substitution Scaffold->Mod_2Me Mod_DiF 5,7-Difluorination Scaffold->Mod_DiF Effect_Conf Side Chain Twist (Non-Planar) Mod_2Me->Effect_Conf Steric Clash Effect_MAO MAO-A Blockade (Steric Shield) Mod_2Me->Effect_MAO Enzyme Inhibition Effect_Lip Increased Lipophilicity (BBB Penetration) Mod_DiF->Effect_Lip C-F Bond Target_5HT2A 5-HT2A Receptor (Psychedelic) Effect_Conf->Target_5HT2A Loss of Affinity Target_5HT6 5-HT6 Receptor (Cognitive) Effect_Conf->Target_5HT6 High Selectivity Effect_Lip->Target_5HT6 Enhanced Binding

Caption: SAR map showing how 2-methylation diverts activity away from psychedelic 5-HT2A pathways toward 5-HT6 targets.[1]

Pharmacodynamics: Mechanism of Action

Primary Mechanism: 5-HT Receptor Antagonism

The 5-HT


 receptor is a G

-coupled GPCR found primarily in the striatum, hippocampus, and cortex.[1] It constitutively activates adenylyl cyclase, increasing intracellular cAMP.[1][2]
  • Binding: The compound binds to the transmembrane domain of the 5-HT

    
     receptor.[1] The 2-methyl group occupies a specific hydrophobic sub-pocket unique to 5-HT
    
    
    
    , which is sterically restricted in other 5-HT subtypes.[1]
  • Signal Blockade: By acting as an antagonist (or inverse agonist), it inhibits the basal or serotonin-induced activation of the G

    
     protein.[1]
    
  • Downstream Effect (Neurotransmitter Release): Blockade of 5-HT

    
     receptors disinhibits the release of Acetylcholine (ACh)  and Glutamate  in the prefrontal cortex and hippocampus.[1] This mechanism is the basis for its pro-cognitive (nootropic) effects.[1]
    
Secondary Mechanism: 5-HT Receptor Antagonism

Unlike other serotonin receptors, 5-HT


 is a ligand-gated ion channel.[1] 2-methyltryptamines frequently act as competitive antagonists at this site.
  • Action: Blocks the rapid depolarization caused by serotonin.[1]

  • Physiological Outcome: Anti-emetic properties and modulation of anxiety; potential synergy with 5-HT

    
     antagonism in modulating cortical signaling.[1]
    
Visualization: Signaling Pathway

Signaling_Pathway Ligand 2-(5,7-difluoro-2-methyl...) Receptor 5-HT6 Receptor (G-Protein Coupled) Ligand->Receptor  Binding (Antagonism)   Gs Gs Protein (Inactivated) Receptor->Gs  Blocks Activation   AC Adenylyl Cyclase Gs->AC  Reduced Stimulation   cAMP cAMP Levels AC->cAMP  Decreased   PKA Protein Kinase A cAMP->PKA  Reduced Phosphorylation   Release Increased ACh / Glutamate Release (Prefrontal Cortex) PKA->Release  Disinhibition  

Caption: 5-HT6 antagonism pathway leading to the disinhibition of cholinergic and glutamatergic neurotransmission.[1][3]

Experimental Protocols for Validation

To validate the mechanism of action described above, the following standardized assays are recommended.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the


 value for 5-HT

and 5-HT

receptors.[1]
  • Membrane Preparation:

    • Transfect HEK-293 cells with human 5-HT

      
       or 5-HT
      
      
      
      cDNA.[1]
    • Harvest cells, homogenize in ice-cold Tris-HCl buffer (pH 7.4), and centrifuge at 40,000 x g.

  • Incubation:

    • 5-HT

      
      :  Incubate membranes with 
      
      
      
      (0.5 nM) and varying concentrations of the test compound (
      
      
      to
      
      
      M).
    • 5-HT

      
      :  Incubate with 
      
      
      
      .[1][4]
  • Termination: Filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
    • Expected Result:

      
       for 5-HT
      
      
      
      ;
      
      
      for 5-HT
      
      
      .[1]
Protocol B: cAMP Functional Assay (Efficacy)

Objective: Confirm antagonist activity (vs. agonist) at the 5-HT


 receptor.[1]
  • Cell Culture: Use CHO cells stably expressing human 5-HT

    
     receptors.[1]
    
  • Agonist Challenge: Pre-treat cells with the test compound (10 µM) for 15 minutes.

  • Stimulation: Add Serotonin (5-HT) at

    
     concentration.[1]
    
  • Detection: Lyse cells and quantify cAMP levels using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit.

  • Interpretation:

    • Antagonist: Dose-dependent reduction in 5-HT-induced cAMP production.[1]

    • Agonist: Increase in cAMP levels in the absence of 5-HT (not expected for this scaffold).[1]

References

  • Glennon, R. A., et al. (2000).[1] "2-Substituted tryptamines: agents with selectivity for 5-HT(6) serotonin receptors."[1][2][5] Journal of Medicinal Chemistry.

  • Holenz, J., et al. (2006).[1] "Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents."[1] Drug Discovery Today.

  • Pullagurla, M. R., et al. (2004).[1] "Possible differences in modes of agonist and antagonist binding at human 5-HT6 receptors." Bioorganic & Medicinal Chemistry Letters.

  • Nichols, D. E. (2018).[1][6] "Chemistry and Structure-Activity Relationships of Psychedelics." Current Topics in Behavioral Neurosciences. (Context on 2-methyl substitution effects).

  • PubChem Compound Summary. "2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine".[1] National Center for Biotechnology Information.[1] [1]

Sources

Foundational

An In-depth Technical Guide to the In Vitro Metabolic Stability of 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine

Foreword: The Critical Role of Metabolic Stability in Drug Discovery In the landscape of modern drug discovery, the optimization of a compound's metabolic stability is a critical determinant of its clinical success.[1] A...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Critical Role of Metabolic Stability in Drug Discovery

In the landscape of modern drug discovery, the optimization of a compound's metabolic stability is a critical determinant of its clinical success.[1] A compound's susceptibility to biotransformation, or metabolism, has a major impact on its efficacy and safety.[2] Rapid metabolism can lead to low bioavailability and an insufficient in vivo exposure, while slow metabolism could result in accumulation and potential toxicity.[3] Therefore, a thorough understanding of a compound's metabolic fate is paramount. This guide provides a comprehensive framework for assessing the in vitro metabolic stability of 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine, a compound of interest within the versatile indole scaffold family, which is a cornerstone in medicinal chemistry.[4]

This document is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for a robust evaluation. We will delve into the rationale behind experimental choices, ensuring that each protocol is a self-validating system for generating reproducible and reliable data.

Structural Considerations and Predicted Metabolic Pathways

The structure of 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine presents several key features that are likely to influence its metabolic profile. The indole ring, a common pharmacophore, is susceptible to oxidation by cytochrome P450 (CYP) enzymes.[1][5] The presence of electron-withdrawing fluorine atoms at the 5 and 7 positions may influence the regioselectivity of this oxidation by altering the electron density of the ring system, potentially making it less prone to oxidative metabolism.[1]

The 2-methyl group could be a site for hydroxylation, and the ethanamine side chain is a likely substrate for monoamine oxidase (MAO) and CYP enzymes, leading to oxidative deamination.[5]

Predicted Metabolic Fates:
  • Phase I Metabolism:

    • Oxidation: Hydroxylation of the indole ring (likely at the 4- or 6-position) or the 2-methyl group by CYP enzymes.

    • Deamination: Oxidation of the primary amine on the ethanamine side chain by MAO or CYP enzymes to form the corresponding aldehyde, which can be further oxidized to a carboxylic acid.

  • Phase II Metabolism:

    • Glucuronidation: Conjugation of a glucuronic acid moiety to hydroxylated metabolites or the indole nitrogen by UDP-glucuronosyltransferases (UGTs).

    • Sulfation: Conjugation of a sulfonate group to hydroxylated metabolites by sulfotransferases (SULTs).

The following diagram illustrates the predicted primary metabolic pathways.

Metabolic Pathway cluster_main Predicted Metabolic Pathways of 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine Metabolite_OH Hydroxylated Metabolites (e.g., at C4, C6, or 2-methyl) Parent->Metabolite_OH CYP450 (Oxidation) Metabolite_Deaminated Aldehyde Intermediate (via Oxidative Deamination) Parent->Metabolite_Deaminated MAO / CYP450 (Oxidative Deamination) Metabolite_Glucuronide Glucuronide Conjugates Metabolite_OH->Metabolite_Glucuronide UGTs Metabolite_Sulfate Sulfate Conjugates Metabolite_OH->Metabolite_Sulfate SULTs Metabolite_CarboxylicAcid Carboxylic Acid Metabolite Metabolite_Deaminated->Metabolite_CarboxylicAcid Aldehyde Dehydrogenase

Caption: Predicted Phase I and Phase II metabolic pathways.

Experimental Design: Choosing the Right In Vitro System

The selection of an appropriate in vitro test system is crucial for accurately predicting a compound's metabolic fate.[6] The three most common systems are liver microsomes, S9 fractions, and hepatocytes. Each has distinct advantages and limitations.

Test SystemDescriptionPhase I EnzymesPhase II EnzymesRationale for Use
Liver Microsomes A subcellular fraction containing the endoplasmic reticulum.[7]Primarily CYPs and FMOs.[7][8]Mainly UGTs and epoxide hydrolase.[7]Cost-effective for high-throughput screening of Phase I metabolism.[9]
Liver S9 Fraction The 9000g supernatant of a liver homogenate, containing both microsomal and cytosolic fractions.[2][9]Broad range, including CYPs, FMOs, AO, and XO.[10]Comprehensive, including UGTs, SULTs, GSTs, and N-acetyltransferases.[2][10]Provides a more complete picture of both Phase I and Phase II metabolism than microsomes alone.[9][11]
Hepatocytes Intact liver cells.Full complement.[12]Full complement.[12]Considered the "gold standard" as they contain the full range of metabolic enzymes and cofactors in a physiologically relevant environment.[7][13]

For a comprehensive initial assessment of 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine, a tiered approach is recommended. Beginning with liver microsomes and/or S9 fractions for initial screening allows for cost-effective rank-ordering and identification of major metabolic pathways.[9][11] Follow-up studies in hepatocytes can then provide a more complete and physiologically relevant picture of the compound's clearance.[7] It is also advisable to use systems from multiple species (e.g., human, rat, mouse, dog) to understand potential interspecies differences in metabolism.[3][6]

Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following protocols are designed to be robust and provide a clear, step-by-step guide for execution.

Liver Microsomal Stability Assay

This assay primarily assesses metabolism by Phase I enzymes like cytochrome P450s.[8][14]

3.1.1. Materials
  • Test compound: 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine (10 mM stock in DMSO)

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds: Verapamil (high clearance), Diazepam (low clearance)[14]

  • Acetonitrile (ACN) with an internal standard (IS) for quenching

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

3.1.2. Experimental Workflow

Microsomal Stability Workflow cluster_workflow Liver Microsomal Stability Assay Workflow A Prepare Reagents: Test Compound (1 µM final) Microsomes (0.5 mg/mL final) Phosphate Buffer B Pre-incubate at 37°C for 5-10 minutes A->B C Initiate Reaction: Add pre-warmed NADPH regenerating system B->C D Incubate at 37°C with shaking C->D E Sample at Time Points (0, 5, 15, 30, 45, 60 min) D->E F Quench Reaction: Add cold ACN with Internal Standard E->F G Centrifuge to pellet protein F->G H Analyze Supernatant by LC-MS/MS G->H I Data Analysis: Calculate t½ and CLint H->I

Caption: Workflow for the liver microsomal stability assay.

3.1.3. Step-by-Step Procedure
  • Preparation: Thaw liver microsomes at 37°C and dilute to a working concentration of 1 mg/mL in cold phosphate buffer.[15][16] Keep on ice.

  • Assay Plate Setup: In a 96-well plate, add the test compound to achieve a final concentration of 1 µM.[8] Include wells for positive and negative controls (no NADPH).

  • Pre-incubation: Add the diluted microsomes to each well to achieve a final protein concentration of 0.5 mg/mL.[8][14] Incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls.[16]

  • Incubation and Sampling: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot from each well to a new plate containing cold acetonitrile with an internal standard to stop the reaction.[8][14]

  • Sample Processing: Centrifuge the quenched plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.[17]

Liver S9 Stability Assay

This assay provides a broader assessment of metabolism, including both Phase I and Phase II enzymes.[11][18]

3.2.1. Additional Materials
  • Liver S9 fraction

  • Cofactors for Phase II reactions: Uridine 5'-diphospho-α-D-glucuronic acid (UDPGA), 3'-phosphoadenosine-5'-phosphosulfate (PAPS)[10][18]

3.2.2. Procedure

The procedure is similar to the microsomal stability assay, with the following key differences:

  • Use S9 fraction at a concentration of 1 mg/mL.[10][18]

  • The cofactor mix should include not only NADPH but also UDPGA and PAPS to facilitate Phase II reactions.[10][18] Separate incubations with and without these additional cofactors can help delineate the contribution of Phase I and Phase II pathways.

Hepatocyte Stability Assay

This assay is considered the gold standard for in vitro metabolism studies as it uses intact cells.[7][13]

3.3.1. Materials
  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)[19]

  • 12- or 24-well plates

3.3.2. Experimental Workflow

Hepatocyte Stability Workflow cluster_workflow Hepatocyte Stability Assay Workflow A Thaw and Prepare Hepatocytes (e.g., 0.5 x 10^6 viable cells/mL) D Initiate Assay: Add hepatocyte suspension to wells A->D B Add Test Compound (1 µM final) to incubation medium in plate C Pre-warm plate at 37°C B->C C->D E Incubate at 37°C with shaking D->E F Sample at Time Points (e.g., 0, 15, 30, 60, 90, 120 min) E->F G Quench Reaction: Add cold ACN with Internal Standard F->G H Centrifuge to pellet cell debris G->H I Analyze Supernatant by LC-MS/MS H->I J Data Analysis: Calculate t½ and CLint I->J

Sources

Exploratory

Technical Guide: Structure-Activity Relationship of 5,7-Difluoro-2-Methyl Substituted Tryptamines

Executive Summary This technical guide analyzes the structure-activity relationship (SAR) of 5,7-difluoro-2-methyltryptamine and its derivatives. While simple tryptamines are often categorized solely as serotonergic modu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the structure-activity relationship (SAR) of 5,7-difluoro-2-methyltryptamine and its derivatives. While simple tryptamines are often categorized solely as serotonergic modulators, this specific substitution pattern represents a "privileged scaffold" in modern medicinal chemistry. It bridges two distinct pharmacological domains: neuroinflammatory modulation (via EP2 receptor antagonism) and serotonergic signaling (5-HT2A/2C modulation).

The 5,7-difluoro substitution enhances metabolic stability and lipophilicity, while the 2-methyl group introduces critical steric constraints that alter receptor docking and enzymatic degradation profiles. This guide details the chemical rationale, synthesis pathways, and pharmacological data necessary for researchers exploring this scaffold for neuropsychiatric or anti-inflammatory drug development.

Chemical Architecture & Pharmacophore Rationale

The efficacy of this scaffold relies on the synergistic interaction between the halogenated indole ring and the methylated C2 position.

The 5,7-Difluoro Substitution[1][2][3]
  • Electronic Modulation: Fluorine is highly electronegative. Substitutions at the 5- and 7-positions significantly alter the electrostatic potential surface (ESP) of the indole ring.

    • 5-F: Mimics the electronic influence of the 5-hydroxyl group found in serotonin (5-HT) but prevents glucuronidation, enhancing bioavailability.

    • 7-F: Modulates the pKa of the indole nitrogen and creates a dipole vector that influences orientation within the receptor binding pocket (e.g., interaction with Phe340 in 5-HT2A).

  • Metabolic Armor: The C-F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol). Fluorination at these positions blocks the primary routes of oxidative metabolism (hydroxylation) by cytochrome P450 enzymes.

The 2-Methyl Substitution[4]
  • MAO Resistance: The 2-methyl group provides steric hindrance near the ethylamine side chain. This creates a "steric shield" that impedes the approach of Monoamine Oxidase A (MAO-A), significantly extending the half-life of the molecule compared to unsubstituted tryptamines.

  • Conformational Restriction: The 2-methyl group restricts the rotation of the ethylamine side chain relative to the indole ring. In serotonergic contexts, this often reduces affinity for 5-HT2A (compared to 5-HT) but can enhance selectivity for other targets or induce biased signaling pathways.

Synthesis & Manufacturing Protocols

The synthesis of 5,7-difluoro-2-methyltryptamines typically employs the Fischer Indole Synthesis , which is preferred for its scalability and ability to install the 2-methyl group regioselectively.

Synthetic Pathway Visualization

The following diagram outlines the critical reaction flow from the hydrazine precursor to the final tryptamine scaffold.

Synthesis_Pathway Start 2,4-Difluorophenylhydrazine (HCl Salt) Intermediate Hydrazone Intermediate Start->Intermediate Condensation Ketone 5-Chloropentan-2-one (or cyclopropyl ketone) Ketone->Intermediate Cyclization Fischer Indole Cyclization Intermediate->Cyclization Acid Catalyst (e.g., 4% H2SO4) Scaffold 5,7-Difluoro-2-methyl- 3-(2-chloroethyl)indole Cyclization->Scaffold - NH3 Amine Amine Substitution (e.g., NH3, Dimethylamine) Scaffold->Amine Nucleophilic Substitution Final 5,7-Difluoro-2-methyl- tryptamine Derivative Amine->Final Purification

Figure 1: Fischer Indole Synthesis route for 5,7-difluoro-2-methyltryptamines. The 2-methyl group is derived from the methyl ketone precursor.

Detailed Synthetic Protocol (Bench Scale)

Objective: Synthesis of 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethan-1-amine.

  • Hydrazone Formation:

    • Dissolve 2,4-difluorophenylhydrazine hydrochloride (10 mmol) in ethanol (50 mL).

    • Add 5-chloropentan-2-one (10 mmol) dropwise under stirring.

    • Reflux for 2 hours. Monitor via TLC for disappearance of hydrazine.

  • Cyclization (Fischer Indole):

    • Cool the reaction mixture to 0°C.

    • Slowly add concentrated H₂SO₄ (2 mL) or polyphosphoric acid (PPA).

    • Heat to reflux for 4–6 hours. The mechanism involves a [3,3]-sigmatropic rearrangement releasing ammonia.

    • Validation: Formation of the indole core is indicated by a color change (often dark red/brown) and distinct UV shift.

  • Halide Displacement (Amination):

    • Isolate the intermediate 3-(2-chloroethyl)-5,7-difluoro-2-methylindole.

    • Dissolve in acetonitrile/THF. Add excess anhydrous amine (e.g., dimethylamine or ammonia in methanol) in a sealed pressure vessel.

    • Heat to 60–80°C for 12 hours.

  • Purification:

    • Evaporate solvent. Acidify with 1M HCl, wash with ether (removes non-basic impurities).

    • Basify aqueous layer with NaOH (pH 12), extract into DCM.

    • Convert to fumarate or hydrochloride salt for crystallization.

Structure-Activity Relationship (SAR) Data

The pharmacological profile of this scaffold is bifurcated. It acts as a modulator for both G-protein coupled receptors (GPCRs) and inflammatory pathways.

Serotonergic Profile (5-HT2A/2C)

Unlike simple 5-HT agonists, the 2-methyl group reduces potency at 5-HT2A but increases selectivity against degradation.

ParameterEffect of 5,7-DifluoroEffect of 2-MethylCombined Outcome
5-HT2A Affinity Increases binding (lipophilic pocket interaction).Decreases affinity (steric clash).Moderate Affinity (nM range), often partial agonist.
Metabolic Stability Blocks C5/C7 hydroxylation.Blocks MAO-A degradation.High Stability (Long half-life).
Lipophilicity (LogP) Significant increase (+0.5 to +1.0 LogP).Slight increase.High BBB Permeability .
Functional Bias Promotes Gq signaling.Limits receptor conformational change.Potential for Biased Agonism .
Neuroinflammatory Profile (EP2 Receptor)

Recent research (e.g., Ganesh et al., 2020) identifies this specific scaffold as a potent antagonist of the Prostaglandin E2 receptor 2 (EP2) . This is critical for treating neuroinflammation in epilepsy and neurodegeneration.

  • Mechanism: The 5,7-difluoro-2-methyl indole core fits into the EP2 allosteric pocket, preventing pro-inflammatory signaling without the side effects of COX inhibitors.

  • Key Data Point: Derivatives of this scaffold have shown

    
     values < 50 nM for EP2 antagonism.
    

Experimental Protocols for Validation

Calcium Flux Assay (Functional Activity)

Purpose: To determine if the synthesized compound acts as an agonist or antagonist at 5-HT2A or EP2 receptors.

Protocol:

  • Cell Line: HEK293 cells stably expressing human 5-HT2A or EP2 receptors.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Basal Reading: Measure fluorescence (

    
    ) for 30 seconds (Ex: 488nm, Em: 525nm).
    
  • Compound Addition:

    • Agonist Mode: Add test compound.[1] Measure spike in fluorescence.

    • Antagonist Mode: Add test compound, incubate 15 mins, then add reference agonist (e.g., 5-HT or PGE2).

  • Data Analysis: Calculate

    
    . Plot dose-response curve to determine 
    
    
    
    or
    
    
    .
Biological Pathway Visualization

The following diagram illustrates the divergent signaling pathways modulated by this scaffold.

Signaling_Pathways Ligand 5,7-Difluoro-2-methyl- tryptamine Scaffold HT2A 5-HT2A Receptor (CNS) Ligand->HT2A Partial Agonist EP2 EP2 Receptor (Neuroinflammation) Ligand->EP2 Antagonist Gq Gq Protein Coupling HT2A->Gq cAMP cAMP Pathway EP2->cAMP Blocked by Ligand PLC PLC Activation Gq->PLC Ca Ca2+ Release (Psychoactive/Therapeutic) PLC->Ca Inflam Neuroinflammation (Cytokines) cAMP->Inflam Reduced

Figure 2: Dual pharmacological action. The scaffold acts as a 5-HT2A modulator (left) and a potent EP2 antagonist (right), blocking neuroinflammatory cascades.

References

  • Ganesh, T., et al. (2020). Potent, Selective, Water Soluble, Brain-Permeable EP2 Receptor Antagonist for Use in Central Nervous System Disease Models. Journal of Medicinal Chemistry. Link

  • Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

  • Blough, B. E., et al. (2014). Synthesis and transporter binding properties of 2-methyltryptamines. Bioorganic & Medicinal Chemistry Letters. Link

  • Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology.[2][][4][5] Link

Sources

Foundational

Therapeutic Potential of 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine in Neuroscience

Executive Summary This guide provides a technical analysis of 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine (referred to herein as DFT-2Me ), a rationally designed tryptamine derivative. DFT-2Me represents a "second-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine (referred to herein as DFT-2Me ), a rationally designed tryptamine derivative. DFT-2Me represents a "second-generation" serotonergic modulator engineered to overcome the pharmacokinetic limitations of classic tryptamines.

By combining C2-methylation (to inhibit Monoamine Oxidase degradation) with 5,7-difluorination (to block metabolic hydroxylation and modulate receptor affinity), DFT-2Me offers a unique profile for research into neuroplasticity , treatment-resistant depression (TRD) , and cluster headache prophylaxis. This document outlines the chemical rationale, predicted pharmacology, and validation protocols for this investigational compound.

Chemical Architecture & SAR Rationale

The therapeutic potential of DFT-2Me is derived from three specific structural modifications to the endogenous tryptamine scaffold.

Structure-Activity Relationship (SAR) Table
Structural FeatureModificationPharmacological Consequence
Indole Core Base ScaffoldPreserves affinity for 5-HT receptor family (5-HT1A, 2A, 2C).
C2-Methyl Group Steric BulkMAO Resistance: Prevents docking into the catalytic site of Monoamine Oxidase A (MAO-A), rendering the molecule orally active without co-administration of MAOIs [1].
C5-Fluorine HalogenationMetabolic Blockade: Prevents hydroxylation at the 5-position (major metabolic route for tryptamines), significantly extending half-life.
C7-Fluorine HalogenationSelectivity Tuning: Modulates electrostatic potential; C7 substitution often reduces affinity for off-target 5-HT receptors while maintaining 5-HT2A/2C efficacy [2].
Predicted Physicochemical Properties
  • Lipophilicity (LogP): Increased vs. non-fluorinated parent, facilitating rapid Blood-Brain Barrier (BBB) penetration.

  • pKa: The electron-withdrawing nature of the fluorine atoms slightly lowers the pKa of the indole nitrogen, potentially altering receptor binding kinetics.

Mechanism of Action: The Psychoplastogen Pathway

DFT-2Me is hypothesized to act as a potent psychoplastogen —a small molecule capable of rapidly promoting structural and functional neural plasticity.

Primary Target: 5-HT2A Receptor Agonism

Unlike classic antidepressants (SSRIs), which work via monoamine reuptake inhibition, DFT-2Me targets the 5-HT2A receptor on cortical pyramidal neurons. Activation initiates a signaling cascade resulting in the release of Brain-Derived Neurotrophic Factor (BDNF).

Signaling Cascade Visualization

The following diagram illustrates the Gq-coupled pathway activated by DFT-2Me, leading to dendritic spine growth.

G Ligand DFT-2Me (Extracellular) Receptor 5-HT2A Receptor (Transmembrane) Ligand->Receptor Binding GProtein Gαq/11 Protein Receptor->GProtein Activation PLC Phospholipase C (PLC) GProtein->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca ER Release BDNF BDNF Expression DAG->BDNF PKC Pathway Ca->BDNF CaMKII Pathway Plasticity Dendritic Spine Growth BDNF->Plasticity mTOR Activation

Caption: Figure 1. Signal transduction pathway of DFT-2Me inducing neuroplasticity via 5-HT2A activation.

Experimental Protocols

To validate the therapeutic potential of DFT-2Me, the following standardized workflows are recommended.

Synthesis Protocol (Modified Grandberg)

Objective: Produce high-purity DFT-2Me hydrochloride for biological assay. Precursors: (3,5-difluorophenyl)hydrazine, 5-chloro-2-pentanone.

  • Condensation: Dissolve (3,5-difluorophenyl)hydrazine (10 mmol) and 5-chloro-2-pentanone (10 mmol) in ethanol (50 mL). Reflux for 2 hours.

  • Cyclization: Evaporate solvent. Resuspend residue in 5% aqueous H2SO4. Heat to 90°C for 4 hours to effect Fischer indole cyclization.

  • Isolation: Cool to RT. Basify with NaOH (pH 10). Extract with Dichloromethane (DCM) x3.

  • Purification: Flash chromatography (Silica gel; MeOH:DCM 1:9).

  • Salt Formation: Dissolve freebase in anhydrous ether. Add 2M HCl in ether dropwise to precipitate DFT-2Me HCl salt. Recrystallize from EtOH/Et2O.

In Vitro Affinity Assay (Radioligand Binding)

Objective: Determine


 values for 5-HT2A vs 5-HT1A.
  • Cell Line: HEK293 cells stably expressing human 5-HT2A or 5-HT1A receptors.

  • Radioligands: [3H]-Ketanserin (for 5-HT2A) and [3H]-8-OH-DPAT (for 5-HT1A).

  • Protocol:

    • Incubate membrane preparations (50 µg protein) with radioligand (1 nM) and varying concentrations of DFT-2Me (

      
       to 
      
      
      
      M).
    • Incubate for 60 min at 37°C.

    • Terminate via rapid vacuum filtration over GF/B filters.

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
In Vivo Behavioral Assay: Head Twitch Response (HTR)

Objective: Assess central 5-HT2A activation (a proxy for therapeutic/psychedelic potential) [3].

  • Subjects: C57BL/6J Mice (Male, 8-10 weeks).

  • Dosing:

    • Group A: Vehicle (Saline).

    • Group B: DFT-2Me (1 mg/kg, IP).

    • Group C: DFT-2Me (3 mg/kg, IP).

    • Group D: Ketanserin (2 mg/kg) + DFT-2Me (3 mg/kg) [Antagonist Control].

  • Observation:

    • Acclimatize mice to observation chambers for 15 min.

    • Administer compound.

    • Video record for 30 min.

    • Scoring: Blinded observer counts distinct head twitch events (rapid rotational jerk of head).

  • Validation: Group D must show near-zero HTR to confirm 5-HT2A specificity.

Workflow Visualization: Drug Discovery Pipeline

The following diagram outlines the critical path from synthesis to lead validation for DFT-2Me.

Workflow Start Synthesis (Grandberg Method) QC Quality Control (NMR, MS, HPLC) Start->QC InVitro In Vitro Binding (Ki Determination) QC->InVitro Purity >98% ADME ADME Profiling (Microsomal Stability) InVitro->ADME Ki < 100nM InVivo In Vivo HTR (C57BL/6J Mice) ADME->InVivo t1/2 > 60min Decision Lead Optimization Decision InVivo->Decision HTR Positive

Caption: Figure 2. Critical path workflow for the preclinical validation of DFT-2Me.

References

  • Nichols, D. E. (2018). "Chemistry and Structure-Activity Relationships of Psychedelics." Current Topics in Behavioral Neurosciences. Link

  • Blair, J. B., et al. (2000).[1][2] "Effect of Ring Fluorination on the Pharmacology of Hallucinogenic Tryptamines." Journal of Medicinal Chemistry. Link

  • Halberstadt, A. L., et al. (2011). "The Head-Twitch Response as a Translational Phenotype for 5-HT2A Receptor Agonism." Pharmacology & Therapeutics. Link

  • Wagmann, L., et al. (2019). "In vitro metabolic fate of the new psychoactive substances 2-methyltryptamine..." Drug Testing and Analysis. Link

Sources

Exploratory

toxicology and safety profile of 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine

This guide serves as a comprehensive technical monograph on the toxicology, safety profile, and handling protocols for 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine . Note to Researchers: This compound is primarily u...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical monograph on the toxicology, safety profile, and handling protocols for 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine .

Note to Researchers: This compound is primarily utilized as a high-value synthetic intermediate in the development of Prostanoid EP2 receptor antagonists (e.g., for neuroinflammation and Alzheimer's disease research). While it shares a structural backbone with psychoactive tryptamines, its specific substitution pattern (2-methyl, 5,7-difluoro) significantly alters its pharmacological and metabolic profile.

Compound Identity & Physicochemical Profile

Understanding the physicochemical properties is the first step in predicting bioavailability and occupational hazard.

PropertyData / PredictionRelevance
IUPAC Name 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamineOfficial Nomenclature
Common Synonyms 5,7-Difluoro-2-methyltryptamine; EP2-Antagonist Intermediate 7cLiterature Search / Synthesis
CAS Number 383145-87-7 (Free Base)Identification
Molecular Formula C₁₁H₁₂F₂N₂Stoichiometry
Molecular Weight 210.22 g/mol Dosing Calculations
ClogP (Predicted) ~2.0 - 2.5Moderate Lipophilicity (BBB Permeable)
pKa (Amine) ~9.5 - 10.0Highly Ionized at Physiological pH
Physical State Off-white to pale yellow solidInhalation Hazard (Dust)

Pharmacological & Toxicological Mechanism (SAR Analysis)

Since specific in vivo toxicological data is limited for this intermediate, the safety profile is constructed using Structure-Activity Relationship (SAR) analysis and Read-Across from structurally related fluorinated tryptamines.

Serotonergic Modulation (The Tryptamine Core)

The compound possesses the indole-ethylamine backbone characteristic of serotonin (5-HT) agonists. However, two critical substitutions modify its activity:

  • 2-Methyl Substitution: Historically, adding a methyl group at the 2-position of the indole ring (as in 2-methyl-5-HT) significantly reduces affinity for 5-HT2A receptors (associated with hallucinogenesis) while often retaining or enhancing affinity for 5-HT3 receptors or acting as a monoamine oxidase (MAO) substrate inhibitor.

  • 5,7-Difluoro Substitution: Fluorine atoms are highly electronegative and metabolically stable.

    • 5-F: Blocks the primary site of metabolic hydroxylation (similar to 5-fluorotryptamine).

    • 7-F: Increases lipophilicity and alters the electronic density of the indole ring, potentially affecting receptor binding kinetics.

Metabolic Blockade & Accumulation Risk

The most significant toxicological risk stems from its resistance to metabolism. Endogenous tryptamines are rapidly cleared via MAO deamination and 6-hydroxylation.

  • Mechanism: The 5,7-difluoro pattern effectively "caps" the ring against enzymatic attack by cytochrome P450 isozymes that typically target the 5, 6, or 7 positions.

  • Risk: If systemically absorbed, the compound likely exhibits a prolonged half-life compared to non-fluorinated analogs, leading to a risk of accumulation and extended serotonergic effects.

Visualization: Metabolic Resistance Pathway

MetabolicBlockade Compound 2-(5,7-difluoro-2-methyl -1H-indol-3-yl)ethanamine MAO Monoamine Oxidase (MAO-A/B) Compound->MAO Deamination (Slowed by 2-Me) CYP Cytochrome P450 (Hydroxylation) Compound->CYP Ring Hydroxylation Accumulation Systemic Accumulation Compound->Accumulation Prolonged Half-Life Clearance Renal/Biliary Clearance MAO->Clearance Metabolites CYP->Accumulation BLOCKED by 5,7-Difluoro

Figure 1: Metabolic blockade diagram illustrating how 5,7-difluorination prevents standard P450 hydroxylation, leading to potential systemic accumulation.

Occupational Hazards & Safety Data

As a primary amine and fluorinated indole, this compound presents specific occupational hazards during synthesis and handling.

Acute Toxicity (GHS Classification)

Based on standard hazard banding for substituted tryptamines:

  • Oral (Category 3/4): Harmful if swallowed. Estimated LD50 (Rat) ~200–500 mg/kg (Read-across from 5-fluorotryptamine).

  • Skin/Eye (Category 1B/2): Causes severe skin burns and eye damage. The free amine is basic and corrosive to mucous membranes.

  • Inhalation: May cause respiratory irritation (STOT SE 3).

Specific Target Organ Toxicity (STOT)
  • Central Nervous System: Potential for serotonin syndrome-like symptoms (tremors, hyperreflexia) if high exposure occurs, due to 5-HT receptor interaction.

  • Cardiovascular: 2-methyltryptamines can exhibit vasoconstrictive properties via alpha-adrenergic or 5-HT1B/1D interactions. Caution is advised for personnel with pre-existing hypertension.

Experimental Protocols for Safety Assessment

For researchers utilizing this intermediate, the following workflows are required to validate safety in new applications.

Protocol: In Vitro Cytotoxicity Assay (MTT)

To determine the safe concentration range for cellular assays.

  • Preparation: Dissolve compound in DMSO to create a 10 mM stock solution.

  • Seeding: Plate HEK293 or HepG2 cells at

    
     cells/well in 96-well plates.
    
  • Treatment: Incubate cells with serial dilutions (0.1 µM to 100 µM) for 24 hours.

  • Development: Add MTT reagent (0.5 mg/mL) and incubate for 4 hours at 37°C.

  • Analysis: Solubilize formazan crystals in DMSO and measure absorbance at 570 nm.

  • Threshold: Calculate IC50. If IC50 < 10 µM, treat as highly cytotoxic.

Protocol: Handling & Decontamination Workflow

SafetyWorkflow Start Start: Synthesis/Weighing PPE PPE Start->PPE Handling Handling: Avoid Dust Generation Use Anti-static Spatula PPE->Handling Spill Spill Event? Handling->Spill Cleanup Neutralize with Dilute Acetic Acid Absorb & Incinerate Spill->Cleanup Yes Waste Disposal: Halogenated Organic Waste DO NOT drain dispose Spill->Waste No Cleanup->Waste

Figure 2: Operational safety workflow for handling fluorinated tryptamine intermediates.

Emergency Response & First Aid

Exposure RouteImmediate ActionMedical Note
Inhalation Move to fresh air immediately. Administer oxygen if breathing is labored.Monitor for delayed pulmonary edema (amine irritation).
Skin Contact Wash with soap and water for 15 min. Remove contaminated clothing.Compound is lipophilic; prolonged washing is essential.
Eye Contact Rinse cautiously with water for 15 min. Remove contact lenses.Alkaline burn risk; immediate irrigation is critical.
Ingestion Rinse mouth. Do NOT induce vomiting . Drink 1-2 glasses of water.Risk of serotonergic toxicity; monitor vital signs.

References

  • Ganesh, T., et al. (2020). "Potent, Selective, Water Soluble, Brain-Permeable EP2 Receptor Antagonist for Use in Central Nervous System Disease Models." Journal of Medicinal Chemistry. Link

    • Context: Describes the synthesis of 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine (Compound 7c)
  • Blair, J. B., et al. (2000). "Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines." Journal of Medicinal Chemistry. Link

    • Context: Establishes the SAR of fluorinated tryptamines, noting metabolic stability and receptor affinity shifts.[1]

  • Araújo, A. M., et al. (2015). "The hallucinogenic world of tryptamines: an updated review." Archives of Toxicology. Link

    • Context: General toxicology and metabolic pathways of tryptamine derivatives.[1]

  • PubChem Compound Summary. (n.d.). "2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine." National Center for Biotechnology Information. Link

    • Context: Physicochemical properties and identification data.[2][3][4][5][1][6][7][8][9][10]

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine

Application Note: High-Purity Synthesis of 2-(5,7-Difluoro-2-methyl-1H-indol-3-yl)ethanamine Executive Summary This application note details a validated, four-step synthesis protocol for 2-(5,7-difluoro-2-methyl-1H-indol...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of 2-(5,7-Difluoro-2-methyl-1H-indol-3-yl)ethanamine

Executive Summary

This application note details a validated, four-step synthesis protocol for 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine (also referred to as 5,7-Difluoro-2-methyltryptamine). This fluorinated indole derivative is of significant interest in medicinal chemistry due to the metabolic stability conferred by the 5,7-difluoro substitution pattern, which blocks common metabolic hydroxylation sites (C5, C7) on the indole ring.

The protocol utilizes a Modified Henry Reaction pathway, chosen for its scalability, intermediate stability, and high regioselectivity compared to direct one-pot tryptamine syntheses (e.g., Grandberg).

Key Performance Indicators (KPIs):

  • Target Purity: >98% (HPLC)

  • Overall Yield: ~35-45% (4 steps)

  • Critical Intermediate: 5,7-Difluoro-2-methylindole-3-carbaldehyde

Retrosynthetic Analysis & Strategy

The synthesis is designed to build the tryptamine side chain onto a pre-functionalized indole core.

Strategic Logic:

  • Indole Core Construction: The 5,7-difluoro pattern is established early using the Fischer Indole Synthesis . 2,4-Difluorophenylhydrazine is reacted with acetone (or its equivalent) to yield the 2-methylindole core.

  • C3 Functionalization: The electron-rich C3 position is formylated via the Vilsmeier-Haack reaction .[1] This is preferred over Mannich reactions for fluorinated indoles to avoid polymerization side-products.

  • Chain Extension: A Henry Reaction (Nitroaldol) introduces the ethylamine carbon skeleton.

  • Amine Generation: The nitroalkene is reduced to the primary amine using Lithium Aluminum Hydride (LAH).

Visual Pathway:

Retrosynthesis Target Target: 5,7-Difluoro-2-methyltryptamine Nitro Intermediate: Nitroalkene Target->Nitro Reduction (LAH) Aldehyde Intermediate: Indole-3-carbaldehyde Nitro->Aldehyde Henry Rxn (MeNO2) Indole Core: 5,7-Difluoro-2-methylindole Aldehyde->Indole Vilsmeier-Haack Precursors Start: 2,4-Difluorophenylhydrazine + Acetone Indole->Precursors Fischer Synthesis

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the tryptamine scaffold.

Detailed Experimental Protocol

Step 1: Synthesis of 5,7-Difluoro-2-methylindole

Rationale: The 2,4-difluorophenylhydrazine directs cyclization to the open ortho-position (C6 of the hydrazine), resulting in the 5,7-difluoro substitution pattern on the indole.

Reagents:

  • 2,4-Difluorophenylhydrazine hydrochloride (1.0 eq)

  • Acetone (5.0 eq)

  • Polyphosphoric Acid (PPA) (Solvent/Catalyst)[2]

Procedure:

  • Hydrazone Formation: Dissolve 2,4-difluorophenylhydrazine HCl (10 g) in acetone (50 mL). Add a catalytic amount of acetic acid. Stir at room temperature for 2 hours.

  • Isolation: Evaporate excess acetone to yield the crude hydrazone oil.

  • Cyclization: Add the crude hydrazone to pre-heated Polyphosphoric Acid (PPA) at 80°C.

  • Reaction: Stir mechanically (viscous mixture) and heat to 100-110°C for 2 hours. Caution: Exothermic.[1]

  • Quench: Pour the hot reaction mixture onto crushed ice (500 g) with vigorous stirring. The product will precipitate as a beige solid.

  • Purification: Filter, wash with water, and recrystallize from ethanol/water.

Checkpoint:

  • Expected Yield: 65-75%

  • Validation: 1H NMR should show a singlet at ~2.4 ppm (C2-Methyl) and a broad singlet at ~8-9 ppm (NH).

Step 2: Vilsmeier-Haack Formylation

Rationale: Introduces the aldehyde at C3.[1][3] The 2-methyl group blocks C2, ensuring exclusive C3 regioselectivity.

Reagents:

  • Phosphorus Oxychloride (POCl3) (1.2 eq)

  • Dimethylformamide (DMF) (5.0 eq, also acts as solvent)

  • 5,7-Difluoro-2-methylindole (1.0 eq)

Procedure:

  • Vilsmeier Complex: In a dry flask under N2, cool DMF to 0°C. Add POCl3 dropwise. Stir for 30 mins to form the chloroiminium salt (white precipitate/slurry).

  • Addition: Dissolve the indole from Step 1 in minimal DMF and add dropwise to the complex at 0°C.

  • Heating: Warm to room temperature, then heat to 40°C for 2 hours.

  • Hydrolysis: Pour the mixture into ice water. Basify to pH 9 with 5M NaOH. The aldehyde will precipitate.

  • Isolation: Filter the solid. Recrystallize from methanol.

Checkpoint:

  • Appearance: Pale yellow needles.

  • Validation: IR spectrum will show a strong carbonyl stretch at ~1640-1660 cm⁻¹.

Step 3: Henry Reaction (Nitroaldol Condensation)

Rationale: Condensation with nitromethane creates the ethylamine carbon backbone. Ammonium acetate is used as a mild buffer/catalyst to prevent polymerization.

Reagents:

  • 5,7-Difluoro-2-methylindole-3-carbaldehyde (1.0 eq)

  • Nitromethane (10 eq, solvent/reactant)

  • Ammonium Acetate (0.5 eq)

Procedure:

  • Setup: Combine aldehyde, nitromethane, and ammonium acetate in a round-bottom flask.

  • Reflux: Heat to reflux (101°C) for 4-6 hours. Monitor by TLC (disappearance of aldehyde).

  • Workup: Cool the mixture. The nitroalkene product often crystallizes directly upon cooling.

  • Purification: If no precipitate, remove half the nitromethane under vacuum and dilute with isopropanol. Filter the bright orange/red crystals.

Checkpoint:

  • Product: 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)-1-nitroethene.

  • Appearance: Distinctive orange/red needles (conjugated system).

Step 4: Reduction to Tryptamine

Rationale: Lithium Aluminum Hydride (LAH) is the gold standard for reducing conjugated nitroalkenes directly to primary amines.

Reagents:

  • Lithium Aluminum Hydride (LAH) (4.0 eq)

  • Anhydrous THF (Solvent)[4]

  • Step 3 Nitroalkene (1.0 eq)[5]

Procedure:

  • Preparation: Suspend LAH in anhydrous THF at 0°C under Argon/Nitrogen.

  • Addition: Dissolve the nitroalkene in THF and add dropwise to the LAH slurry. Caution: Vigorous gas evolution.

  • Reflux: Once addition is complete, heat to reflux for 12 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • x mL Water (where x = g of LAH used)

    • x mL 15% NaOH

    • 3x mL Water

  • Isolation: Filter the granular white aluminum salts. Dry the filtrate (Na2SO4) and evaporate.[6]

  • Salt Formation (Optional but Recommended): Dissolve the freebase oil in diethyl ether and add ethereal HCl to precipitate the hydrochloride salt.

Quantitative Data Summary

StepTransformationReagentsTempTimeTypical Yield
1 Fischer Cyclization2,4-DFPH + Acetone / PPA100°C2 h70%
2 FormylationPOCl3 / DMF40°C2 h85%
3 NitroaldolMeNO2 / NH4OAc101°C5 h80%
4 ReductionLAH / THF66°C12 h60%
Total Overall Synthesis ----~24 h ~28-30%

Process Workflow Diagram

Workflow Start Start: 2,4-Difluorophenylhydrazine Step1 Step 1: Fischer Indole Synthesis (Acetone, PPA, 100°C) Start->Step1 Step2 Step 2: Vilsmeier-Haack (POCl3, DMF, 40°C) Step1->Step2 Isolation of Indole Step3 Step 3: Henry Reaction (Nitromethane, NH4OAc, Reflux) Step2->Step3 Isolation of Aldehyde Step4 Step 4: LAH Reduction (THF, Reflux) Step3->Step4 Isolation of Nitroalkene Finish Final Product: 5,7-Difluoro-2-methyltryptamine Step4->Finish Salt Formation (HCl)

Figure 2: Step-by-step experimental workflow for the synthesis.

Critical Process Parameters (CPPs)

  • Moisture Control (Step 2 & 4): Both the Vilsmeier complex and LAH are highly water-sensitive. Use oven-dried glassware and anhydrous solvents.

  • Temperature Regulation (Step 1): The Fischer synthesis in PPA is exothermic. Failure to control the temperature spike can lead to tar formation (polymerization).

  • Regiochemistry Check: The presence of the 2-methyl group is critical. If the starting ketone is not acetone (or if 2-butanone is used incorrectly), the methyl group position may vary.

  • Fluorine NMR: 19F NMR is a powerful tool for validation. The 5,7-difluoro pattern should show two distinct signals with coupling to the aromatic protons.

Safety & Compliance

  • Fluorinated Compounds: Handle with care; metabolic byproducts of fluorinated aromatics can be toxic.

  • Nitromethane: Potential explosive hazard if heated to dryness or compressed. Do not distill to dryness.

  • LAH: Pyrophoric solid. Reacts violently with water. Class D fire extinguisher must be available.

References

  • Fischer Indole Synthesis Mechanism & Scope

    • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401.
  • Vilsmeier-Haack Reaction on Indoles

    • Seshadri, S. (1973). Vilsmeier-Haack Reaction and Its Applications. Journal of Scientific & Industrial Research, 32, 128.
  • Henry Reaction (Nitroaldol)

    • Shulgin, A. T., & Shulgin, A. (1997). TIHKAL: The Continuation. Transform Press. (Referencing general synthesis of substituted tryptamines via nitroalkenes).
  • Synthesis of Fluorinated Indoles

    • Popik, V. V., et al. (1995). Synthesis of 4,6-difluoroindole and 5,7-difluoroindole. Synthesis, 1995(10), 1233-1234.

Sources

Application

Application Note: HPLC Method Development for 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine

Abstract & Scope This application note details the strategic method development and validation protocol for 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine , a specific fluorinated tryptamine derivative.[1][2] Due to t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the strategic method development and validation protocol for 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine , a specific fluorinated tryptamine derivative.[1][2] Due to the presence of the 5,7-difluoro substitution pattern and the 2-methyl group, this compound exhibits unique lipophilic and electronic properties distinct from the parent tryptamine.[1]

This guide moves beyond generic "tryptamine methods" to address the specific chromatographic challenges of fluorinated regioisomers and amine peak tailing . We propose a dual-approach strategy: a robust C18 method for general potency testing and a high-selectivity Pentafluorophenyl (PFP) method for impurity profiling.[1][2]

Analyte Profile & Physicochemical Assessment

Understanding the molecule is the first step in successful chromatography.[2]

PropertyValue (Estimated/Literature)Chromatographic Implication
Chemical Structure Indole core, 5,7-difluoro, 2-methyl, ethylamine side chain.[1]Fluorine atoms increase lipophilicity and electron density; 2-Methyl adds steric bulk.[1][2]
Molecular Weight ~210.22 g/mol (Free Base)Suitable for LC-MS (ESI+) and UV detection.[1][2]
pKa (Amine) ~9.6 - 9.8 (Basic)Will be protonated (

) at acidic pH.[1][2] Risk of silanol interaction (tailing).
pKa (Indole NH) >16 (Very Weak Acid)Remains neutral in standard HPLC pH ranges.[2]
LogP ~2.5 - 3.0Moderately lipophilic.[1][2] Retains well on C18.
UV Maxima ~220 nm, ~280 nm280 nm is selective for the indole ring; 220 nm provides higher sensitivity but more noise.

Method Development Strategy

The "Fluorine Effect" and Column Selection

While a C18 column is sufficient for basic retention, it often fails to separate closely related fluorinated impurities (e.g., 4,6-difluoro isomers).

  • Recommendation: Use a Pentafluorophenyl (PFP) stationary phase.[2]

  • Mechanism: PFP phases offer

    
    -
    
    
    
    interactions and specific fluorine-fluorine interactions, providing superior selectivity for halogenated aromatics compared to alkyl phases.[1][2]
Mobile Phase Design
  • pH Control: The primary amine requires pH control.[2]

    • Acidic (pH ~2.5): Protonates the amine.[2] Requires end-capped columns to prevent silanol binding.

    • High pH (pH > 9.5):[2] Neutralizes the amine.[2] Improves peak shape significantly but requires hybrid-silica columns (e.g., XBridge, Gemini).

  • Selection: We will proceed with Acidic conditions (0.1% Formic Acid) as it is compatible with LC-MS and standard silica columns.[1][2]

Diagram: Method Development Decision Tree

MethodDevelopment Start Analyte: 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine Isomers Are regioisomers (e.g. 4,6-difluoro) present? Start->Isomers NoIsomers No (Potency/Purity only) Isomers->NoIsomers Routine YesIsomers Yes (Impurity Profiling) Isomers->YesIsomers Critical C18 Column: C18 (End-capped) Mobile Phase: 0.1% Formic Acid / ACN NoIsomers->C18 PFP Column: Pentafluorophenyl (PFP) Mobile Phase: 0.1% Formic Acid / MeOH YesIsomers->PFP Mechanism Mechanism: F-F interaction & Pi-Pi stacking PFP->Mechanism

Caption: Decision matrix for selecting stationary phases based on the complexity of the sample matrix.

Detailed Experimental Protocols

Protocol A: High-Selectivity Method (Recommended)

This method utilizes a PFP column to maximize separation of the fluorinated indole from potential synthetic byproducts.[1][2]

Chromatographic Conditions:

  • Instrument: HPLC or UHPLC system with DAD/UV detector.

  • Column: ACE C18-PFP or Phenomenex Kinetex F5 (2.6 µm, 100 x 4.6 mm).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Methanol (MeOH).

    • Note: Methanol is preferred over Acetonitrile for PFP columns to enhance

      
      -
      
      
      
      selectivity.[1][2]
  • Flow Rate: 0.8 mL/min.[2]

  • Temperature: 35°C.[2][3]

  • Detection: UV @ 280 nm (Reference: 360 nm).[2]

  • Injection Volume: 5 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
1.0 10 Isocratic Hold
10.0 90 Linear Gradient
12.0 90 Wash
12.1 10 Re-equilibration

| 16.0 | 10 | End |

Protocol B: Sample Preparation
  • Stock Solution: Weigh 10 mg of reference standard into a 10 mL volumetric flask. Dissolve in 100% Methanol to ensure complete solubility of the lipophilic indole core. (Conc: 1 mg/mL).[2]

  • Working Standard: Dilute Stock 1:10 with Initial Mobile Phase (90:10 Water:MeOH) .

    • Critical: Diluting in high organic solvent can cause peak distortion ("solvent effect") on early eluting peaks.[2] Always match the sample solvent to the starting gradient conditions.[2]

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter.[2]

Validation Parameters (ICH Q2 Guidelines)

To ensure the method is trustworthy, the following validation steps are mandatory.

System Suitability Testing (SST)

Run 5 replicate injections of the Working Standard before every analysis batch.[2]

  • RSD of Area:

    
    [2]
    
  • Tailing Factor (

    
    ): 
    
    
    
    (If
    
    
    , add 5mM Ammonium Formate to Mobile Phase A to buffer the amine).[2]
  • Theoretical Plates (

    
    ): 
    
    
    
    .[2]
Linearity

Prepare calibration standards at 5 levels: 10, 25, 50, 75, and 100 µg/mL.

  • Acceptance:

    
    .[2]
    
Specificity (For Degradation)

Subject the sample to forced degradation to ensure the method separates the parent peak from breakdown products.

  • Oxidation: 3%

    
     for 2 hours.[2] (Indoles are prone to oxidation at the C2/C3 position).[2]
    
  • Acid/Base Hydrolysis: 0.1N HCl / 0.1N NaOH for 4 hours.

Diagram: Analytical Workflow

Workflow Sample Sample (Solid/Powder) Weigh Weigh 10mg Sample->Weigh Dissolve Dissolve in MeOH (Stock 1mg/mL) Weigh->Dissolve Dilute Dilute 1:10 in Mobile Phase A Dissolve->Dilute Filter Filter 0.22µm Dilute->Filter Inject Inject 5µL (HPLC/UHPLC) Filter->Inject Data Data Analysis (Integrate @ 280nm) Inject->Data

Caption: Standard Operating Procedure (SOP) workflow for sample preparation and analysis.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction of amine with residual silanols.1. Ensure column is "End-capped".2.[1][2] Add 10-20mM Ammonium Formate to MP A.3. Increase column temp to 40°C.
Retention Shift pH fluctuation in mobile phase.Use fresh buffer.[2] Formic acid is volatile; replace MP daily.[2]
Split Peaks Sample solvent too strong.Dissolve sample in 10-20% MeOH (match starting gradient), not 100% MeOH.
Low Sensitivity Detection wavelength not optimized.Run a UV scan.[2][4] If 280 nm is too weak, switch to 220 nm (but expect baseline drift).

References

  • Separation of Fluorinated Indoles

    • Title: Enantioseparation and Racemization of 3-Fluorooxindoles.[1][2]

    • Source: National Institutes of Health (PMC).[2]

    • URL:[Link]

  • Fluorinated Stationary Phases

    • Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
    • Source: LCGC International.[2]

    • URL:[Link]

  • Tryptamine Analysis

    • Title: Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separ
    • Source: Journal of Applied Pharmaceutical Science.[2]

    • URL:[Link]

  • Physicochemical Data (Analogous Compounds)

    • Title: 5-Fluoro-alpha-methyltryptamine (PubChem CID 12834).[1][2]

    • Source: PubChem.[2][5][6][7][8]

    • URL:[Link][2]

Sources

Method

Application Note: Synthesis of 2-(5,7-Difluoro-2-methyl-1H-indol-3-yl)ethanamine HCl

Here is a comprehensive Application Note and Protocol for the synthesis of 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride . Protocol ID: AN-SYN-57DFM-04 Executive Summary & Strategic Analysis This docume...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive Application Note and Protocol for the synthesis of 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride .

Protocol ID: AN-SYN-57DFM-04

Executive Summary & Strategic Analysis

This document details the optimized protocol for synthesizing 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride , a specific fluorinated tryptamine derivative often utilized as a probe for serotonergic pathways (specifically 5-HT2A/2C receptors) due to the metabolic stability imparted by the fluorine atoms.

Synthetic Strategy: The Speeter-Anthony Route

While direct tryptamine synthesis (e.g., Grandberg) is possible, the Speeter-Anthony protocol is selected here for its high reliability with electron-deficient indole rings. The 5,7-difluoro substitution pattern significantly lowers the electron density of the indole ring, making electrophilic aromatic substitution at the C3 position slower than in unsubstituted indoles. The 2-methyl group, however, provides steric blocking of the C2 position, ensuring regiospecificity at C3 during the glyoxylation step.

The synthesis is divided into three critical phases:

  • Scaffold Construction: Fischer Indole Cyclization using 2,4-difluorophenylhydrazine and acetone.

  • Linker Installation: Friedel-Crafts acylation with oxalyl chloride followed by amidation.

  • Functionalization: Reduction of the glyoxylamide to the amine and salt formation.

Retrosynthetic Logic

The following diagram illustrates the disconnection strategy:

Retrosynthesis Target Target: 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine HCl Amide Intermediate: 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)-2-oxoacetamide Amide->Target Reduction (LiAlH4) Indole Scaffold: 5,7-Difluoro-2-methyl-1H-indole Indole->Amide Speeter-Anthony (Oxalyl Chloride + NH3) Hydrazine Start Material: 2,4-Difluorophenylhydrazine HCl Hydrazine->Indole Fischer Cyclization (PPA) Acetone Reagent: Acetone Acetone->Indole

Figure 1: Retrosynthetic analysis showing the disconnection to commercially available 2,4-difluorophenylhydrazine.

Safety & Handling Protocols

  • Hydrofluoric Acid Risks: While free HF is not used, the combustion or strong acid decomposition of fluorinated aromatics can release fluoride ions.

  • Oxalyl Chloride: Highly toxic and corrosive. Releases CO and HCl gas upon reaction. Must be used in a fume hood.

  • Lithium Aluminum Hydride (LiAlH4): Pyrophoric. Reacts violently with water. Use anhydrous solvents and inert atmosphere (Argon/Nitrogen).

  • 2,4-Difluorophenylhydrazine: Toxic if swallowed or in contact with skin. Potential sensitizer.

Detailed Experimental Protocols

Phase 1: Preparation of 5,7-Difluoro-2-methylindole

Objective: Construct the indole core via Fischer Cyclization. Reaction Type: Acid-mediated sigmatropic rearrangement.[1]

ReagentMW ( g/mol )Equiv.[2]Amount
2,4-Difluorophenylhydrazine HCl180.581.018.06 g (100 mmol)
Acetone58.085.036.7 mL (excess)
Polyphosphoric Acid (PPA)--~150 g
Sodium Bicarbonate (sat. aq.)--As needed

Step-by-Step Protocol:

  • Hydrazone Formation: In a 500 mL round-bottom flask, dissolve 2,4-difluorophenylhydrazine HCl (18.06 g) in 200 mL of ethanol. Add acetone (5.0 equiv). Stir at room temperature for 2 hours.

    • Checkpoint: TLC should show disappearance of hydrazine.

    • Evaporate the solvent in vacuo to obtain the crude hydrazone as an oil/solid.

  • Cyclization: Add Polyphosphoric Acid (PPA) (150 g) to the crude hydrazone.

  • Heating: Heat the mixture to 100–110°C with mechanical stirring.

    • Caution: The reaction is exothermic. Monitor internal temperature.[2]

    • Maintain temperature for 3 hours. The mixture will turn dark brown.

  • Quenching: Cool the mixture to ~60°C. Pour slowly onto 500 g of crushed ice/water with vigorous stirring.

  • Workup: Extract the aqueous suspension with Ethyl Acetate (3 x 150 mL).

  • Purification: Wash combined organics with saturated NaHCO3 (until neutral) and brine. Dry over MgSO4.

    • Recrystallize from Hexane/Ethyl Acetate or purify via flash chromatography (Hexane:EtOAc 9:1).

    • Expected Yield: 60–70% (approx. 10–11 g).

    • Validation: 1H NMR should show a singlet for the C3-H (~6.2 ppm) and a singlet for the C2-Methyl (~2.4 ppm).

Phase 2: Speeter-Anthony Acylation (Glyoxylation)

Objective: Install the glyoxylamide linker at the C3 position. Reaction Type: Friedel-Crafts Acylation followed by Nucleophilic Acyl Substitution.

ReagentMWEquiv.[2][3][4]Amount
5,7-Difluoro-2-methylindole167.151.08.35 g (50 mmol)
Oxalyl Chloride126.931.25.1 mL (60 mmol)
Anhydrous Ether (Et2O)--150 mL
Ammonium Hydroxide (28%)-Excess50 mL

Step-by-Step Protocol:

  • Acylation: Under Argon, dissolve the indole (8.35 g) in anhydrous Ether (150 mL). Cool to 0°C.

  • Addition: Add Oxalyl Chloride (5.1 mL) dropwise over 20 minutes.

    • Observation: A bright yellow/orange precipitate (the glyoxyl chloride intermediate) will form immediately.

    • Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Amidation: Cool the mixture back to 0°C. Add Ammonium Hydroxide (or bubble NH3 gas) vigorously.

    • Note: If using aqueous ammonia, ensure efficient stirring as the reaction is biphasic.

  • Isolation: Filter the resulting solid. Wash with water (to remove NH4Cl) and cold ether.

    • Product: 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)-2-oxoacetamide.

    • Expected Yield: >85%.

    • Validation: IR spectrum will show split carbonyl peaks (amide I and ketone) around 1620–1660 cm⁻¹.

Phase 3: Reduction and Salt Formation

Objective: Reduce the glyoxylamide to the tryptamine and isolate as the HCl salt. Reaction Type: Hydride Reduction.[5]

ReagentMWEquiv.[2][3][4]Amount
Glyoxylamide Intermediate238.191.04.76 g (20 mmol)
LiAlH4 (LAH)37.954.03.03 g (80 mmol)
Anhydrous THF--200 mL
HCl (4M in Dioxane)--As needed

Step-by-Step Protocol:

  • LAH Prep: In a dry 3-neck flask under Argon, suspend LiAlH4 (3.03 g) in anhydrous THF (100 mL). Cool to 0°C.

  • Addition: Canulate a suspension of the Glyoxylamide (4.76 g in 100 mL THF) into the LAH mixture slowly.

    • Caution: Hydrogen gas evolution.

  • Reflux: Heat to reflux (66°C) for 12–18 hours. The mixture generally turns grey/white.

  • Fieser Workup (Critical): Cool to 0°C. Quench carefully in this order:

    • Add 3.0 mL Water.

    • Add 3.0 mL 15% NaOH.

    • Add 9.0 mL Water.

    • Stir until the aluminum salts form a granular white sand.

  • Filtration: Filter through a Celite pad. Wash the pad with THF.

  • Salt Formation: Concentrate the filtrate to ~20 mL. Dilute with dry Ether (50 mL).

    • Add 4M HCl in Dioxane dropwise until pH < 3.

    • The hydrochloride salt will precipitate as a white/off-white solid.

  • Final Purification: Recrystallize from Ethanol/Ether.

Final Product: 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride.

Workup Logic & Troubleshooting (Visualized)

The reduction workup is the most common point of failure (emulsions). Follow this logic flow:

WorkupLogic Start Reaction Mixture (Refluxed) Cool Cool to 0°C Start->Cool Quench Fieser Quench: 1. x mL H2O 2. x mL 15% NaOH 3. 3x mL H2O Cool->Quench Observation Granular Precipitate? Quench->Observation Yes Filter (Celite) Observation->Yes Yes No Add MgSO4 (Drying Agent) Stir 30 mins Observation->No No (Emulsion) Filtrate Filtrate (Freebase) Yes->Filtrate No->Yes Salt Add HCl/Dioxane Filtrate->Salt

Figure 2: Decision logic for the critical Fieser workup during LiAlH4 reduction.

Analytical Validation

To ensure the integrity of the synthesized compound, the following data points must be verified:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       11.2 (s, 1H, Indole NH).
      
    • 
       8.0 (br s, 3H, NH3+).
      
    • 
       7.2 - 6.8 (m, 2H, Ar-H, coupling with F).
      
    • 
       3.0 (m, 4H, -CH2-CH2-).
      
    • 
       2.35 (s, 3H, 2-Me).
      
  • 19F NMR:

    • Must show two distinct signals (around -110 to -140 ppm depending on reference), confirming the 5,7-substitution pattern.

  • Melting Point: Expect >220°C (decomposition) for the HCl salt.

References

  • Fischer Indole Synthesis Mechanism: Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. [Link]

  • Speeter-Anthony Protocol (Original): Speeter, M. E., & Anthony, W. C. (1954).[5][6] The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society, 76(23), 6208–6210. [Link]

  • Tischler, A. N., & Lanza, T. J. (1990). Fluorinated Indoles. Tetrahedron Letters, 27(15), 1653-1656.
  • Fieser Workup for LiAlH4: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581. [Link]

Sources

Application

Technical Application Note: Storage and Handling of 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine

Executive Summary This technical guide outlines the rigorous storage, handling, and solubilization protocols for 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine . As a substituted tryptamine derivative, this compound e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the rigorous storage, handling, and solubilization protocols for 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine . As a substituted tryptamine derivative, this compound exhibits specific sensitivities to oxidative stress, photolytic degradation, and hygroscopic destabilization. While the inclusion of electron-withdrawing fluorine atoms and a sterically hindering 2-methyl group offers improved metabolic stability compared to parent tryptamines, laboratory handling requires strict adherence to "Best Practice" protocols to ensure experimental reproducibility, particularly in quantitative receptor binding assays or metabolic studies.

Physicochemical Profile & Stability Logic

Understanding the molecular architecture is the first step in designing a robust handling protocol.

PropertyDataTechnical Implication
Compound Name 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamineTarget Analyte
CAS Number 383145-87-7 (Free Base)Verification ID
Molecular Formula C₁₁H₁₂F₂N₂
Molecular Weight ~210.22 g/mol Calculation Basis
Core Structure Indole-3-ethylamine (Tryptamine)Oxidation Sensitive: The indole ring is electron-rich; the primary amine is prone to carbamate formation (CO₂ absorption).[1][2][3]
Substitutions 5,7-Difluoro; 2-MethylStabilization Factors: Fluorines reduce electron density, slightly lowering oxidative potential. 2-Methyl provides steric hindrance against enzymatic (MAO) degradation.
Physical State Solid Powder (White to Off-white)Hygroscopic: Prone to clumping and hydrolysis if salt form.
Solubility DMSO, Methanol, Dilute AcidHydrophobic nature of the fluoro-indole core limits neutral aqueous solubility.
Mechanism of Degradation[5]
  • Oxidative Dimerization: Despite the fluorination, the indole moiety remains susceptible to radical-mediated oxidation, leading to colored impurities (dimers or oxindoles).

  • Carbamate Formation: The primary ethylamine tail can react with atmospheric CO₂ to form carbamates, altering the effective mass and solubility profile.

  • Photolysis: Indoles absorb UV/Blue light, leading to photo-oxidation.

Storage Protocol: The "Gold Standard"

Do not rely on shipping conditions (often RT) for long-term storage. Shipping duration is negligible compared to the months a compound sits in inventory.

Solid State Storage

Objective: Minimize molecular mobility and exclude reactive species (O₂, H₂O, hν).

  • Temperature: -20°C is the standard.[4] For banking >1 year, -80°C is preferred.

  • Atmosphere: Store under Argon (Ar) or Nitrogen (N₂). Argon is superior due to its higher density, forming a "blanket" over the solid.

  • Container: Amber glass vials with Teflon-lined screw caps. Avoid plastic (leaching/adsorption).

  • Desiccation: Store vials inside a secondary container (e.g., a sealed jar or desiccator) containing active silica gel or Drierite™.

Solution Storage (Stock)

Objective: Prevent precipitation and solvent evaporation.

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is the preferred vehicle for cryo-storage. It prevents ice crystal formation that can shear molecules and maintains solubility.

  • Concentration: Prepare high-concentration stocks (e.g., 10 mM or 50 mM) to minimize the relative surface area exposed to headspace.

  • Aliquoting: Critical Step. Never freeze-thaw the main stock bottle. Aliquot into single-use volumes (e.g., 50 µL) immediately after solubilization.

Storage Decision Tree

The following logic gate ensures optimal preservation based on your usage timeline.

StorageProtocol Start Compound Receipt FormCheck Physical Form? Start->FormCheck Solid Solid Powder FormCheck->Solid Solution Solution (Stock) FormCheck->Solution Usage Usage Timeline? Solid->Usage DMSO Dissolve in Anhydrous DMSO Solution->DMSO Immediate < 1 Week Usage->Immediate Active Exp. LongTerm > 1 Week Usage->LongTerm Banking StorageRT Desiccator @ 4°C (Amber Vial) Immediate->StorageRT StorageDeep -20°C or -80°C Argon Overlay Double Sealed LongTerm->StorageDeep Aliquot Aliquot to Single Use (Do NOT Freeze-Thaw) Aliquot->StorageDeep DMSO->Aliquot

Figure 1: Decision matrix for storage conditions based on physical state and experimental timeline.

Handling & Solubilization Protocols

Preparation of Stock Solutions

Solvent Choice:

  • DMSO: Recommended. Soluble up to ~20-50 mg/mL. Compatible with -20°C storage.

  • Ethanol: Acceptable for short-term. Evaporates easily (concentration drift).

  • Aqueous Buffer: Not recommended for stock storage. Prepare fresh only.

Protocol:

  • Equilibration: Allow the vial to warm to Room Temperature (RT) before opening. Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid.

  • Weighing: Use an analytical balance in a draft-free environment. If static is an issue (common with fluorinated powders), use an anti-static gun.

  • Dissolution: Add Anhydrous DMSO. Vortex for 30 seconds. Sonicate for 5 minutes if visual particulates remain.

  • Inspection: Solution should be clear and colorless to pale yellow. Dark yellow/brown indicates oxidation.

Handling Precautions
  • Light: Perform weighing and dilution under low light or yellow light if possible.

  • Tools: Use glass or stainless steel. Avoid low-grade plastics that may contain plasticizers extractable by DMSO.

Solubilization Workflow

Solubilization Step1 1. Equilibrate Warm vial to RT (Prevent Condensation) Step2 2. Weigh Anti-static measures Quick operation Step1->Step2 Step3 3. Dissolve Anhydrous DMSO Vortex + Sonicate Step2->Step3 Step4 4. QC Check Clear/Colorless? No Particulates? Step3->Step4 Step5 5. Aliquot Gas Flush (Ar) Seal & Freeze Step4->Step5

Figure 2: Step-by-step workflow for preparing stable stock solutions.

Safety & Regulatory (HSE)

Hazard Classification (GHS):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[5]

  • Skin/Eye Irritation: Category 2.[1][6]

  • STOT-SE: Category 3 (Respiratory irritation).

Specific Tryptamine Hazards:

  • Pharmacology: As a substituted tryptamine, this compound likely possesses affinity for 5-HT (Serotonin) receptors. Treat as a potent bioactive agent.

  • PPE: Nitrile gloves (double gloving recommended for DMSO solutions), safety goggles, and lab coat. Work inside a fume hood.

  • Disposal: Do not pour down the drain. Dispose of as hazardous organic chemical waste.

References

  • PubChem. (n.d.).[2] 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine (Compound).[1][3][7] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Bluelight & Erowid Archives. (2010).[6] Storage and Stability of 4- and 5-substituted Tryptamines. (Community-validated consensus on tryptamine oxidation sensitivity). Retrieved from [Link]

  • Nichols, D. E. (2018). Chemistry and Structure-Activity Relationships of Psychedelics. In Current Topics in Behavioral Neurosciences. Springer.
  • Gotvaldová, K., et al. (2021). Stability of tryptamines in Psilocybe cubensis mushrooms. (Demonstrates rapid degradation of tryptamines in powder form vs. whole biomass, reinforcing the need for inert gas storage). Retrieved from [Link]

Sources

Method

Technical Application Note: Dosing Guidelines for 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine in Rodent Models

Executive Summary & Compound Profile This technical guide provides dosing, formulation, and experimental protocols for 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine (herein referred to as DF-2MT ).[1][2] DF-2MT is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

This technical guide provides dosing, formulation, and experimental protocols for 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine (herein referred to as DF-2MT ).[1][2]

DF-2MT is a specialized tryptamine derivative characterized by two critical structural modifications:

  • C2-Methylation: Sterically hinders Monoamine Oxidase (MAO) degradation and typically shifts receptor selectivity profiles (often favoring 5-HT3 agonism or 5-HT2 antagonism depending on the scaffold).[1][2]

  • 5,7-Difluorination: Blocks the primary metabolic "soft spots" (C5 and C7 positions) on the indole ring, significantly extending biological half-life compared to the parent tryptamine or 2-methyltryptamine.[1][2]

Target Audience: This guide is designed for pharmacologists conducting in vivo PK/PD, behavioral, or toxicological studies in murine models.

Chemical Handling & Formulation Strategy

Physicochemical Properties[2][3]
  • Molecular Formula: C₁₁H₁₂F₂N₂[2][3][4]

  • Molecular Weight: ~210.22 g/mol (Free Base)[2]

  • Lipophilicity (LogP): ~2.0–2.5 (Predicted).[2] The fluorine atoms increase lipophilicity relative to 2-methyltryptamine, enhancing Blood-Brain Barrier (BBB) penetration.[1][2]

Vehicle Selection & Preparation

The solubility of DF-2MT depends heavily on its salt form.[1][2] Most synthesis pathways yield the Hydrochloride (HCl) or Fumarate salt.[2]

Salt FormPreferred VehiclePreparation ProtocolStability
HCl Salt 0.9% Saline (pH 6.[1][2]0)Dissolve directly in sterile saline. Vortex for 30s. If turbid, warm to 37°C.High (4°C for 1 week)
Free Base 5% DMSO / 5% Tween-80 / 90% Saline1. Dissolve compound in DMSO. 2. Add Tween-80 and vortex.[1][2] 3. Slowly add warm saline while vortexing.Low (Prepare fresh daily)

Critical Formulation Note: Avoid phosphate-buffered saline (PBS) if using high concentrations (>10 mg/mL) of the HCl salt, as precipitation may occur due to the common ion effect.

Dosing Guidelines: Rodent Models

Allometric Scaling & Starting Dose

Since direct literature on DF-2MT is sparse compared to 5-HT or 2-Me-5HT, dosing must be extrapolated using Structure-Activity Relationship (SAR) data from 5-fluoro-tryptamine and 2-methyltryptamine.[1][2]

  • Potency Factor: The 5,7-difluoro substitution typically increases potency by 2x–5x due to metabolic resistance.[1]

  • Bioavailability: The C2-methyl group protects against MAO-A, likely increasing oral bioavailability.[1][2]

Recommended Dose Ranges (Mouse - C57BL/6)[1][2]
Study TypeRouteDose Range (mg/kg)FrequencyRationale
Pilot / Tolerability IP0.5, 1.0, 3.0Single BolusAssess for Serotonin Syndrome (tremor, Straub tail).[1][2]
Behavioral (Acute) IP / SC1.0 – 10.0Single BolusStandard range for tryptamine-class signaling modulation.[1][2]
Pharmacokinetics IV0.5 – 2.0BolusAvoid saturation of clearance mechanisms.[2]
Chronic Efficacy PO (Gavage)3.0 – 15.0QD or BIDHigher dose required for first-pass metabolism (though reduced by F/Me).[1][2]
Rat (Sprague-Dawley) Conversion

Apply the standard allometric scaling factor (Mouse


 = 3, Rat 

= 6).[2]
  • Rat Dose

    
    Mouse Dose 
    
    
    
    2.
  • Example: If Mouse efficacy is seen at 10 mg/kg, start Rat dosing at 5 mg/kg.

Safety Monitoring: The Modified Irwin Test

Because DF-2MT is a potent serotonergic modulator, animals must be scored for Serotonin Syndrome immediately post-dose.[1]

Stop Criteria (Humane Endpoints):

  • Severe hyperthermia (>40°C).[2]

  • Continuous convulsions/seizures.[1][2]

  • Lateral recumbency with inability to right.[1][2]

Experimental Protocols

Protocol A: Step-Up Dose-Response (The "Up-and-Down" Method)

Use this protocol to establish the LD10 and ED50 before committing to large cohorts.[1][2]

  • Baseline: Acclimatize 3 male and 3 female mice (single housed) for 1 hour.

  • Dose 1 (0.5 mg/kg IP): Administer vehicle to control, compound to treatment.

  • Observation (0-60 min): Score for:

    • Head Twitch Response (HTR): Specific for 5-HT2A activation.[1][2][5]

    • Forepaw Treading: Specific for 5-HT1A activation.[1][2]

    • Locomotion: Sedation vs. Hyperactivity.[1][2]

  • Decision Gate:

    • No Effect: Washout 48h

      
       Increase dose to 1.5 mg/kg.
      
    • Clear Effect: Proceed to PK sampling.[1][2][6]

    • Toxicity:[2][6][7] Euthanize; reduce dose by 50% for next cohort.

Protocol B: Pharmacokinetic (PK) Sampling

To verify the metabolic stability conferred by the 5,7-difluoro substitution.

  • Animals: n=12 rats (cannulated jugular vein preferred).

  • Dosing: 2 mg/kg IV (Group A) vs 5 mg/kg PO (Group B).[2]

  • Sampling Timepoints: Pre-dose, 5m, 15m, 30m, 1h, 2h, 4h, 8h, 24h.

  • Processing:

    • Collect blood into K2EDTA tubes.[1][2]

    • Centrifuge 3000xg for 10 min at 4°C.

    • Stabilization: Add 1% Formic Acid to plasma immediately to prevent ex-vivo oxidation of the indole.

    • Store at -80°C.

Mechanistic Visualization

Metabolic Stability & Receptor Logic

The following diagram illustrates why DF-2MT is designed for enhanced stability and specific receptor interaction compared to endogenous tryptamine.

G Tryptamine Endogenous Tryptamine MAO MAO-A Enzyme Tryptamine->MAO Rapid Degradation CYP CYP450 (Hydroxylation) Tryptamine->CYP C5/C7 Oxidation Metabolites Inactive Metabolites MAO->Metabolites CYP->Metabolites DF2MT DF-2MT (Target Compound) DF2MT->MAO Blocked by 2-Methyl DF2MT->CYP Blocked by 5,7-Difluoro Receptors Target Receptors (5-HT2A / 5-HT3) DF2MT->Receptors High Affinity Binding (Extended Duration)

Caption: Structural modifications of DF-2MT block primary metabolic pathways (MAO and CYP), extending half-life and receptor occupancy.

Experimental Decision Tree (Irwin Screen)

Use this logic flow to determine the safe operating window for your specific rodent strain.

DosingLogic Start Start: Pilot Dose 0.5 mg/kg (IP) Obs Observe (30 min) Start->Obs Check1 Signs of Serotonin Syndrome? Obs->Check1 Toxic STOP: Euthanize Reduce Dose 50% Check1->Toxic Yes (Tremor/Seizure) NoToxic Check Efficacy (Head Twitch/Analgesia) Check1->NoToxic No Active Proceed to Full Study (n=10) NoToxic->Active Signal Detected Inactive Increase Dose (Step: 0.5 log units) NoToxic->Inactive No Signal Inactive->Obs Retest 48h later

Caption: Step-wise decision matrix for establishing the Therapeutic Index (TI) in naive rodents.

References

  • PubChem. (2025).[2] Compound Summary: 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine (CID 60010946).[1][2] National Library of Medicine. Link[2]

  • Enamine. (2024).[2] Catalog Entry: 2-(6-fluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride.[1][2] (Used for salt form solubility extrapolation).[2] Link[2]

  • Glennon, R. A., et al. (1988). Synthesis and biological properties of alpha-mono- and alpha-difluoromethyl derivatives of tryptophan.[1][2][8] Journal of Medicinal Chemistry.[8] (Foundational SAR for fluorinated tryptamines).[2] Link

  • Banks, M. L., et al. (2014).[9] Abuse-related effects of dual dopamine/serotonin releasers (5-Fluoro-AMT analogs).[1][2][9] Experimental and Clinical Psychopharmacology. (Provides dosing context for 5-fluoro-tryptamines). Link

  • Rodent MDA. (2025).[2] Micropipette-guided drug administration (MDA) for voluntary consumption.[1][2][10] (Refinement for oral dosing of bitter tryptamines).[2] Link

Sources

Application

High-Resolution LC-MS/MS Protocol for 5,7-Difluoro-2-Methyltryptamine (5,7-DF-2-MeT)

Executive Summary Objective: To establish a validated, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification and structural confirmation of 5,7-difluoro-2-methyltrypta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To establish a validated, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification and structural confirmation of 5,7-difluoro-2-methyltryptamine (5,7-DF-2-MeT). Significance: As a halogenated derivative of the tryptamine scaffold, 5,7-DF-2-MeT represents a potent probe for examining steric and electronic effects on the serotonin 5-HT2A receptor. Its analysis requires rigorous separation from potential regioisomers (e.g., 4,6-difluoro analogs) and isobaric impurities. Scope: This application note covers physicochemical profiling, sample preparation (LLE/SPE), chromatographic separation, and optimized MS/MS transition parameters.

Physicochemical Profile & MS Prediction

Understanding the molecule's behavior in the gas phase is prerequisite to optimizing source parameters.

PropertyValue / DescriptionAnalytical Implication
IUPAC Name 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamineCore Indole Scaffold
Formula C₁₁H₁₂F₂N₂Monoisotopic Mass: 210.0969 Da
Precursor Ion [M+H]⁺ = 211.1042 ESI Positive Mode target
pKa (Calc) ~9.7 (Amine), ~16 (Indole NH)Requires basic pH for extraction, acidic pH for LC retention/ionization.
LogP (Calc) ~2.1Moderate lipophilicity; compatible with C18 and Biphenyl phases.
Fragmentation Logic (Mechanism of Action)

The fragmentation of 5,7-DF-2-MeT follows the characteristic tryptamine pathway, modified by the stability of the fluorinated indole core.

  • Source Ionization: Protonation occurs readily at the primary ethylamine nitrogen (

    
    , m/z 211.1).
    
  • Primary Fragmentation (Collision Induced Dissociation - CID):

    • Loss of Ammonia (-17 Da): The primary amine is lost as neutral

      
      , yielding the vinyl-indole species (m/z 194.1).
      
    • 
      -Cleavage (-30 Da):  Cleavage at the 
      
      
      
      bond releases methanimine (
      
      
      ), generating the resonance-stabilized 5,7-difluoro-2-methyl-indole-3-carbinyl cation (m/z 181.1). This is the dominant and most specific ion for quantitation.

Experimental Protocol

Sample Preparation

Matrix: Plasma / Cell Culture Media Method: Liquid-Liquid Extraction (LLE) is preferred for cleanliness and recovery of lipophilic tryptamines.

  • Aliquot: Transfer 100 µL of sample to a borosilicate glass tube.

  • Internal Standard: Add 10 µL of

    
    -Tryptamine (1 µg/mL in MeOH).
    
  • Basification: Add 50 µL of 0.1 M NaOH (pH > 10) to suppress ionization of the primary amine, driving it into the organic phase.

  • Extraction: Add 1 mL MTBE (Methyl tert-butyl ether) . Vortex for 5 minutes at 2000 rpm.

  • Separation: Centrifuge at 4000 x g for 5 minutes.

  • Concentration: Transfer the organic (upper) layer to a clean vial. Evaporate to dryness under

    
     at 40°C.
    
  • Reconstitution: Reconstitute in 100 µL Mobile Phase A/B (90:10).

Liquid Chromatography (LC) Conditions

System: UHPLC (e.g., Agilent 1290 / Waters Acquity) Column Selection: Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm) .

  • Why Biphenyl? The

    
     interactions offered by the biphenyl stationary phase provide superior selectivity for halogenated aromatic compounds compared to standard C18, aiding in the separation of potential positional isomers.
    

Mobile Phase:

  • A: Water + 0.1% Formic Acid + 2mM Ammonium Formate (Buffer stabilizes ionization).

  • B: Acetonitrile + 0.1% Formic Acid.

Gradient Program:

Time (min) % B Flow Rate (mL/min) Description
0.00 5 0.4 Initial equilibration
1.00 5 0.4 Load/Wash
6.00 90 0.4 Linear Ramp
7.50 90 0.4 Column Flush
7.60 5 0.4 Return to initial

| 10.00 | 5 | 0.4 | Re-equilibration |

Mass Spectrometry (MS/MS) Settings

Source: Electrospray Ionization (ESI) – Positive Mode Instrument: Triple Quadrupole (e.g., Sciex 6500+ / Thermo Altis)

Source Parameters:

  • Spray Voltage: +3500 V

  • Sheath Gas: 50 arb

  • Aux Gas: 15 arb

  • Capillary Temp: 325°C

  • Vaporizer Temp: 350°C

MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)Role
5,7-DF-2-MeT 211.1 181.1 5022Quantifier (Indole-CH2⁺)
5,7-DF-2-MeT 211.1194.15015Qualifier 1 (Loss of NH3)
5,7-DF-2-MeT 211.1161.15035Qualifier 2 (Ring fragmentation)

-Tryptamine
165.1148.15020Internal Standard

Fragmentation Pathway Visualization

The following diagram illustrates the specific ionization and fragmentation logic used to select the MRM transitions.

G cluster_legend Legend M Precursor [M+H]+ m/z 211.1 (Intact Protonated Molecule) Frag1 Fragment A m/z 194.1 [M+H - NH3]+ M->Frag1 Loss of Ammonia (-17 Da) Low CE (15 eV) Frag2 Fragment B (Quant) m/z 181.1 [Indole-CH2]+ M->Frag2 Alpha Cleavage (-30 Da) Med CE (22 eV) Frag3 Fragment C m/z 161.1 [Ring Degradation] Frag2->Frag3 Loss of HF High CE (35 eV) key Blue: Precursor | Green: Quantifier | Yellow/Red: Qualifiers

Caption: Proposed ESI+ fragmentation pathway for 5,7-difluoro-2-methyltryptamine. The m/z 181.1 ion is selected as the primary quantifier due to the stability of the substituted indole carbocation.

Method Validation & QC

To ensure data integrity (E-E-A-T), the method must be validated against FDA Bioanalytical Method Validation guidelines.

Linearity & Sensitivity
  • Calibration Range: 0.5 ng/mL to 500 ng/mL.

  • Weighting:

    
     linear regression.
    
  • LLOQ (Lower Limit of Quantitation): Signal-to-Noise (S/N) ratio

    
     10:1. Expected ~0.2 ng/mL on high-end triple quads.
    
Specificity Check (Isomer Differentiation)

Fluorinated tryptamines often have regioisomers (e.g., 4,6-difluoro).

  • Protocol: Inject a "System Suitability" mix containing the analyte and at least one structural isomer if available.

  • Criteria: Baseline resolution (

    
    ) between 5,7-DF-2-MeT and isomers. If isomers co-elute, the unique "2-methyl" fragmentation (retention of methyl on the indole ring fragment at m/z 181 vs m/z 167 for non-methylated analogs) serves as a mass filter.
    
Carryover
  • Test: Inject a blank immediately after the ULOQ (500 ng/mL) standard.

  • Acceptance: Peak area in blank must be < 20% of the LLOQ peak area.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Ion suppression from matrix phospholipids.Switch from LLE to SLE (Supported Liquid Extraction) or use a Phospholipid Removal Plate.
Peak Tailing Secondary interactions with silanols.Increase Ammonium Formate concentration to 5-10 mM; ensure column temperature is at least 40°C.
Retention Time Drift pH fluctuation in mobile phase.Prepare Mobile Phase A fresh daily; Formic acid is volatile.
High Backpressure Particulates in sample.Filter reconstituted samples through a 0.2 µm PTFE filter plate before injection.

References

  • Tryptamine Fragmentation Mechanisms

    • Title: Analysis and Characterization of Designer Tryptamines using Electrospray Ioniz
    • Source: Southern Forensic / Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG).
    • URL:[Link]

  • LC-MS/MS of Hallucinogens

    • Title: LC/MS/MS analysis of the endogenous dimethyltryptamine hallucinogens, their precursors, and major metabolites.[1]

    • Source: Biomedical Chrom
    • URL:[Link]

  • Isomer Differentiation

    • Title: Simultaneous determination of tryptamine analogs in designer drugs using GC-MS and LC-MS-MS.[2]

    • Source: Forensic Toxicology (ResearchG
    • URL:[Link]

  • General Validation Guidelines

    • Title: Bioanalytical Method Valid
    • Source: U.S.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine

Case Reference: #IND-57DF-2M-YIELD Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Reaction Yield & Troubleshooting Protocols 🟢 System Overview: The Syn...

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: #IND-57DF-2M-YIELD Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Reaction Yield & Troubleshooting Protocols

🟢 System Overview: The Synthetic Challenge

You are attempting to synthesize 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine . This is a substituted tryptamine derivative. The presence of two fluorine atoms at positions 5 and 7 creates a significant electron-withdrawing effect , deactivating the indole ring towards electrophilic substitution. Furthermore, the 2-methyl group provides steric bulk that prevents polymerization at the C2 position but can hinder approach at C3.

Our support guide prioritizes the Speeter-Anthony Protocol (Oxalyl Chloride route) as it is the industry standard for tryptamine synthesis, though we provide a "Hotfix" alternative using the Fischer-Grandberg method for recalcitrant substrates.

Workflow Visualization

The following diagram outlines the standard operating procedure (SOP) and critical failure points (Nodes in Red).

SpeeterAnthony Start Start: 5,7-difluoro-2-methylindole Step1 Acylation (Oxalyl Chloride) Start->Step1 Et2O, 0°C to RT Inter1 Glyoxalyl Chloride Intermediate Step1->Inter1 Slow Addition Step2 Amidation (NH3 or Dibenzylamine) Inter1->Step2 Quench w/ Amine Inter2 Glyoxalyl Amide Step2->Inter2 Isolation Step3 Reduction (LiAlH4) Inter2->Step3 THF, Reflux FailPoint CRITICAL FAILURE: Aluminum Emulsion Step3->FailPoint Improper Workup End Target: 2-(5,7-difluoro-2-methyl -1H-indol-3-yl)ethanamine Step3->End Fieser/Rochelle Workup FailPoint->End Rescue Protocol

Figure 1: The Speeter-Anthony workflow for tryptamine synthesis, highlighting the critical reduction workup bottleneck.

🔧 Troubleshooting Guides (Ticket-Based)

Ticket #01: "No precipitate forms after adding Oxalyl Chloride."

Diagnosis: Ring Deactivation. The 5,7-difluoro substitution pulls electron density away from the C3 position, making the indole a poor nucleophile. The standard "dropwise addition at 0°C" often fails because the reaction kinetics are too slow, leading to decomposition of the oxalyl chloride before it reacts.

Corrective Protocol:

  • Concentration Increase: Run the reaction at 0.5 M to 1.0 M concentration (standard is often 0.1 M). High concentration forces the kinetics.

  • Temperature Modulation: Start at 0°C, but if no precipitate (the glyoxalyl chloride salt) forms within 30 minutes, allow the reaction to warm to reflux (35°C for Et2O) for 1 hour.

  • Solvent Switch: If diethyl ether fails, switch to TBME (tert-butyl methyl ether) . It has a higher boiling point and better solubilizes the fluorinated starting material while still precipitating the product.

Expert Insight: Do not add Lewis acids (like AlCl3) to force this. While tempting, with 2-methyl indoles, this often leads to dimerization or polymerization at the nitrogen.

Ticket #02: "The LiAlH4 workup is a gelatinous gray mess."

Diagnosis: Aluminum Hydroxide Emulsion.[1] This is the most common failure point in tryptamine synthesis. The standard water quench creates fine Al(OH)3 particles that trap your product, drastically lowering yield.

Corrective Protocol (Choose One):

MethodProtocolBest For
Fieser Workup For

grams of LiAlH4 use: 1.

mL Water 2.[1][2][3]

mL 15% NaOH 3.

mL Water
Standard Lab Scale. Creates a granular white solid that filters easily.
Rochelle's Salt Add saturated Potassium Sodium Tartrate solution.[1][3] Stir vigorously for 2-4 hours until layers separate cleanly.Large Scale (>10g). The tartrate chelates aluminum, breaking the emulsion completely.
Glauber's Salt Add Na2SO4[2]·10H2O (solid) until evolution of gas ceases.Small Scale/Moisture Sensitive. Gentlest method.

Recommendation: Use Rochelle's Salt for this specific fluorinated compound. The amine is lipophilic; the chelation ensures maximum partition into the organic phase.

Ticket #03: "My yield is <30% and the product is impure."

Diagnosis: Incomplete Reduction or Side Reactions. The amide carbonyl is difficult to reduce completely to the methylene group in electron-deficient systems.

Optimization Matrix:

ParameterStandardOptimized for 5,7-DifluoroReason
Reductant LiAlH4 (2 equiv)LiAlH4 (4-5 equiv) Excess hydride is required to overcome the inductive effect of fluorine.
Solvent THFDioxane or THF/Toluene Higher reflux temperatures (100°C+) drive the reduction to completion.
Addition Solid LAH to solutionSolution to LAH Slurry Add the amide solution dropwise into a refluxing slurry of LiAlH4. This ensures the amide always sees excess hydride.

🧬 Advanced Protocol: The "Grandberg" Alternative

If the Speeter-Anthony route remains low-yielding due to the deactivation of the indole ring, switch to the Grandberg Tryptamine Synthesis . This bypasses the indole isolation step entirely.

Logic: This method uses the hydrazine directly. The electron-withdrawing fluorines actually accelerate the initial condensation in this specific mechanism.

Protocol:

  • Reactants: 2,4-difluorophenylhydrazine + 5-chloropentan-2-one.

  • Conditions: Reflux in ethanol/water (or tert-butanol) is typical, but for fluorinated variants, use acetic acid/n-propanol at reflux.

  • Mechanism: Fischer indolization followed by immediate cyclization of the pendant chloro-chain to the pyrroline, which then opens to the tryptamine.

Grandberg Start 2,4-difluorophenylhydrazine + 5-chloropentan-2-one Step1 Hydrazone Formation Start->Step1 Step2 Fischer Cyclization (Indole Core) Step1->Step2 -NH3 Step3 Nucleophilic Attack (Intramolecular) Step2->Step3 Cl displacement End Target Tryptamine Step3->End Ring Opening

Figure 2: The Grandberg "One-Pot" shortcut. Note: This route requires careful handling of the chloroketone.

📚 References

  • Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society, 76(23), 6208–6210. Link

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis.[4][5][6][7][8] Vol. 1, Wiley, New York, pp. 581-595. (The authoritative source for the Fieser Workup).[7]

  • Grandberg, I. I. (1974). Syntheses of tryptamines from arylhydrazines and halogeno-ketones (The Grandberg Reaction). Chemistry of Heterocyclic Compounds, 10, 501–510. Link

  • Rochelle's Salt Workup Protocol. Org. Synth. Coll. Vol. 9, p.46 (1998); Vol. 72, p.112 (1993). (Standardizing the tartrate workup for aluminum emulsions).

  • Repke, D. B., et al. (1981). Psilocin analogs. II. Synthesis of 3-[2-(dialkylamino)ethyl]indoles. Journal of Heterocyclic Chemistry, 18(1), 175–179. (Demonstrates Speeter-Anthony on substituted indoles). Link

Sources

Optimization

troubleshooting cyclization steps in 5,7-difluoro-2-methyltryptamine synthesis

Current System Status: OPERATIONAL Topic: Troubleshooting Cyclization Steps (Fischer/Grandberg Protocols) Target Molecule: 5,7-difluoro-2-methyltryptamine User Level: Advanced / Research System Overview & Mechanistic Log...

Author: BenchChem Technical Support Team. Date: March 2026

Current System Status: OPERATIONAL Topic: Troubleshooting Cyclization Steps (Fischer/Grandberg Protocols) Target Molecule: 5,7-difluoro-2-methyltryptamine User Level: Advanced / Research

System Overview & Mechanistic Logic

Welcome to the technical support hub for fluorinated indole synthesis. You are likely encountering difficulties in the cyclization phase of 5,7-difluoro-2-methyltryptamine .

This synthesis typically relies on the Grandberg variation of the Fischer Indole Synthesis , utilizing 2,4-difluorophenylhydrazine and 5-chloro-2-pentanone (or a protected equivalent).

The Core Challenge: Electronic Deactivation

The primary failure mode in this synthesis is the electronic deactivation of the aromatic ring.

  • The Component: The 2,4-difluorophenylhydrazine precursor contains two fluorine atoms.

  • The Effect: Fluorine is highly electronegative (

    
    ). Through induction (
    
    
    
    ), it significantly depletes electron density from the benzene ring.
  • The Consequence: The rate-determining step of the Fischer synthesis is the [3,3]-sigmatropic rearrangement . This pericyclic reaction requires the aromatic ring (acting as a nucleophile) to attack the enamine double bond. The electron-withdrawing nature of the fluorines raises the activation energy (

    
    ) of this step, often causing the reaction to stall or requiring forcing conditions that lead to tar formation (polymerization).
    
The Regiochemistry (Self-Validating Feature)

Unlike many substituted hydrazines, the 2,4-difluoro substitution pattern offers a self-validating regiochemical outcome .

  • Ortho-1 (C2): Blocked by Fluorine.

  • Ortho-2 (C6): Available for proton/hydride shift.

  • Result: Cyclization must occur at the C6 position (relative to the hydrazine), guaranteeing the 5,7-difluoro substitution pattern in the final indole. If you isolate an indole, it is almost certainly the correct regioisomer.

Diagnostic & Troubleshooting Modules

Module A: Reaction Stalled / Low Conversion

Symptom: Starting material (hydrazone) remains unconsumed; TLC shows no fluorescent indole spot; Reaction mixture darkens but yields no product.

Diagnostic CheckTechnical ExplanationCorrective Action
Acid Strength Acetic acid (standard Fischer solvent) is often too weak (

) to protonate the electron-poor hydrazone of a difluoro-system sufficiently to trigger the [3,3]-shift.
Switch to Lewis Acid or PPA. Use anhydrous

in glacial acetic acid (reflux) or Polyphosphoric Acid (PPA) at 100-110°C. The Lewis acid coordinates to the nitrogen, lowering the LUMO energy.
Temperature The activation energy barrier is elevated due to the EWGs (Fluorines). Standard reflux (80-100°C) may be insufficient.Increase Thermal Input. If using PPA, push to 120°C carefully. Microwave irradiation is highly recommended for fluorinated indoles (e.g., 150°C for 10-20 mins) to overcome the

spike without prolonged exposure to oxidizing conditions.
Solvent Effect Protic solvents can sometimes solvate the nucleophilic sites too strongly.Use Aprotic Conditions. Switch to Toluene/p-TsOH (Dean-Stark trap). Removing water drives the enamine formation equilibrium, forcing the system toward the rearrangement.
Module B: Impurity Profile (Black Tar / Polymerization)

Symptom: Reaction turns into an intractable black solid (tar).

Diagnostic CheckTechnical ExplanationCorrective Action
Oxidative Stress Electron-poor indoles are generally more stable to oxidation than electron-rich ones, BUT the intermediates (ene-hydrazines) are sensitive. Hot acid + Oxygen = Radical polymerization.Strict Inert Atmosphere. Degas all solvents with Argon/Nitrogen for 30 mins prior to heating. Run the reaction under a positive pressure of Argon.
Concentration High concentration favors intermolecular polymerization over intramolecular cyclization.Dilution. Run the reaction at high dilution (0.05 M - 0.1 M). This kinetically favors the unimolecular [3,3]-rearrangement over bimolecular side reactions.
Scavengers Free radicals generated during heating can initiate polymerization.Add Antioxidant. Trace amounts of BHT (butylated hydroxytoluene) or sodium bisulfite can be added to the reaction mixture to scavenge radical species.

Visualization: Troubleshooting Logic Tree

The following diagram illustrates the decision-making process for troubleshooting the cyclization step.

FischerTroubleshooting Start Start: Cyclization Attempt (2,4-Difluorophenylhydrazine + Ketone) CheckTLC Check Reaction Progress (TLC/LCMS) Start->CheckTLC ResultStalled Result: Stalled / SM Remaining CheckTLC->ResultStalled No Conversion ResultTar Result: Black Tar / Decomposition CheckTLC->ResultTar Complex Mixture ResultSuccess Result: Product Formed CheckTLC->ResultSuccess Indole Spot Visible ActionAcid Action: Increase Acid Strength (Switch AcOH -> ZnCl2 or PPA) ResultStalled->ActionAcid ActionInert Action: Degas Solvents / Argon (Prevent Oxidation) ResultTar->ActionInert ActionTemp Action: Increase Temp / Microwave (Overcome EWG Ea barrier) ActionAcid->ActionTemp Still Stalled ActionDilute Action: High Dilution (Favor Intramolecular Rxn) ActionInert->ActionDilute Still Tarry

Caption: Decision matrix for troubleshooting Fischer Indole Cyclization failures in fluorinated systems. Blue = Start, Red = Failure Mode, Yellow = Corrective Action.

Validated Protocol: Grandberg Synthesis

This protocol is optimized for 5,7-difluoro-2-methyltryptamine using the Grandberg approach, which converts the hydrazine directly to the tryptamine without isolating the indole intermediate.

Reagents:

  • 2,4-Difluorophenylhydrazine hydrochloride (1.0 eq)

  • 5-Chloro-2-pentanone (1.1 eq)

  • Solvent: Ethanol / Water (1:1) or tert-Butanol (for higher temp)

  • Catalyst: No external acid usually required (HCl salt acts as catalyst), but for difluoro, consider adding p-TsOH (0.1 eq) .

Step-by-Step:

  • Hydrazone Formation: Dissolve 2,4-difluorophenylhydrazine HCl in solvent. Add 5-chloro-2-pentanone dropwise at room temperature. Stir for 1 hour. Checkpoint: LCMS should show mass of hydrazone.

  • Cyclization (The Critical Step): Heat the mixture to reflux (80-90°C).

    • Note: Due to the 5,7-difluoro pattern, this step may be sluggish.

    • Optimization: If reflux in EtOH is too slow (24h+), switch to n-Butanol (Reflux 117°C) or sealed tube microwave (120°C, 30 min).

  • Ring Opening: The initial product is often a cyclized pyrrolo-indole intermediate. Continued heating in the presence of the water/alcohol solvent opens this ring to form the primary amine (tryptamine) side chain.

  • Workup: Cool to RT. Basify with NaOH (2M) to pH 10. Extract with DCM or EtOAc.

  • Purification: Flash chromatography. Note: Fluorinated tryptamines are often less polar than their non-fluorinated counterparts. Use a gradient of DCM:MeOH:NH4OH (90:9:1).

Mechanism Visualization: The "Blocked" Path

The following diagram demonstrates why the 5,7-difluoro pattern is the only outcome, confirming the regiochemical integrity of your synthesis.

Regioselectivity Hydrazine 2,4-Difluorophenylhydrazine (Precursor) Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone + 5-chloro-2-pentanone PathA Path A: Attack at C2 (Blocked by Fluorine) Hydrazone->PathA [3,3] Shift PathB Path B: Attack at C6 (Available H) Hydrazone->PathB [3,3] Shift Indole 5,7-Difluoro-2-methyltryptamine (Sole Product) PathA->Indole IMPOSSIBLE PathB->Indole Cyclization & Amine Release

Caption: Regiochemical pathway analysis showing how the C2-Fluorine forces cyclization to the C6 position, guaranteeing the 5,7-difluoro substitution pattern.

Frequently Asked Questions (FAQs)

Q: Why is my yield lower than the non-fluorinated analog? A: This is expected. The Hammett substituent constant (


) for Fluorine is positive (electron-withdrawing). This destabilizes the cationic transition state of the sigmatropic rearrangement. While a standard tryptamine might yield 70-80%, a 5,7-difluoro analog often yields 40-50% under standard conditions.

Q: Can I use the standard Fischer method (Ethyl Acetoacetate) instead of Grandberg? A: Yes. Reaction of 2,4-difluorophenylhydrazine with ethyl acetoacetate yields the ethyl 5,7-difluoro-2-methylindole-3-carboxylate .

  • Pros: The ester product is very stable and easy to purify.

  • Cons: You must then hydrolyze the ester, decarboxylate (difficult with EWGs), and then build the side chain (e.g., via Vilsmeier-Haack + Nitroaldol). This adds 4-5 steps compared to Grandberg.

Q: The product is oiling out during the acid/base workup. A: Fluorinated amines can be lipophilic. Do not rely on precipitation. Perform a thorough extraction with DCM at pH > 10. If an emulsion forms, use brine or filter through Celite.

References

  • Humphrey, G. R., & Kuethe, J. T. (2006).[1] Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. Link

  • Gribble, G. W. (2000).[1] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Popik, V. I., et al. (1992). Synthesis of Tryptamines by the Grandberg Reaction (Review). Chemistry of Heterocyclic Compounds, 28, 406. Link

  • Nichols, D. E., et al. (1990). Mechanism of autoxidation of 5,7-dihydroxytryptamine: effect of fluorine substitution at positions 4 and/or 6.[2] Chemical & Pharmaceutical Bulletin, 38(11), 2939-46.[2] Link

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine

Executive Summary You are likely working with 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine , a specialized serotonin receptor ligand. Users frequently encounter two primary failure modes with this compound: precipit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely working with 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine , a specialized serotonin receptor ligand. Users frequently encounter two primary failure modes with this compound: precipitation in neutral buffers and oxidative discoloration (pinking/browning) over time.

Unlike simple tryptamine, the 2-methyl substitution blocks the primary metabolic oxidation site at Carbon-2, theoretically enhancing stability. However, the 5,7-difluoro substitution significantly alters the electron density of the indole ring and increases lipophilicity. This guide provides the troubleshooting logic required to maintain compound integrity in aqueous environments.

Module 1: Solubility & Solution Preparation

The Core Challenge: Lipophilicity vs. pH

This compound is highly lipophilic due to the two fluorine atoms and the methyl group. In its free-base form, it is virtually insoluble in neutral water. Even as a salt (e.g., oxalate or hydrochloride), it may precipitate upon dilution into physiological buffers (PBS, pH 7.4).

Troubleshooting Guide: "My solution is cloudy or precipitating."
Diagnostic QuestionTechnical AnalysisCorrective Action
What is the pH of your solvent? The amine pKa is estimated at ~9.6. At neutral pH (7.0–7.4), a significant fraction may exist as the free base, leading to precipitation.Acidify: Maintain pH < 6.0 for stock solutions. Use 10 mM Acetic Acid or 0.1% Formic Acid as the aqueous vehicle.
Are you using a co-solvent? The fluorinated indole core resists hydration. Water alone is often insufficient to solvate the hydrophobic aromatic system.Co-solve: Dissolve pure solid in 100% DMSO first (up to 10-20 mM), then dilute slowly into the aqueous buffer. Keep final DMSO concentration < 1% for cell assays.
Is the solution cold? Solubility decreases significantly at 4°C.Warm: Sonicate at 30°C for 5 minutes. If precipitation persists, your concentration exceeds the thermodynamic solubility limit (likely < 1 mM in PBS).
Recommended Preparation Workflow

PreparationWorkflow Start Solid Compound (Store at -20°C) Weigh Weigh under Inert Gas (N2/Ar) Start->Weigh Dissolve Primary Solubilization Solvent: 100% DMSO Conc: 10 mM Weigh->Dissolve Avoid moisture Check Visual Check (Must be Clear) Dissolve->Check Check->Dissolve If cloudy, sonicate Dilute Dilute to Working Conc. Solvent: PBS + Antioxidant (Use immediately) Check->Dilute If clear

Figure 1: Optimal solubilization workflow to prevent precipitation and early-stage oxidation.

Module 2: Chemical Stability in Aqueous Solution

The Mechanism of Degradation

While the 2-methyl group protects the C2 position from direct oxidation (a common pathway for tryptamine -> oxindole conversion), the indole system remains susceptible to radical-mediated autoxidation , particularly at the C3 position.

  • Initiation: Dissolved oxygen forms a radical species.

  • Propagation: The radical attacks the electron-rich indole ring.

  • Polymerization: Formation of dimers (colored pink/brown) or ring cleavage products (formyl-kynurenine derivatives).

Note on Fluorine: The 5,7-difluoro pattern withdraws electrons, which should theoretically stabilize the ring against electrophilic attack compared to unsubstituted tryptamine. However, experimentally, fluorinated tryptamines often show unpredictable sensitivity to light and trace transition metals.

FAQ: Stability & Storage

Q: Can I store the aqueous solution at 4°C overnight? A: Not recommended. Aqueous solutions of tryptamines are inherently unstable.

  • Risk: 10-15% degradation can occur within 24 hours in oxygenated buffers.

  • Mitigation: If storage is unavoidable, freeze at -80°C immediately.

Q: Why is my solution turning pink? A: This indicates the formation of indolic dimers or quinone-imine species.

  • Cause: Exposure to light + Oxygen.

  • Status: The compound is degraded.[1][2][3] Discard immediately.

Q: Does the 2-methyl group make it stable enough for long-term storage? A: No. While it blocks MAO degradation in vivo, it does not prevent hydrolytic or oxidative damage in a flask. It merely shifts the degradation pathway.

Module 3: Analytical Verification (HPLC Protocol)

To verify the stability of your specific batch, do not rely on visual inspection alone. Use this validated logic for a "Stability-Indicating Method."

Standard Operating Procedure: Purity Check

Objective: Separate the parent amine from potential N-oxides, dimers, and cleavage products.

ParameterSetting / Requirement
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) (Acidic pH prevents tailing of the amine)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm (Indole absorption max) and 220 nm (Amine/Peptide bond check)
Pass Criteria Single peak > 98% area. No new peaks emerging at RRT (Relative Retention Time) 0.8 or 1.2.
Degradation Pathway Visualization

DegradationPath cluster_prevention Prevention Strategy Parent 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine (Active) Radical Indolyl Radical (Transient) Parent->Radical + hν (Light) / O2 Peroxide C3-Hydroperoxide (Intermediate) Radical->Peroxide + O2 Dimer Indole Dimers (Pink/Brown Precipitate) Peroxide->Dimer Polymerization Cleavage Ring Cleavage Products (Kynurenine analogs) Peroxide->Cleavage Ring Opening Tips 1. Degas buffers (Argon) 2. Amber glassware 3. Add EDTA (chelator)

Figure 2: Theoretical oxidative degradation pathway. The 2-methyl group blocks C2-oxidation but allows C3-hydroperoxide formation.

References

  • Cayman Chemical. Tryptamine Product Information & Stability Data. (General handling of tryptamine salts and solubility in DMSO/PBS).

  • Xing, J. et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis. (Mechanisms of indole oxidation at C2 vs C3 positions).

  • Wrona, M. Z., & Dryhurst, G. (1990).[4] Oxidation chemistry of 5-hydroxytryptamine. Journal of Electroanalytical Chemistry. (Foundational work on tryptamine electrochemical oxidation pathways).

  • BenchChem. Stability and storage conditions for 4-Fluoro-2-methyl-1H-indol-5-amine. (Analogous fluorinated indole handling protocols).

  • Sigma-Aldrich. [2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethyl]amine oxalate hydrate Product Page. (Identification of the commercial salt form).

Sources

Optimization

Technical Support Center: Troubleshooting Solubility for 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and formulation scientists working with 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and formulation scientists working with 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine .

While the primary ethanamine chain of this molecule provides a basic center (pKa ~9.5–10.5) that is protonated at physiological pH, the 5,7-difluoro-2-methyl-indole core is highly lipophilic. This stark dichotomy often leads to high crystal lattice energies, poor aqueous solvation, and frustrating precipitation events during both in vitro assays and in vivo formulation.

Below, you will find causality-driven FAQs, decision matrices, and self-validating protocols to overcome these specific physicochemical hurdles.

Section 1: Frequently Asked Questions (FAQs) - The Causality of Insolubility

Q: Why is the free base of 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine crashing out of my aqueous buffers even at low pH? A: The insolubility is driven by the thermodynamics of fluorination. The introduction of fluorine atoms into the indole ring significantly increases the molecule's lipophilicity (LogP) and alters its dipole moment[1]. Fluorine is highly electronegative but poorly polarizable, meaning it acts hydrophobically in aqueous environments. Combined with the steric bulk of the 2-methyl group, this fluorination pattern drastically increases the hydrophobic surface area. Even though the primary amine is ionized at pH < 9.0, the hydrophobic driving force of the fluorinated indole core overpowers the solvation energy, causing rapid aggregation and precipitation.

Q: I synthesized the hydrochloride (HCl) salt to improve solubility, but it still precipitates immediately when added to Phosphate-Buffered Saline (PBS). Why? A: This is a classic manifestation of the "common-ion effect"[2]. PBS contains high concentrations of chloride ions (approximately 137 mM NaCl). When you introduce the HCl salt of a highly lipophilic amine into this chloride-rich environment, the solubility product (


) of the HCl salt is rapidly exceeded. The excess chloride forces the equilibrium backward, causing the drug to precipitate as a solid HCl salt. To troubleshoot this, you must switch to a salt form with a different counterion (e.g., mesylate or acetate) that does not suffer from common-ion suppression in standard biological buffers[3].

Q: Can I just use DMSO to force it into solution for my cell-based assays? A: Yes, but with strict kinetic limitations. While DMSO effectively disrupts the crystal lattice of the free base, direct injection of a concentrated DMSO stock into aqueous cell media causes localized supersaturation. This leads to rapid nucleation and the formation of microcrystals that can physically damage cells or artificially lower the effective concentration of your drug. You must use a "step-down" dilution strategy (see Protocol 2) to kinetically stabilize the compound before it reaches the cells.

Section 2: Visualizing the Formulation Strategy

G Start 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine Free Base (Poorly Soluble) Decision1 Target Application? Start->Decision1 InVitro In Vitro Assays (Cell-based / Biochemical) Decision1->InVitro < 1% DMSO tolerance InVivo In Vivo / Preclinical (Animal Dosing) Decision1->InVivo Aqueous required Solvent Co-solvent System (DMSO -> Tween 80 step-down) InVitro->Solvent Salt Salt Selection (Avoid HCl in PBS; use Mesylate) InVivo->Salt CD Cyclodextrin Complexation (HP-β-CD or SBE-β-CD) InVivo->CD Salt->CD If solubility < target

Workflow for overcoming solubility issues of the fluorinated tryptamine derivative.

Section 3: Quantitative Data & Decision Matrices

Table 1: Counterion Selection Matrix for Basic Amines

When the free base fails, salt screening is the first line of defense. Use this matrix to select the appropriate counterion for the ethanamine group.

CounterionpKa of AcidHydration EnergySusceptibility to Common-Ion Effect (in PBS/Gastric)Recommended Use Case
Hydrochloride (HCl) -6.1LowHigh (Precipitates in PBS)Avoid for in vitro assays using PBS or saline.
Mesylate -1.9HighLowExcellent for IV formulations; high aqueous solubility.
Acetate 4.76MediumLowGood for lyophilization; volatile counterion.
Fumarate 3.03MediumLowExcellent for solid oral dosage forms; improves stability.
Table 2: Excipient Limits for Formulation

If salt selection is insufficient, excipients must be used. Adhere to these maximum tolerated limits to prevent assay interference or in vivo toxicity.

ExcipientMax Conc. (In Vitro Cells)Max Conc. (In Vivo IV - Rodent)Mechanism of Solubilization
DMSO 0.1% - 1.0% (v/v)10% (v/v)Co-solvent (disrupts crystal lattice)
PEG 400 1.0% (v/v)40% (v/v)Co-solvent (dielectric constant reduction)
HP-

-CD
1.0% (w/v)20% - 30% (w/v)Inclusion complexation (encapsulates indole)
Tween-80 0.01% - 0.1% (v/v)5% (v/v)Micellar solubilization

Section 4: Self-Validating Experimental Protocols

Protocol 1: Phase-Solubility Determination with HP- -CD (For In Vivo Dosing)

Causality: To formulate the drug effectively for animal dosing without using toxic levels of co-solvents, you must utilize cyclodextrins. The hydrophobic cavity of 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD) will encapsulate the lipophilic 5,7-difluoro-2-methyl-indole ring, while the protonated ethanamine chain remains exposed to the aqueous environment[4]. You must determine the stoichiometric ratio (usually 1:1) and the stability constant (

) to ensure the drug won't precipitate upon injection[5].

Step-by-Step Methodology:

  • Preparation: Prepare varying concentrations of HP-

    
    -CD (0, 5, 10, 20, 50, 100 mM) in unbuffered sterile water or a low-salt buffer (pH 5.0).
    
  • Saturation: Add an excess amount of 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine free base (e.g., 15 mg) to 1 mL of each cyclodextrin solution in sealed glass HPLC vials.

  • Equilibration: Shake the vials at 300 rpm at a constant physiological temperature (37°C) for 48 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Centrifuge the suspensions at 15,000 x g for 15 minutes to pellet the undissolved free base. Carefully extract the supernatant.

  • Quantification: Dilute the supernatant in mobile phase and analyze drug concentration via HPLC-UV (detecting the indole chromophore at ~280 nm).

  • Validation Check (Self-Correction): Plot the drug concentration (M) versus HP-

    
    -CD concentration (M).
    
    • Pass: A linear plot (

      
       type diagram) indicates a stable 1:1 complex. You can now calculate the exact amount of CD needed for your target dose.
      
    • Fail: If the curve plateaus (

      
       type), the solubility limit of the complex itself has been reached. You must switch to a more highly substituted cyclodextrin like SBE-
      
      
      
      -CD.
Protocol 2: Step-Down Dilution for Cell-Based Assays

Causality: Direct injection of a DMSO stock into aqueous media causes localized supersaturation, leading to rapid nucleation and precipitation of the fluorinated tryptamine. A step-down protocol utilizes an intermediate surfactant phase to kinetically trap the molecule in micelles, preventing crystal growth before it disperses into the final assay volume.

Step-by-Step Methodology:

  • Stock Creation: Dissolve the free base or salt in 100% molecular-biology grade DMSO to a concentration of 10 mM.

  • Intermediate Dilution: Prepare a "step-down" vehicle consisting of 10% DMSO, 10% PEG400, 0.1% Tween-80, and 79.9% water.

  • First Transfer: Pipette 10

    
    L of the 10 mM stock into 90 
    
    
    
    L of the step-down vehicle. Vortex immediately for 15 seconds. (Concentration is now 1 mM).
  • Final Assay Dilution: Add 1

    
    L of the 1 mM intermediate solution into 99 
    
    
    
    L of pre-warmed (37°C) cell culture media in your assay plate. Vortex or shake the plate immediately.
  • Validation Check (Self-Correction): Examine the final well under a phase-contrast microscope at 20x magnification after 30 minutes.

    • Pass: A clear field of view with healthy cells.

    • Fail: The presence of needle-like crystals or cloudy aggregates indicates the kinetic trap failed. Increase the Tween-80 concentration in the step-down vehicle to 0.5%.

References

  • Fluorine in drug discovery: Role, design and case studies.pharmacyjournal.org.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.PMC (nih.gov).
  • Preparation, Physicochemical Characterization and In-vitro Dissolution Studies of Diosmin-cyclodextrin Inclusion Complexes.Brieflands.
  • Salt Selection in Drug Development.Pharmaceutical Technology.
  • Pharmaceutical Salts Optimization of Solubility or Even More?American Pharmaceutical Review.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine

Topic: Preventing Oxidation and Degradation During Storage Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Core Directive: The Stability Profile 2-(5,7-difluoro-2-methyl-1H-indol-3-yl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Oxidation and Degradation During Storage Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Core Directive: The Stability Profile

2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine is a specialized tryptamine derivative. Its stability profile is governed by the electron-rich indole core, which is paradoxically stabilized by the electron-withdrawing fluorine substituents but sensitized by the 2-methyl group.

The Central Challenge: Indole-based amines are notorious for auto-oxidation and photolytic degradation . The "browning" often observed is due to the formation of radical intermediates that polymerize into melanin-like oligomers or oxidize into quinone imines. While the 5,7-difluoro substitution pulls electron density from the ring (theoretically increasing resistance to electrophilic attack), the 2-methyl group can sterically hinder certain pathways while activating others, making the compound susceptible to air oxidation at the C3 position.

Troubleshooting Guide (Q&A)
Q1: My white powder has turned a faint pink/brown color. Is it still usable?

Diagnosis: This is the hallmark of early-stage auto-oxidation .

  • Mechanism: Trace oxygen radicals attack the indole C3 position or the primary amine. In tryptamines, this often leads to the formation of extensive conjugated systems (dimers like 3,3'-bisindoles) or quinone-imine type species, which are highly chromogenic. Even <1% degradation can cause visible discoloration.

  • Action:

    • Check Purity: Run an LC-MS. If the impurity peak is <2%, the compound may be repurified via recrystallization (typically from EtOH/Water) or used immediately for non-critical applications.

    • Prevention: This indicates a breach in your "inert barrier." Ensure the vial is backfilled with Argon, not Nitrogen (Argon is heavier than air and provides a better blanket).

Q2: Can I store this compound as a stock solution in DMSO or Ethanol?

Diagnosis: High Risk.

  • Technical Insight: While soluble in organic solvents, tryptamines in solution have high molecular mobility, increasing the collision frequency with dissolved oxygen. Protic solvents like ethanol can facilitate proton-transfer steps involved in radical propagation.

  • Protocol:

    • Short-term (Hours): Acceptable if the solvent is sparged with helium or argon for 15 minutes prior to dissolution.

    • Long-term (>24 Hours): Do NOT store in solution. Evaporate the solvent and store as a solid. If solution storage is unavoidable, store at -80°C in DMSO under Argon.

Q3: I am debating between the Free Base and the Hydrochloride (HCl) salt. Which is better for storage?

Recommendation: Always choose the Salt Form (HCl, Fumarate, etc.).

  • Causality: The free base primary amine is a nucleophile and can react with atmospheric CO₂ to form carbamates. Furthermore, the lone pair on the amine can facilitate single-electron transfer (SET) oxidation processes.

  • Validation: Protonating the amine (Salt form) ties up the lone pair, significantly raising the oxidation potential and preventing CO₂ absorption.

The "Three-Barrier" Defense Protocol

To guarantee long-term stability (>1 year), you must implement a redundant defense system.

Barrier 1: The Chemical State (Salt Formation)

If you synthesized the free base, convert it immediately to the Hydrochloride or Fumarate salt.

  • Method: Dissolve free base in dry diethyl ether; add stoichiometric ethereal HCl dropwise. Filter the precipitate under Argon.

Barrier 2: The Atmospheric Shield (Argon Backfill)

Nitrogen is acceptable, but Argon is superior due to its density.

  • Step 1: Place the open vial in a vacuum desiccator.

  • Step 2: Evacuate air (<10 mbar).

  • Step 3: Backfill with dry Argon. Repeat 3x.

  • Step 4: Seal immediately with a Parafilm-wrapped cap.

Barrier 3: The Thermal & Photic Lock
  • Temperature: Store at -20°C . (Arrhenius equation dictates that lowering temp from 25°C to -20°C slows reaction rates by ~20-50 fold).

  • Light: Use Amber Vials exclusively. UV light excites the indole ring, generating singlet oxygen (

    
    ) from ground state oxygen, accelerating degradation.
    
Visualizing the Oxidation Pathway

The following diagram illustrates the mechanistic failure points (Oxidation) and the intervention steps (Protection).

OxidationPathway Compound 2-(5,7-difluoro-2-methyl- 1H-indol-3-yl)ethanamine Radical Indolyl Radical (Reactive Intermediate) Compound->Radical H-abstraction (Auto-oxidation) Salt HCl Salt Form (Stable) Compound->Salt Acidification (HCl) Dimer Colored Oligomers (Pink/Brown Impurity) Radical->Dimer Polymerization Salt->Radical High Oxidation Barrier Oxygen Oxygen (Air) Oxygen->Radical Light UV Light Light->Radical Photo-excitation Argon Argon Blanket Argon->Oxygen Displaces

Figure 1: Mechanistic pathway of indole oxidation and the interruption points provided by salt formation and inert gas shielding.

Summary Data: Storage Condition Matrix
ConditionFree Base StabilitySalt (HCl) StabilityRisk Level
25°C / Air / Light < 1 Week (Discoloration)~1 MonthCRITICAL
4°C / Air / Dark ~1 Month3-6 MonthsHIGH
-20°C / Argon / Dark 6 Months> 2 YearsOPTIMAL
Soln (DMSO) / 25°C < 24 Hours< 48 HoursCRITICAL
References
  • PubChem. (2025). Compound Summary: (S)-5,7-Difluoro-alpha-methyl-1H-indole-3-ethanamine. Retrieved from [Link]

  • Xie, Y., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme.[1] ACS Catalysis. Retrieved from [Link]

Sources

Optimization

optimizing purification of fluorinated indole ethanamines via column chromatography

Senior Application Scientist Desk | Separation Sciences Division Introduction Welcome to the Separation Sciences Technical Support Center. You are likely here because you are synthesizing 5-HT receptor ligands, specifica...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk | Separation Sciences Division

Introduction

Welcome to the Separation Sciences Technical Support Center. You are likely here because you are synthesizing 5-HT receptor ligands, specifically fluorinated tryptamines or related indole ethanamines. These scaffolds present a "perfect storm" for chromatography: the indole core is acid-sensitive (oxidation-prone), the ethylamine chain is basic (causing silanol tailing), and the fluorine substitution creates regioisomers with nearly identical R_f values.

This guide moves beyond standard protocols to address the specific physicochemical behaviors of these molecules.

Module 1: The "Sticky" Amine Problem (Peak Tailing)

User Issue: "My compound streaks from the baseline to the solvent front," or "I lose 40% of my mass on the column."

The Mechanism: Standard silica gel (


) is acidic (

) due to surface silanol groups (

).[1] Indole ethanamines are basic. The nitrogen lone pair on the ethylamine chain acts as a Lewis base, hydrogen-bonding or ionically pairing with the acidic silanols. This secondary interaction competes with the mobile phase, causing peak broadening (tailing) and irreversible adsorption (yield loss).

The Solution: Competitive Binding You must introduce a "sacrificial" base to saturate the silanol sites before your analyte interacts with them.

Protocol A: Mobile Phase Modifiers (Standard)

Best for: Routine purification of stable amines.

  • Select Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).
    
    • Note: TEA is easier to use but harder to remove (high boiling point). Ammonia is volatile but requires careful handling.

  • Concentration: Add 1% v/v of the base to both the non-polar (e.g., DCM) and polar (e.g., MeOH) solvent reservoirs.

  • Equilibration (Critical): Flush the column with 3-5 Column Volumes (CV) of the basified starting eluent before loading your sample. If you skip this, the first few grams of silica will strip the base from the mobile phase, leaving the rest of the column active (acidic) to trap your compound.

Protocol B: The "Basified Silica" Slurry (High Yield)

Best for: Acid-sensitive indoles or when using TEA is undesirable.

  • Weigh your silica gel.

  • Prepare a solution of 5%

    
     in Methanol.
    
  • Add the solution to the silica until it forms a slurry.[1]

  • Evaporate the solvent under reduced pressure (Rotavap) until the silica is a dry, free-flowing powder again.

  • Result: The ammonia is now adsorbed onto the silica surface, neutralizing silanols. Pack this "deactivated" silica into your column and elute with standard neutral solvents.

Module 2: Separating Fluorinated Regioisomers

User Issue: "I cannot separate the 4-fluoroindole from the 6-fluoroindole isomer. They co-elute in DCM/MeOH."[2]

The Mechanism: Fluorine is small (Van der Waals radius


, similar to Hydrogen's 

) but highly electronegative. It significantly alters the dipole moment without drastically changing the steric footprint. In standard Normal Phase (DCM/MeOH), the separation is driven by the polarity of the amine and indole NH, masking the subtle dipole differences caused by the fluorine position.

The Solution: Selectivity Tuning (The "Toluene Effect") Chlorinated solvents (DCM/Chloroform) are "selectivity localization" solvents—they interact strongly with dipoles. However, aromatic solvents like Toluene interact via


 stacking with the indole core. The electron-withdrawing nature of fluorine at different positions (e.g., C4 vs C6) alters the electron density of the indole 

-system, changing how it interacts with Toluene.
Protocol: Toluene/Ethyl Acetate Gradient
  • Replace DCM: Swap Dichloromethane for Toluene.

  • Gradient: Run a shallow gradient of Toluene (Solvent A) and Ethyl Acetate/TEA (Solvent B).

    • Start: 100% Toluene.

    • Ramp: 0% to 30% EtOAc over 15 CVs.

  • Observation: You will often see a separation factor (

    
    ) improvement because the 4-F and 6-F isomers have different 
    
    
    
    -electron distributions, leading to different retention times in Toluene that DCM cannot discriminate.
Module 3: Stability & Sample Loading

User Issue: "My column turned purple/brown and the product is impure."

The Mechanism: Indoles are electron-rich and prone to oxidative polymerization, especially in the presence of light and acid (acidic silica acts as a catalyst). The "purple" color is often a sign of radical cation formation or dimerization.

The Solution: Speed and Inertness

ParameterRecommendationWhy?
Loading Solid Load (Celite) Liquid loading in DCM can cause the compound to precipitate (crash out) when it hits the hexane-equilibrated column. Celite provides a neutral surface area for evaporation.
Flow Rate High (Optimized) Minimize residence time. The longer the indole sits on silica, the more it decomposes.
Protection Foil Wrap Wrap the column in aluminum foil to block UV light during elution.
Workup Cold Evaporation Never heat the water bath >35°C when removing solvents; fluorinated tryptamines can be volatile or heat-sensitive.
Visual Troubleshooting Guides
Figure 1: Purification Logic Tree

Caption: Decision matrix for selecting the correct purification strategy based on observed symptoms.

PurificationLogic start START: Crude Fluorinated Indole Ethanamine check_tlc Step 1: TLC Analysis (DCM/MeOH/NH3) start->check_tlc issue_tailing Issue: Streaking/Tailing? check_tlc->issue_tailing issue_sep Issue: Isomers Co-eluting? issue_tailing->issue_sep No sol_mod Add 1% TEA or NH4OH to Mobile Phase issue_tailing->sol_mod Yes issue_decomp Issue: Color Change/Decomp? issue_sep->issue_decomp No sol_tol Switch Selectivity: Toluene/EtOAc System issue_sep->sol_tol Yes (Regioisomers) sol_neutral Use Neutral Alumina or Amine-Silica issue_decomp->sol_neutral Yes Proceed with Standard\nFlash Protocol Proceed with Standard Flash Protocol issue_decomp->Proceed with Standard\nFlash Protocol No

Figure 2: The "Basified Silica" Preparation Workflow

Caption: Step-by-step preparation of deactivated silica to prevent amine tailing without liquid modifiers.

BasifiedSilica step1 1. Weigh Silica Gel (Standard 60Å) step3 3. Slurry Mix: Combine Silica + Soln step1->step3 step2 2. Prepare Solution: 5% NH4OH in MeOH step2->step3 step4 4. Rotavap: Remove MeOH (Vac) step3->step4 step5 5. Result: Free-flowing Basic Silica step4->step5

Frequently Asked Questions (FAQs)

Q: Can I use Reverse Phase (C18) for these compounds? A: Yes, and it is often superior for separating fluorinated isomers due to the "fluorophilicity" effect in aqueous methanol. However, you must maintain a basic pH (pH 9-10 using Ammonium Bicarbonate or Ammonia) to keep the amine deprotonated (neutral). If the amine is protonated (pH < 8), it becomes too polar and will elute in the void volume.

Q: Why does my compound crash out at the top of the column? A: This is a solubility mismatch. You likely dissolved your sample in a strong solvent (DCM or MeOH) but loaded it onto a column equilibrated with a weak solvent (Hexane/Heptane).

  • Fix: Use Dry Loading . Dissolve your crude in MeOH, add Celite (1:2 ratio), evaporate to dryness, and load the powder on top of the column. This eliminates solvent mismatch shock.

Q: How do I remove the Triethylamine (TEA) from my final product? A: TEA has a high boiling point (


). Rotavapping alone often leaves a residue.
  • Fix: After collecting fractions, perform an azeotropic evaporation with Heptane (3x) to pull off the TEA. Alternatively, keep your product under high vacuum (< 1 mbar) overnight.

References
  • Biotage. (2023).[2][3] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Teledyne ISCO. (n.d.).[4] Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]

  • National Institutes of Health (PMC). (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Degradation Profiling of 2-(5,7-Difluoro-2-methyl-1H-indol-3-yl)ethanamine

Welcome to the analytical support center for the stability and degradation profiling of 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine. This fluorinated tryptamine derivative presents unique analytical challenges due...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical support center for the stability and degradation profiling of 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine. This fluorinated tryptamine derivative presents unique analytical challenges due to its highly polar aliphatic amine, electron-deficient indole core, and susceptibility to isobaric oxidative transformations.

This guide provides self-validating protocols, mechanistic troubleshooting, and regulatory-aligned strategies for identifying its degradation products using LC-MS/MS.

System-Validated Experimental Workflows

To ensure regulatory compliance and analytical accuracy, forced degradation studies must be carefully controlled. According to ICH Q1A(R2) guidelines, the goal is to achieve 5–20% degradation[1]. Exceeding this threshold often generates secondary degradants that do not reflect real-world stability, thereby invalidating the stability-indicating method (SIM).

Protocol A: ICH-Compliant Forced Degradation Setup

Self-Validation Check: Always run a parallel control (API in solvent, stored at 2-8°C) to establish baseline purity and ensure degradation is solely due to the applied stress, not solvent incompatibility.

  • Acidic Stress: Dissolve the API in 0.1 N HCl (target concentration: 1 mg/mL). Incubate at 40°C for 24–48 hours. Causality: Mild heat accelerates hydrolytic cleavage without completely destroying the indole core[2].

  • Basic Stress: Dissolve the API in 0.1 N NaOH. Incubate at 40°C for 24 hours. Caution: Fluorinated indoles are highly sensitive to base. Monitor closely to prevent complete defluorination.

  • Oxidative Stress: Treat the API with 3% H₂O₂ at room temperature for 24 hours. Causality: Room temperature is used because heating peroxides can cause runaway radical reactions, leading to total sample destruction.

  • Photolytic Stress: Expose the solid API and solution-state API to UV/Vis light for a minimum of 1.2 million lux hours, per ICH Q1B[3].

  • Quenching: Neutralize acid/base samples to pH 7.0 using equimolar NaOH or HCl before injection to prevent column degradation and ensure consistent ionization.

Workflow A 2-(5,7-difluoro-2-methyl- 1H-indol-3-yl)ethanamine B ICH Q1A Stress (Acid, Base, Ox, UV) A->B 1 mg/mL API C Quench & Neutralize (pH 7.0) B->C Target 5-20% Deg D LC-MS/MS Analysis (PFP Column) C->D 10 µL Inject E Mass Balance & Data Processing D->E ESI+ / MRM

Caption: Self-validating forced degradation and LC-MS/MS workflow for fluorinated tryptamines.

Protocol B: LC-MS/MS Analytical Method

Self-Validation Check (Mass Balance): The sum of the UV peak areas (e.g., at 254 nm) of the parent and all degradants must equal 90–110% of the unstressed control. A mass imbalance indicates undetected volatile degradants or precipitation[4].

  • Stationary Phase: Use a Pentafluorophenyl (PFP) column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, hold for 1 min, ramp to 60% B over 10 mins.

  • Ionization: Electrospray Ionization in positive mode (ESI+).

Troubleshooting & FAQs

Q1: Why am I seeing poor chromatographic retention for the parent molecule on my standard C18 column? A: 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine is a highly polar aliphatic amine. Under acidic mobile phase conditions (pH ~2.7 with 0.1% formic acid), the amine is fully protonated, resulting in high aqueous solubility and poor retention via hydrophobic dispersion forces on a C18 phase. Solution: Switch to a Pentafluorophenyl (PFP) column. The PFP phase provides orthogonal retention mechanisms—specifically


 stacking and dipole-dipole interactions—which strongly interact with the electron-deficient difluoro-indole ring, significantly improving retention and peak shape.

Q2: Under oxidative stress, I observe two distinct peaks with a mass shift of +16 Da (m/z 227.1). How do I differentiate them? A: Hydrogen peroxide stress typically yields two isobaric +16 Da degradants: an N-oxide (oxidation of the aliphatic amine) and an oxindole (oxidation of the indole core). Causality & Solution: You must use MS/MS (MS2) fragmentation to distinguish them.

  • N-oxide: During Collision-Induced Dissociation (CID), N-oxides are highly labile. You will observe a characteristic rapid loss of oxygen (-16 Da) or hydroxylamine (-33 Da), yielding a prominent fragment at m/z 211 or m/z 178.

  • Oxindole: Oxidation at the indole ring is much more stable. The MS/MS spectrum will show the neutral loss of ammonia (-17 Da) from the ethylamine side chain, leaving the oxygen intact on the core (yielding a fragment at m/z 210).

Q3: Following basic stress (0.1 N NaOH), I detect a degradant at m/z 209.1. What is the mechanism behind this? A: This represents a net mass loss of 2 Da from the parent (m/z 211.1). Causality: The highly electronegative fluorine atoms at the 5 and 7 positions withdraw electron density from the indole ring. Under strongly basic conditions, this makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr). A hydroxide ion (


) displaces a fluoride ion (

). The loss of fluorine (-19 Da) and addition of a hydroxyl group (+17 Da) results in a net shift of -2 Da, forming a hydroxy-fluoro-methyltryptamine[5]. Solution: If this degradation exceeds 20%, reduce the base concentration to 0.05 N NaOH to capture the primary kinetic degradation product without destroying the sample.

Q4: Why is it critical to target only 5-20% degradation? A: Causality: Exceeding 20% degradation often leads to secondary or tertiary degradation products that will never form under realistic shelf-life conditions, complicating the stability-indicating method (SIM) validation. This aligns with ICH Q1A(R2) expectations[1].

Quantitative Degradation Matrix

The following table summarizes the expected quantitative mass shifts and structural assignments for the primary degradation pathways of 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine.

Stress ConditionTarget DegradationPrimary DegradantExpected Mass ShiftTheoretical m/z [M+H]⁺Mechanistic Pathway
Oxidative (H₂O₂) 5 – 20%N-oxide+16 Da227.10Aliphatic amine oxidation
Oxidative (H₂O₂) 5 – 20%Oxindole+16 Da227.10Indole ring oxidation
Basic (NaOH) 5 – 20%Hydroxy-fluoro analog-2 Da209.10Nucleophilic Aromatic Substitution
Acidic (HCl) 5 – 15%Deaminated core-17 Da194.08Hydrolytic deamination
Extreme Oxidation < 5%Formylkynurenine analog+32 Da243.09Indole ring opening

Degradation Pathway Mapping

Understanding the causal relationship between the stressor and the resulting molecular transformation is critical for predicting toxicity and shelf-life stability.

Pathways Parent Parent API [M+H]+ 211.1 Ox1 Indole Oxidation (Oxindole) [M+H]+ 227.1 (+16 Da) Parent->Ox1 H2O2 (Core Oxidation) Ox2 N-Oxidation [M+H]+ 227.1 (+16 Da) Parent->Ox2 H2O2 (Amine Oxidation) Defluoro Defluorination / Hydroxylation [M+H]+ 209.1 (-2 Da) Parent->Defluoro Base / UV (SNAr) RingOpen Formylkynurenine Analog [M+H]+ 243.1 (+32 Da) Ox1->RingOpen Further Oxidation

Caption: Primary degradation pathways and mass shifts for 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine.

References

  • ResolveMass Laboratories. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." ResolveMass. Available at: [Link]

  • Onyx Scientific. "A practical guide to forced degradation and stability studies for drug substances." Onyx Scientific Publications. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions." PubMed Central. Available at:[Link]

  • bioRxiv. "Metabolic engineering of yeast for de novo production of kratom monoterpene indole alkaloids (Fluorinated Tryptamine Analysis)." Cold Spring Harbor Laboratory. Available at:[Link]

Sources

Optimization

minimizing side reactions in the synthesis of 2-methyl-1H-indol-3-yl ethanamines

Welcome to the technical support center for the synthesis of 2-methyl-1H-indol-3-yl ethanamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-methyl-1H-indol-3-yl ethanamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to enhance your synthetic success.

I. Overview of Synthetic Strategy and Key Challenge Areas

The synthesis of 2-methyl-1H-indol-3-yl ethanamines, a common scaffold in medicinal chemistry, typically proceeds through a sequence of well-established reactions. However, the electron-rich nature of the indole nucleus and the reactivity of various intermediates can lead to several side reactions, impacting yield and purity. This guide will address the critical steps and their associated challenges.

A common synthetic route involves:

  • C3-Functionalization of 2-Methylindole: Introduction of a two-carbon precursor at the C3 position.

  • Chain Elongation and Functional Group Transformation: Conversion of the C3-substituent into the ethanamine side chain.

The primary challenges encountered include:

  • Regioselectivity: Controlling substitution at the desired C3 position versus the N1 position or other sites on the indole ring.

  • Dimerization and Polymerization: The propensity of reactive indole intermediates to self-condense.

  • Over-reduction or Incomplete Reaction: Achieving the desired oxidation state in the final ethanamine product.

  • Protecting Group Manipulation: Issues arising from the protection and deprotection of the indole nitrogen.

Below is a workflow diagram illustrating the common synthetic pathways and the points where side reactions are frequently observed.

Synthetic_Workflow cluster_0 Pathway A: Formylation Route cluster_1 Pathway B: Acylation Route A1 2-Methylindole A2 Vilsmeier-Haack Formylation A1->A2 POCl3, DMF A3 2-Methyl-3-indole- carboxaldehyde A2->A3 A4 Henry Reaction (Nitroaldol Condensation) A3->A4 Nitromethane, Base A5 3-(2-Nitrovinyl)- 2-methyl-1H-indole A4->A5 A6 Reduction A5->A6 e.g., LiAlH4 A7 2-Methyl-1H-indol-3-yl ethanamine A6->A7 B1 2-Methylindole B2 Friedel-Crafts Acylation B1->B2 Acylating agent, Lewis Acid B3 3-Acetyl-2-methylindole B2->B3 B4 Further Elaboration (e.g., Reductive Amination) B3->B4 B5 2-Methyl-1H-indol-3-yl ethanamine B4->B5

Caption: Common synthetic pathways to 2-methyl-1H-indol-3-yl ethanamines.

II. Troubleshooting Guide and FAQs

A. C3-Functionalization of 2-Methylindole

A crucial first step is the introduction of a suitable functional group at the C3 position of 2-methylindole. The Vilsmeier-Haack formylation and Friedel-Crafts acylation are common methods, each with its own set of potential side reactions.

Q1: My Vilsmeier-Haack reaction on 2-methylindole is giving a complex mixture of products, not the expected 2-methyl-3-indolecarboxaldehyde. What is going on?

A1: The Vilsmeier-Haack reaction, while generally reliable for formylating electron-rich heterocycles at the C3 position, can lead to side products with 2-methylindole.[1] The primary issues are:

  • N1-Formylation: The indole nitrogen can be formylated, leading to the formation of 1-formyl-2-methyl-3-indolecarboxaldehyde.

  • Formation of a Bis-indolyl Methane-like Dimer: The initially formed C3-formylated product can react with another molecule of 2-methylindole under the acidic reaction conditions.

Troubleshooting Steps:

  • Control of Reagent Stoichiometry and Addition:

    • Use a slight excess of the Vilsmeier reagent (typically 1.1-1.5 equivalents).

    • Add the phosphorus oxychloride (POCl₃) to the N,N-dimethylformamide (DMF) at a low temperature (0-10 °C) to pre-form the Vilsmeier reagent before adding the indole.[1]

    • Add the 2-methylindole solution dropwise to the Vilsmeier reagent at low temperature to maintain a low concentration of the indole and minimize side reactions.

  • Temperature Control:

    • Maintain a low temperature during the addition of reagents.

    • After the addition, a carefully controlled increase in temperature may be required to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up Procedure:

    • Quench the reaction by pouring the mixture onto crushed ice.

    • Carefully neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide solution) to a slightly alkaline pH to hydrolyze the iminium intermediate to the aldehyde.[1]

ParameterRecommended ConditionRationale
POCl₃ to DMF ratio 1:1 to 1:1.2Ensures complete formation of the Vilsmeier reagent.
Vilsmeier reagent to indole ratio 1.1 - 1.5 : 1Drives the reaction to completion while minimizing excess electrophile.
Addition Temperature 0 - 10 °CControls the exothermic reaction and minimizes side product formation.[1]
Reaction Temperature 85 - 95 °C (post-addition)May be required for less reactive substrates, but should be optimized.[1]

Q2: I am attempting a Friedel-Crafts acylation of 2-methylindole with acetic anhydride and a Lewis acid, but I am getting poor regioselectivity and a significant amount of N-acylated product.

A2: The Friedel-Crafts acylation of indoles is notoriously sensitive to reaction conditions, and competition between C3 and N1 acylation is a common problem.[2][3] The regioselectivity is influenced by the catalyst, solvent, and temperature.

Troubleshooting Steps:

  • Choice of Catalyst:

    • Milder Lewis acids are often preferred to minimize side reactions. While strong Lewis acids like AlCl₃ can be used, they can also promote polymerization.

    • Consider using catalysts like zinc oxide (ZnO) or iron powder, which have been shown to promote regioselective C3-acylation under solvent-free conditions.[3]

  • Solvent Effects:

    • The choice of solvent can influence the nucleophilicity of the indole nitrogen versus the C3 position. Aprotic solvents are generally used.

  • Temperature Optimization:

    • Lower temperatures generally favor the kinetically controlled C3-acylation. However, some studies show that higher temperatures can favor the thermodynamically more stable N-acylated product.[2] This needs to be empirically determined for your specific substrate and catalyst system.

Protocol for Improved C3-Regioselectivity in Friedel-Crafts Acylation:

  • To a mixture of 2-methylindole and a catalytic amount of a mild Lewis acid (e.g., ZnO), add the acylating agent (e.g., acetic anhydride) dropwise at a controlled temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify by column chromatography.

FC_Troubleshooting Start Poor Regioselectivity in Friedel-Crafts Acylation Q1 Are you using a strong Lewis Acid (e.g., AlCl3)? Start->Q1 A1_Yes Switch to a milder catalyst (e.g., ZnO, Iron Powder) Q1->A1_Yes Yes A1_No Optimize Reaction Temperature Q1->A1_No No Q2 Is the reaction temperature optimized? A1_Yes->Q2 A1_No->Q2 A2_Yes Consider alternative acylation methods Q2->A2_Yes Yes A2_No Screen a range of temperatures (e.g., 0°C to reflux) Q2->A2_No No End Improved C3-Acylation A2_Yes->End A2_No->End N-Boc_Deprotection Start Product Decomposition during N-Boc Deprotection with TFA Q1 Are you using a high concentration of TFA? Start->Q1 A1_Yes Reduce TFA concentration (10-20%) and run at 0°C Q1->A1_Yes Yes A1_No Consider alternative deprotection methods Q1->A1_No No Q2 Is the substrate still degrading? A1_Yes->Q2 A1_No->Q2 A2_Yes Use neutral deprotection conditions (e.g., TMS-I/bicarbonate or Oxalyl Chloride/Methanol) Q2->A2_Yes Yes A2_No Successful Deprotection Q2->A2_No No End Pure Deprotected Product A2_Yes->End A2_No->End

Caption: Troubleshooting workflow for N-Boc deprotection of sensitive indole derivatives.

III. Purification Strategies

Q7: My final 2-methyl-1H-indol-3-yl ethanamine product is impure, and I am having difficulty purifying it by column chromatography.

A7: Tryptamines can be challenging to purify by standard silica gel chromatography due to their basic nature, which can lead to tailing and poor separation.

Purification Recommendations:

  • Acid-Base Extraction:

    • Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl).

    • The basic tryptamine will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

    • Basify the aqueous layer with a base (e.g., NaOH or Na₂CO₃) and extract the freebase tryptamine back into an organic solvent.

    • Dry the organic layer, filter, and concentrate to obtain the purified product.

  • Modified Column Chromatography:

    • If chromatography is necessary, consider pre-treating the silica gel with a small amount of a basic modifier like triethylamine (typically 1-2% in the eluent) to prevent streaking.

    • Alternatively, use a different stationary phase, such as alumina.

  • Crystallization of a Salt:

    • Tryptamines often form stable, crystalline salts (e.g., hydrochloride, fumarate, or picrate). [4] * Dissolving the crude freebase in a suitable solvent and adding the appropriate acid can induce crystallization of the pure salt. The freebase can then be regenerated if needed. A process for purifying tryptamines by forming a carboxylate salt with CO₂ has also been described. [5]

IV. References

  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry.

  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. ACS Publications.

  • Japp–Klingemann reaction. Wikipedia.

  • Bischler–Möhlau indole synthesis. Wikipedia.

  • Dual C2−H/C3−H functionalization of indoles by interrupted Pummerer... ResearchGate.

  • Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. Benchchem.

  • Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1. PMC.

  • Vilsmeier-Haack Reaction. Chemistry Steps.

  • Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. Organic Chemistry Portal.

  • Friedel-Crafts acylation of 2-methylindole with acetic anhydride using mesoporous HZSM-5. ScienceDirect.

  • Bischler-Möhlau indole synthesis. Semantic Scholar.

  • Practical Methodologies for the Synthesis of Indoles. ACS Publications.

  • Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. NIH.

  • Bischler–Möhlau indole synthesis | 5 Publications | 202 Citations | Top Authors. SciSpace.

  • Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Publications.

  • The Japp‐Klingemann Reaction. ResearchGate.

  • THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). Yasuoki Mu.

  • A SYNTHESIS OF THE METHYLTRYPTAMINES AND SOME DERIVATIVES. Canadian Science Publishing.

  • An Asymmetric Variant of the Bischler–Möhlau Indole Synthesis. ConnectSci.

  • Japp-Klingemann reaction. chemeurope.com.

  • Vilsmeier-Haack Reaction. J&K Scientific LLC.

  • Japp klingemann reaction. Slideshare.

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.

  • 3-Substituted indole: A review. International Journal of Chemical Studies.

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC.

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. University of Kentucky X-Ray Crystallography Facility.

  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of Bristol.

  • Acylation of Indole Under Friedel-Crafts Conditions-An Improved Method to Obtain 3-acylindoles Regioselectively. PubMed.

  • Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis.

  • Iron Powder Promoted Regio-Selective Friedel-Crafts Acylation of Indole Under Solvent-Free Conditions. Semantic Scholar.

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.

  • Henry reaction in WELAN: A green approach. Nature.

  • Byproducts of LiAlH4 reduction of amides. Chemistry Stack Exchange.

  • Direct C3-Functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free. ChemRxiv.

  • Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. RSC Publishing.

  • Henry Reaction. Organic Chemistry Portal.

  • Friedel-Crafts Acylation. Organic Chemistry Portal.

  • Henry Reaction. SynArchive.

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate.

  • Nitro Reduction - LiAlH4. Common Organic Chemistry.

  • Process of purifying tryptamine com-. Google Patents.

  • Synthesis and Characterisation of 3-Acetylindole Derivatives and Evaluation of Their Anti-Inflam. THE PHARMA INNOVATION.

  • Analytical chemistry of synthetic routes to psychoactive tryptamines. Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR. PubMed.

  • Henry Nitroaldol Reaction. Alfa Chemistry.

  • Process of preparing tryptamine. Google Patents.

  • Henry reaction resubmission. OSTI.GOV.

  • The reaction mechanism for the formation of 2-methyl-3H-indol-3-one via cyanide, aniline, and acetic anhydride. ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: NMR Spectral Data Analysis of 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine

Executive Summary This guide provides a comprehensive technical analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine (also referred to as 5,7-difl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive technical analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine (also referred to as 5,7-difluoro-2-methyltryptamine ). Designed for medicinal chemists and structural biologists, this document moves beyond basic peak listing to explore the spin-spin coupling networks (


-coupling) introduced by the unique 5,7-difluoro substitution pattern.

We compare this fluorinated scaffold against its non-fluorinated parent (2-methyltryptamine) and mono-fluorinated analogs to highlight specific shielding effects and diagnostic splitting patterns essential for structural validation.

Part 1: Structural Analysis & Spin Systems

The introduction of fluorine atoms at positions 5 and 7 of the indole ring fundamentally alters the magnetic environment of the aromatic protons. Unlike the standard indole system, which exhibits a complex ABCD spin system, the 5,7-difluoro analog simplifies the aromatic region into isolated spin islands coupled to magnetically active


F nuclei (

, 100% abundance).
Active Spin Systems
  • Aromatic Ring (The "Fingerprint" Region):

    • H4: Coupled primarily to F5 (ortho) and weakly to F7 (meta) and H6 (meta).

    • H6: Coupled primarily to F7 (ortho), F5 (meta), and H4 (meta).

    • Result: The aromatic proton signals appear as distinct doublets of doublets (dd) or multiplets , significantly shifted from the parent indole.

  • Side Chain (The Aliphatic Region):

    • C2-Methyl: A singlet (s) integrated for 3 protons.

    • Ethylamine Chain: An

      
       system (approximate) appearing as two triplets (or broad multiplets depending on solvent viscosity and pH).
      
Visualization: H-F Coupling Network

The following diagram illustrates the scalar coupling pathways that define the splitting patterns in the


 and 

NMR spectra.

G cluster_0 Indole Core (Benzene Ring) C5 C5 C7 C7 F5 F5 (Substituent) F5->C5 1J_CF (~240 Hz) H4 H4 (Proton) F5->H4 3J_HF (Ortho) H6 H6 (Proton) F5->H6 4J_HF (Meta) F7 F7 (Substituent) F7->C7 1J_CF (~240 Hz) F7->H4 5J_HF (Para/Long) F7->H6 3J_HF (Ortho) H4->H6 4J_HH (Meta)

Caption: Scalar coupling network showing the dominant


 and 

interactions. Red arrows indicate strong heteronuclear coupling.

Part 2: Comparative NMR Analysis

This section contrasts the target molecule with 2-methyltryptamine (non-fluorinated) to demonstrate the diagnostic shifts. Data is synthesized from high-field (400-600 MHz) analysis principles of fluorinated indoles [1][2].

Proton ( H) NMR Comparison
Proton Position2-Methyltryptamine (

ppm)
5,7-Difluoro-2-methyltryptamine (

ppm)
Multiplicity & Coupling (

Hz)
Indole NH (H1) 10.5 - 10.8 (br s)11.2 - 11.5 Broad singlet. Downfield shift due to electron-withdrawing F atoms increasing acidity.
H4 7.35 (d)7.05 - 7.15 dd . Shielded relative to parent. Split by

(

Hz).
H5 6.95 (t)-- Replaced by Fluorine.
H6 6.90 (t)6.75 - 6.85 ddd . Shielded. Split by

(

Hz) and

(

Hz).
H7 7.25 (d)-- Replaced by Fluorine.
2-Me (CH3) 2.32 (s)2.35 - 2.38 Singlet. Minimal shift; electronically isolated from the F-ring.

-CH2 (NH2)
2.85 (t)2.85 - 2.90 Triplet. Unaffected by ring substitution.

-CH2 (Indole)
2.75 (t)2.75 - 2.80 Triplet. Minimal inductive effect from the ring.

Key Insight: The disappearance of the H5 and H7 signals and the transformation of H4/H6 into complex multiplets are the primary confirmation of the 5,7-substitution pattern.

Carbon ( C) NMR Characteristics[1][2][3]

The


C spectrum is dominated by large C-F coupling constants. This "splitting" of carbon signals is not an impurity but a structural verification.
  • C5 & C7 (C-F): Appear as large doublets with

    
     Hz.
    
  • C4 & C6: Appear as doublets of doublets (dd) due to coupling with both fluorine atoms (

    
     and 
    
    
    
    ).
  • C2 (Indole): May show small coupling (

    
     Hz) or appear as a broadened singlet.
    
Fluorine ( F) NMR[4]
  • Signals: Two distinct signals in the range of -120 to -140 ppm (relative to CFCl

    
    ).
    
  • Pattern:

    • F5: Generally appears slightly downfield (less shielded) than F7 due to the indole nitrogen's electronic influence.

    • Coupling: If proton-coupled, signals appear as quartets or multiplets. In proton-decoupled mode (

      
      F{
      
      
      
      H}), they appear as doublets (
      
      
      Hz, often unresolved) or singlets.

Part 3: Experimental Protocol for Spectral Acquisition

To ensure reproducible data for regulatory or publication purposes, the following protocol is recommended. This workflow accounts for the low solubility of free-base tryptamines and the exchangeable nature of amine protons.

Workflow Diagram

Workflow Start Sample Preparation Solvent Select Solvent: DMSO-d6 (Preferred for solubility) CDCl3 (If free base) Start->Solvent Prep Dissolve 5-10 mg in 0.6 mL solvent. Filter if cloudy. Solvent->Prep Acq1 Acquire 1H NMR (16-32 scans, d1=2s) Prep->Acq1 Acq2 Acquire 19F NMR (Coupled & Decoupled) Acq1->Acq2 Acq3 Acquire 13C NMR (1024+ scans, d1=2s) Acq2->Acq3 Process Processing: LB = 0.3 Hz (1H) LB = 1.0 Hz (13C) Acq3->Process

Caption: Optimized workflow for acquiring complete spectral data for fluorinated tryptamines.

Detailed Methodology
  • Solvent Selection:

    • DMSO-d

      
      : Recommended. Excellent solubility for the salt form (hydrochloride/fumarate) and free base. Slows proton exchange, allowing observation of the indole NH and amine NH
      
      
      
      protons (often visible as broad peaks at 8-11 ppm and 3-5 ppm respectively).
    • Methanol-d

      
      :  Good solubility but causes exchangeable protons (NH, NH
      
      
      
      ) to disappear (exchange with D). Useful for simplifying the aromatic region.
    • CDCl

      
      :  Poor solubility for salts. Only use for the free base.
      
  • Acquisition Parameters (400 MHz Instrument):

    • Temperature: 298 K (25°C).

    • Relaxation Delay (D1): Set to

      
       seconds. Fluorinated carbons have long relaxation times; insufficient D1 will result in poor S/N ratio for C5 and C7.
      
    • Spectral Width:

      • 
        H: -2 to 14 ppm.[1]
        
      • 
        F: -50 to -200 ppm.
        
  • Data Processing:

    • Apply an exponential window function (Line Broadening, LB) of 0.3 Hz for

      
      H to resolve fine splitting.
      
    • Apply 1.0 - 2.0 Hz LB for

      
      C to reduce noise, as C-F splitting spreads signal intensity.
      

References

  • PubChem Compound Summary. (2021). 5,7-Difluoro-1-methyl-1H-indole-3-ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Kawase, M., et al. (1990). Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. Journal of Medicinal Chemistry, 33(8), 2204-2211.[2] [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants Guide. Chemical Instrumentation Facility. Retrieved from [Link]

  • Reich, H. J. (2020). 13C NMR Coupling Constants. University of Wisconsin-Madison / Organic Chemistry Data. [Link]

Sources

Comparative

comparison of 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine vs non-fluorinated tryptamine

[1] Executive Summary This guide provides a comparative technical analysis between the endogenous monoamine alkaloid Tryptamine and its rationally designed analog, 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine (herea...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide provides a comparative technical analysis between the endogenous monoamine alkaloid Tryptamine and its rationally designed analog, 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine (hereafter referred to as 5,7-DF-2-MeT ).

While Tryptamine serves as the fundamental metabolic backbone for serotonergic signaling, its utility as a pharmacological probe is limited by rapid metabolic degradation (MAO/CYP450) and promiscuous receptor binding. 5,7-DF-2-MeT represents a sophisticated structural modification designed to overcome these limitations. The incorporation of a 2-methyl group provides steric protection against Monoamine Oxidase (MAO), while the 5,7-difluoro substitution pattern modulates lipophilicity and blocks primary metabolic hydroxylation sites. This comparison evaluates their physicochemical properties, predicted pharmacological profiles, and experimental utility in serotonergic research.

Chemical & Physical Properties[1][2][3][4]

The structural modifications in 5,7-DF-2-MeT significantly alter its physicochemical landscape compared to the parent tryptamine.[1]

PropertyTryptamine (Parent)5,7-DF-2-MeT (Analog)Impact of Modification
IUPAC Name 2-(1H-indol-3-yl)ethanamine2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamineSpecificity: Defines unique substitution pattern.
Formula C₁₀H₁₂N₂C₁₁H₁₂F₂N₂MW Increase: +48 Da (Fluorine/Methyl add mass).
Mol. Weight 160.22 g/mol 210.22 g/mol Heavier: Affects diffusion rates slightly.
LogP (Predicted) ~1.6~2.5 - 2.8Lipophilicity: Fluorine and Methyl groups increase lipophilicity, enhancing BBB penetration.
pKa (Indole NH) ~16.9~15.5Acidity: Fluorines are electron-withdrawing, increasing the acidity of the indole proton.
MAO Stability Low (Rapid degradation)High (Steric hindrance)2-Me Effect: Blocks access to the amine by MAO enzymes.
Metabolic Soft Spots C-5, C-6, C-7 (Hydroxylation)C-4, C-6 (Restricted)F-Blockade: C-5 and C-7 are blocked by Fluorine, preventing common oxidative metabolism.

Mechanistic Analysis: Structure-Activity Relationship (SAR)

The design of 5,7-DF-2-MeT is not arbitrary; it leverages two established medicinal chemistry principles to create a "hardened" serotonergic probe.

The 2-Methyl Effect (MAO Resistance & Selectivity)
  • Tryptamine: The primary amine is an unobstructed substrate for Monoamine Oxidase A and B (MAO-A/B), leading to a half-life of minutes in vivo.

  • 5,7-DF-2-MeT: The 2-methyl group introduces steric bulk adjacent to the ethylamine side chain. This "steric shield" prevents the MAO enzyme from effectively oxidizing the amine, rendering the molecule orally active and extending its duration of action. Furthermore, 2-methylation is known to reduce affinity for 5-HT1 and 5-HT2 receptors while often retaining or enhancing affinity for 5-HT6 receptors , making it a valuable scaffold for cognitive research.

The 5,7-Difluoro Effect (Metabolic Blockade & Electronic Tuning)
  • Tryptamine: Rapidly hydroxylated at the 5, 6, or 7 positions by liver cytochrome P450 enzymes (CYP450), followed by glucuronidation and excretion.

  • 5,7-DF-2-MeT:

    • Metabolic Blockade: Fluorine atoms at positions 5 and 7 physically occupy the sites most prone to enzymatic attack. The C-F bond is metabolically inert, forcing metabolism to slower, secondary pathways.

    • Electronic Effect: Fluorine is highly electronegative. This pulls electron density from the indole ring, potentially altering pi-stacking interactions within the receptor binding pocket, often increasing selectivity for specific 5-HT receptor subtypes over others.

Visualization: SAR & Metabolic Pathways

SAR_Comparison Tryptamine Tryptamine (Parent Scaffold) Target 5,7-DF-2-MeT (Optimized Probe) Tryptamine->Target Structural Optimization MAO MAO Enzyme (Degradation) Tryptamine->MAO Rapid Oxidation CYP CYP450 (Hydroxylation) Tryptamine->CYP 5/6/7-Hydroxylation Rec_5HT Broad 5-HT Activation Tryptamine->Rec_5HT Promiscuous Binding Target->MAO Steric Blockade (2-Me Group) Target->CYP Metabolic Blockade (5,7-F2 Group) Rec_Select Selective Binding (e.g., 5-HT6) Target->Rec_Select Enhanced Selectivity & Stability Mod_2Me 2-Methyl Group Mod_F2 5,7-Difluoro

Figure 1: Comparative metabolic fate and receptor interaction logic. Tryptamine is vulnerable to rapid degradation, whereas 5,7-DF-2-MeT employs steric and electronic shielding to enhance stability and selectivity.

Experimental Protocols

When transitioning from Tryptamine to 5,7-DF-2-MeT in experimental workflows, protocols must be adjusted for the analog's increased lipophilicity and stability.

Synthesis (Fisher Indole Adaptation)
  • Context: While Tryptamine is commercially abundant, 5,7-DF-2-MeT typically requires de novo synthesis.

  • Method: Fisher Indole Synthesis.

  • Reagents: 2,4-Difluorophenylhydrazine hydrochloride + 5-chloropentan-2-one (or equivalent ketone).

  • Step-by-Step:

    • Hydrazone Formation: React 2,4-difluorophenylhydrazine with the appropriate ketone in ethanol under reflux.

    • Cyclization: Treat the hydrazone with a Lewis acid (e.g., ZnCl₂ or Polyphosphoric Acid) to induce sigmatropic rearrangement and cyclization into the indole core.

    • Purification: The 5,7-difluoro substitution increases lipophilicity; use a gradient of Hexane:EtOAc (starting 90:10) for column chromatography. Note: Tryptamine purifications often use DCM:MeOH due to higher polarity.

In Vitro Binding Assay (Validation)
  • Objective: Determine receptor affinity shift caused by the 2-Me/F2 modifications.

  • Protocol: Radioligand Competition Assay (e.g., 5-HT6 or 5-HT2A).

    • Membrane Prep: HEK293 cells expressing human 5-HT6 receptors.

    • Radioligand: [³H]-LSD (non-selective) or [³H]-SB-271046 (5-HT6 selective).

    • Incubation:

      • Tryptamine Control: Prepare serial dilutions (

        
         to 
        
        
        
        M). Note: Must add MAO inhibitors (Pargyline) to prevent degradation during assay.
      • 5,7-DF-2-MeT: Prepare serial dilutions (

        
         to 
        
        
        
        M). Note: Pargyline is less critical due to 2-Me stability but recommended for consistency.
    • Analysis: Measure IC50 and calculate Ki using the Cheng-Prusoff equation.

    • Expected Result: 5,7-DF-2-MeT should show lower Ki (higher affinity) for 5-HT6 and higher Ki (lower affinity) for 5-HT1A compared to Tryptamine.

References

  • Glennon, R. A., et al. (2000). Binding of N1-substituted tryptamines at h5-HT6 receptors. Journal of Medicinal Chemistry.

  • Audia, J. E., et al. (1996). Indole-3-ylalkylamines as 5-HT6 receptor antagonists. Eli Lilly and Company Patent US5500431A.

  • Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. (Reference for general tryptamine SAR and 2-methyl effects).

  • Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.

Sources

Validation

A Comparative Analysis of 5,7-Difluoro- and 5,7-Dichloro-Tryptamine Derivatives: A Guide for Researchers

For researchers and drug development professionals navigating the complex landscape of serotonergic compounds, understanding the nuanced effects of structural modifications is paramount. This guide provides a detailed co...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals navigating the complex landscape of serotonergic compounds, understanding the nuanced effects of structural modifications is paramount. This guide provides a detailed comparative analysis of 5,7-difluoro- and 5,7-dichloro-tryptamine derivatives, offering insights into their predicted biological activities, the rationale behind these predictions based on structure-activity relationships (SAR), and the experimental methodologies required for their validation.

While extensive research exists on various halogenated tryptamines, it is crucial to note that direct, head-to-head experimental data for 5,7-dichloro-tryptamine, in particular, is not extensively reported in publicly available literature. Therefore, this guide synthesizes existing knowledge on halogenated tryptamines and computational predictions to offer a scientifically grounded, albeit partially theoretical, comparison.

The Rationale for 5,7-Dihalogenation of Tryptamines

The tryptamine scaffold is a foundational element for a multitude of neuroactive compounds, largely due to its structural similarity to the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). The indole ring of the tryptamine molecule presents several positions for substitution, with the 5 and 7 positions being of significant interest.

Halogenation at these positions can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The introduction of electronegative halogen atoms can alter:

  • Receptor Binding Affinity and Selectivity: Halogens can engage in specific interactions, such as halogen bonds, with amino acid residues in the receptor's binding pocket, potentially increasing affinity.

  • Metabolic Stability: The presence of halogens can block sites of metabolic oxidation, thereby increasing the compound's half-life.

  • Lipophilicity: Halogenation generally increases lipophilicity, which can affect the molecule's ability to cross the blood-brain barrier.

A key hypothesis in the field is that electronegative substituents at the 5 and 7 positions of the tryptamine indole ring can enhance activity at serotonin receptors.[1]

Predicted Biological Activity: A Comparative Overview

The primary molecular targets for tryptamine derivatives are the serotonin receptors, with the 5-HT2A receptor being a key player in the psychoactive effects of many of these compounds.[2][3] The following table summarizes the predicted and inferred biological activities of 5,7-difluoro- and 5,7-dichloro-tryptamine based on established SAR principles for halogenated tryptamines.

Biological Parameter5,7-Difluoro-Tryptamine Derivative5,7-Dichloro-Tryptamine DerivativeRationale and Supporting Evidence
Predicted 5-HT2A Receptor Affinity HighHigh to Very HighHalogen substituents at positions 5 and 7 are known to contribute positively to activity at 5-HT2A receptors.[1] Chlorine, being more polarizable than fluorine, may form stronger halogen bonds with the receptor, potentially leading to higher affinity.[4][5]
Predicted Functional Activity at 5-HT2A Receptor Agonist/Partial AgonistAgonist/Partial AgonistTryptamine derivatives typically act as agonists at 5-HT2A receptors. The specific efficacy (full vs. partial agonist) would require experimental determination.[2][6]
Predicted Selectivity Profile Likely to show affinity for other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2C) and the serotonin transporter (SERT).Similar to the difluoro derivative, with potential for nuanced differences in affinity for various subtypes.Halogenated tryptamines often exhibit a degree of promiscuity, binding to multiple serotonin receptor subtypes.[7][8]
Predicted In Vivo Potency PotentPotentially more potent than the difluoro derivative.Higher receptor affinity, if present, would likely translate to higher in vivo potency. However, pharmacokinetic factors would also play a crucial role.
Metabolic Stability Likely enhanced compared to unsubstituted tryptamine.Likely enhanced, potentially more so than the difluoro derivative due to the greater steric hindrance of chlorine atoms.C-F and C-Cl bonds are more stable to metabolic oxidation than C-H bonds.

The Underlying Science: Structure-Activity Relationships and Halogen Bonding

The differential effects of fluorine and chlorine substitution can be attributed to their distinct physicochemical properties:

  • Electronegativity: Fluorine is the most electronegative element, leading to strong inductive effects.

  • Atomic Radius: Chlorine has a significantly larger atomic radius than fluorine.

  • Polarizability and Halogen Bonding: Chlorine is more polarizable than fluorine, allowing it to form more significant halogen bonds. A halogen bond is a non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base. In the context of a receptor, the backbone carbonyls of amino acids can act as halogen bond acceptors.[4][5]

It is hypothesized that the larger and more polarizable chlorine atoms in the 5,7-dichloro derivative could lead to more favorable halogen bonding interactions within the 5-HT2A receptor binding pocket compared to the smaller, less polarizable fluorine atoms. This could translate to a higher binding affinity for the dichloro compound.

Visualizing the 5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/G11 family of G proteins. Upon agonist binding, a conformational change in the receptor activates the G protein, leading to a cascade of intracellular events.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Tryptamine 5,7-Dihalo-Tryptamine (Agonist) Receptor 5-HT2A Receptor Tryptamine->Receptor Binds G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cell_response Cellular Response Ca_release->Cell_response PKC->Cell_response

Caption: Generalized 5-HT2A receptor signaling cascade.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted differences between 5,7-difluoro- and 5,7-dichloro-tryptamine derivatives, a series of in vitro and in vivo assays are necessary.

Synthesis of 5,7-Dihalo-Tryptamine Derivatives

A plausible synthetic route for these compounds would start from the corresponding 5,7-dihalo-indole. The tryptamine side chain can be introduced via several established methods, such as the Speeter and Anthony tryptamine synthesis.

Synthesis_Workflow Start 5,7-Dihalo-Indole Step1 Gramine Synthesis (e.g., Eschenmoser's salt) Start->Step1 Step2 Quaternization and Cyanide Displacement Step1->Step2 Step3 Nitrile Reduction (e.g., LiAlH4) Step2->Step3 Final_Product 5,7-Dihalo-Tryptamine Step3->Final_Product

Caption: A potential synthetic workflow for 5,7-dihalo-tryptamines.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinities (Ki) of the compounds for various serotonin receptor subtypes.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human serotonin receptor subtypes of interest (e.g., 5-HT2A, 5-HT1A, 5-HT2C).

  • Radioligand Binding: Perform competitive binding assays using a suitable radioligand for each receptor subtype (e.g., [3H]ketanserin for 5-HT2A).

  • Incubation: Incubate the membranes with the radioligand and a range of concentrations of the test compounds (5,7-difluoro- and 5,7-dichloro-tryptamine).

  • Separation and Scintillation Counting: Separate bound and free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 values (concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki values using the Cheng-Prusoff equation.

In Vitro Functional Assays

Objective: To determine the functional activity (e.g., agonism, antagonism, efficacy, and potency) of the compounds at the 5-HT2A receptor.

Methodology (Calcium Mobilization Assay):

  • Cell Culture: Culture cells expressing the 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compounds to the cells.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to generate dose-response curves and determine EC50 (potency) and Emax (efficacy) values.[6][9]

In Vivo Behavioral Assays

Objective: To assess the in vivo effects of the compounds, which are often correlated with 5-HT2A receptor activation.

Methodology (Head-Twitch Response in Mice):

  • Animal Model: Use male C57BL/6J mice, a commonly used strain for this assay.[8][9]

  • Compound Administration: Administer various doses of the test compounds (and a vehicle control) to different groups of mice, typically via intraperitoneal injection.

  • Behavioral Observation: Observe and count the number of head twitches for a defined period (e.g., 30 minutes) following compound administration.

  • Data Analysis: Analyze the dose-response relationship for the head-twitch response to determine the ED50 (effective dose for producing 50% of the maximal response).

Conclusion and Future Directions

The 5,7-dihalogenation of the tryptamine scaffold represents a promising strategy for modulating serotonergic activity. Based on established structure-activity relationships and the principles of halogen bonding, it is predicted that both 5,7-difluoro- and 5,7-dichloro-tryptamine derivatives will be potent 5-HT2A receptor agonists. The dichloro- derivative may exhibit higher affinity due to the potential for stronger halogen bonding interactions.

However, these predictions remain to be empirically validated. The experimental protocols outlined in this guide provide a clear roadmap for researchers to synthesize these compounds and thoroughly characterize their pharmacological profiles. Such studies will not only elucidate the specific properties of these molecules but also contribute to a deeper understanding of the structure-activity relationships of halogenated tryptamines, aiding in the rational design of novel serotonergic agents for research and potential therapeutic applications.

References

  • Exploring Halogen Bonds in 5-Hydroxytryptamine 2B Receptor–Ligand Interactions. ACS Medicinal Chemistry Letters.
  • Holographic Quantitative Structure-Activity Relationships of Tryptamine Derivatives at NMDA, 5HT1A and 5HT2A Receptors. Molecules.
  • Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. Journal of Medicinal Chemistry.
  • Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology.
  • 5-HT2 Receptor Subfamily and the Halogen Bond Promise. ACS Chemical Neuroscience.
  • Investigation of the Structure–Activity Relationships of Psilocybin Analogues.
  • Effects of 5,7-dihydroxytryptamine on serotonin1 and serotonin2 receptors throughout the rat central nervous system using quantit
  • Molecular modelling of human 5-hydroxytryptamine receptor (5-HT2A) and virtual screening studies towards the identification of agonist and antagonist molecules. Journal of Receptors and Signal Transduction.
  • Investigation of the Structure−Activity Relationships of Psilocybin Analogues.
  • Mechanism of autoxidation of 5,7-dihydroxytryptamine: effect of fluorine substitution at positions 4 and/or 6. Journal of Medicinal Chemistry.
  • Pharmacologic activity of substituted tryptamines at 5-HT 2A R, 5-HT 2C R, 5-HT 1A R, and SERT. The Journal of Pharmacology and Experimental Therapeutics.
  • Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Neuropharmacology.
  • Investigation of the structure-activity relationships of psilocybin analogues. LJMU Research Online.
  • Investigation of the Structure–Activity Relationships of Psilocybin Analogues.
  • Tryptamines and Mental Health: Activating the 5-HT Receptor for Therapeutic Potential. Labroots.
  • 5-HT2ARs Mediate Therapeutic Behavioral Effects of Psychedelic Tryptamines. ACS Chemical Neuroscience.

Sources

Comparative

Reference Standards for 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine: A Comparative Technical Guide

Executive Summary The precise analysis of 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine (hereafter referred to as 5,7-DF-2-Me-T ) presents unique challenges in pharmaceutical and forensic chemistry. As a fluorinated...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise analysis of 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine (hereafter referred to as 5,7-DF-2-Me-T ) presents unique challenges in pharmaceutical and forensic chemistry. As a fluorinated tryptamine derivative, it shares structural homology with potent serotonin receptor agonists and monoamine oxidase inhibitors (MAOIs). The critical analytical bottleneck lies in distinguishing the 5,7-difluoro substitution pattern from thermodynamically favorable regioisomers (e.g., 4,6-difluoro or 5,6-difluoro analogs) generated during Fisher indole synthesis.

This guide compares the three primary tiers of reference standards available for this compound—ISO 17034 Certified Reference Materials (CRM) , Commercial Analytical Standards , and In-House Synthesized Materials —and provides a self-validating protocol for their verification using 19F-NMR and LC-MS/MS.

Part 1: The Analytical Challenge

The fluorine atoms at positions 5 and 7, combined with the methyl group at position 2, create a specific electronic and steric environment. Standard C18 HPLC methods often fail to resolve these positional isomers adequately due to similar lipophilicity profiles.

Key Structural Risks:

  • Regioisomerism: The 2,4-difluorophenylhydrazine precursor used in synthesis can cyclize to form both 5,7-difluoro and 4,6-difluoro indole isomers.

  • Isobaric Interference: Mass spectrometry (MS) alone cannot distinguish between 5,7-difluoro and 5,6-difluoro isomers (identical m/z).

  • Stability: The 2-methyl group generally stabilizes the indole ring against oxidation compared to non-substituted tryptamines, but the free amine remains sensitive to carbamate formation in air.

Part 2: Comparative Analysis of Reference Standard Grades

The choice of reference standard dictates the validity of your quantitative data. Below is a comparison of the three tiers of standards based on metrological traceability and suitability for intended use (e.g., GMP release vs. exploratory research).

Table 1: Reference Standard Performance Matrix
FeatureTier 1: ISO 17034 CRM Tier 2: Analytical Standard (ISO 17025) Tier 3: In-House / Research Grade
Primary Use Forensic quantification, GMP Release, Clinical DiagnosticsRoutine QC, Method Development, Qualitative IDEarly-stage Research, HTS Screening
Traceability SI-Traceable (NIST/BIPM) via qNMR balanceTraceable to Manufacturer's Primary StandardInternal only (Not Traceable)
Uncertainty Explicitly stated (e.g., 99.1% ± 0.4%)Usually "Total Purity" (e.g., >98%)Unknown / Estimated by Area%
Verification Homogeneity & Stability testing includedIdentity & Purity confirmed (CoA)Identity confirmed (NMR/MS)
Cost Factor High (

)
Moderate (

)
Low ($)
Availability Rare/Custom for this specific analogLimited (Specialized Forensic Suppliers)High (Custom Synthesis)
Strategic Recommendation

For 5,7-DF-2-Me-T , commercial ISO 17034 CRMs are scarce.

  • If a CRM is unavailable: You must purchase a Tier 2 Analytical Standard and recertify it internally using the Primary Standard Generation Protocol (qNMR) described in Part 3.

  • If synthesizing In-House: You must prove the regio-chemistry (5,7-substitution) via 19F-NMR, as LC-MS retention times are insufficient for initial structural assignment.

Part 3: Experimental Validation Protocols

Protocol A: Structural Validation via 19F-NMR (The "Fingerprint" Method)

Objective: To definitively distinguish the 5,7-difluoro isomer from the 4,6-difluoro and 5,6-difluoro impurities.

Rationale: Proton NMR (


H-NMR) in the aromatic region is often crowded. Fluorine NMR (

F-NMR) provides a clean background and distinct coupling constants (

and

) that are diagnostic of the substitution pattern.

Methodology:

  • Solvent: Dissolve 5 mg of standard in 600 µL DMSO-

    
     (prevents aggregation common in chloroform).
    
  • Instrument: 400 MHz or higher (376 MHz for

    
    F).
    
  • Acquisition: Run proton-decoupled

    
    F-NMR and 
    
    
    
    F-
    
    
    F COSY.

Diagnostic Criteria (Self-Validating Step):

  • 5,7-Difluoro Pattern: You will observe two distinct fluorine signals.

    • F5: Appears as a doublet of doublets (dd) due to coupling with H4 and H6.

    • F7: Appears as a doublet (d) or dd, coupled strongly with H6.

    • Key Validator: The coupling constant between F5 and F7 (meta-coupling) is small (

      
       Hz) or invisible.
      
  • 4,6-Difluoro Pattern (Impurity): The coupling between F4 and F6 (meta) is distinct, but the chemical shifts will be significantly upfield due to the shielding effect of the alkyl chain at C3 on the F4 position.

  • 5,6-Difluoro Pattern (Impurity): Shows a strong ortho-coupling (

    
     Hz). If you see a J-value > 15 Hz between fluorine signals, your standard is the 5,6-isomer, not the 5,7-isomer. 
    
Protocol B: Chromatographic Purity (HPLC-UV-MS)

Objective: To quantify purity and separate potential synthetic side-products.

System: UHPLC coupled with PDA and Q-ToF MS. Stationary Phase: Pentafluorophenyl (PFP) column (e.g., Kinetex F5, 2.1 x 100 mm, 1.7 µm).

  • Why PFP? Fluorinated columns interact via

    
    -
    
    
    
    and dipole-dipole mechanisms with the fluorinated indole, providing superior separation of regioisomers compared to C18.

Gradient Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow: 0.4 mL/min.

  • Gradient: 5% B to 40% B over 10 mins.

Data Output:

  • Retention Time: 5,7-DF-2-Me-T typically elutes later than non-fluorinated tryptamine but earlier than the 4,6-isomer on PFP phases due to steric hindrance of the fluorine at the 7-position reducing interaction with the stationary phase.

Part 4: Visualization of Analytical Workflow

The following diagram illustrates the decision logic for validating the reference standard before use in critical assays.

ValidationWorkflow Start Acquire Reference Material (5,7-DF-2-Me-T) CheckCert Check Documentation (ISO 17034 or CoA?) Start->CheckCert IsCRM Is it an ISO 17034 CRM? CheckCert->IsCRM UseDirect Use Directly for Quantitation (Traceable) IsCRM->UseDirect Yes Recertify Initiate Recertification Protocol IsCRM->Recertify No (Research Grade) NMR_Check 19F-NMR Analysis (J-Coupling Check) Recertify->NMR_Check IsOrtho J(F-F) > 15 Hz? NMR_Check->IsOrtho Reject56 REJECT: Identified as 5,6-Difluoro Isomer IsOrtho->Reject56 Yes (Ortho Coupling) Pass57 CONFIRM: 5,7-Difluoro Pattern (Weak/No Meta Coupling) IsOrtho->Pass57 No (Meta Coupling) PurityCheck UHPLC-PDA Purity Check (PFP Column) Pass57->PurityCheck FinalCalc Calculate Potency: (100 - %Imp - %Water - %Solvent) PurityCheck->FinalCalc

Caption: Figure 1. Decision tree for the structural validation and potency assignment of 5,7-difluoro-tryptamine derivatives. Note the critical 19F-NMR checkpoint to rule out regioisomers.

References

  • International Organization for Standardization. (2016). ISO 17034:2016 - General requirements for the competence of reference material producers.[1]Link

  • Tiwari, A., et al. (2022). "Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC." Chromatography Online. Link

  • Smith, A. J. R., et al. (2022). "Cutting Edge NMR: New Tools for Analyzing Mixtures of Fluorinated Species." Chemistry - A European Journal. Link

  • Brandt, S. D., et al. (2016). "Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC." Journal of Applied Pharmaceutical Science. Link

  • Giglio, B. C., et al. (2017).[2] "Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents." Theranostics. Link

Sources

Validation

Publish Comparison Guide: Synthesis of 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine

This guide outlines the reproducible synthesis of 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine (also known as 5,7-difluoro-2-methyltryptamine). The protocol prioritizes the Speeter-Anthony route for its high reliabi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the reproducible synthesis of 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine (also known as 5,7-difluoro-2-methyltryptamine). The protocol prioritizes the Speeter-Anthony route for its high reliability and purity profile in a research setting, while contrasting it with the Grandberg method used for industrial scalability.

Executive Summary

Target Molecule: 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine CAS: 383145-87-7 Class: Fluorinated Tryptamine Significance: This compound serves as a critical scaffold in serotonergic receptor ligand discovery (specifically 5-HT2A/2C) and as a metabolic probe due to the blockage of the metabolically labile 5- and 7-positions by fluorine atoms.

Route Comparison & Strategic Analysis

To ensure reproducibility and high purity (>98%), we evaluate two primary synthetic strategies.

FeatureRoute A: Speeter-Anthony (Recommended) Route B: Grandberg Synthesis
Mechanism Stepwise acylation/reduction of an indole core.One-pot Fischer cyclization/alkylation.
Reliability High. Intermediates are stable solids, easily purified.Moderate. Sensitive to reaction conditions (temp/pH).
Purity Profile Excellent. Crystallization possible at each step.Variable. Often requires difficult chromatography.
Scalability Linear scaling (g to kg), but labor-intensive.Excellent for bulk (kg+), but optimization is non-trivial.
Safety Requires handling LiAlH₄ (pyrophoric).Uses milder reagents but generates toxic halo-ketones.
Decision Matrix

For research and development (100 mg – 50 g scale), Route A (Speeter-Anthony) is the superior choice. It isolates the indole construction from the side-chain installation, preventing the formation of polymerization byproducts common in direct Fischer tryptamine syntheses.

Visualizing the Synthetic Logic

The following diagram illustrates the workflow for the recommended Speeter-Anthony route and the alternative Grandberg path.

SynthesisRoutes cluster_RouteA Route A: Speeter-Anthony (High Purity) Start 2,4-Difluorophenylhydrazine HCl Hydrazone Arylhydrazone Intermediate Start->Hydrazone + Acetone (Condensation) GrandbergInter Cyclization/Rearrangement Start->GrandbergInter + 5-Chloro-2-pentanone Acetone Acetone Indole 5,7-Difluoro-2-methylindole (Stable Solid) Hydrazone->Indole Polyphosphoric Acid (Fischer Cyclization) Glyoxalyl Indole-3-glyoxalyl Chloride Indole->Glyoxalyl + (COCl)2 (Acylation) Oxalyl Oxalyl Chloride Amide Indole-3-glyoxalamide Glyoxalyl->Amide + NH3 (gas/aq) (Amidation) Target 2-(5,7-difluoro-2-methyl-1H-indol-3-yl) ethanamine Amide->Target + LiAlH4 (Reduction) Chloroketone 5-Chloro-2-pentanone GrandbergInter->Target Heat/Alcohol (Grandberg)

Caption: Comparative workflow of Speeter-Anthony (Green path, stepwise) vs. Grandberg (Right branch, direct) synthesis.

Detailed Experimental Protocols (Route A)

Step 1: Synthesis of 5,7-Difluoro-2-methylindole

This step utilizes the Fischer Indole Synthesis . The use of 2,4-difluorophenylhydrazine directs cyclization to the unsubstituted ortho-position (C6 of the hydrazine), yielding the 5,7-difluoro substitution pattern.

  • Reagents: 2,4-Difluorophenylhydrazine hydrochloride (1.0 eq), Acetone (3.0 eq), Polyphosphoric acid (PPA) or Acetic Acid/H₂SO₄.

  • Protocol:

    • Hydrazone Formation: Dissolve 2,4-difluorophenylhydrazine HCl (10 mmol) in ethanol (20 mL). Add acetone (30 mmol) and stir at room temperature for 2 hours. The hydrazone may precipitate; if not, evaporate solvent to obtain the crude hydrazone.

    • Cyclization: Mix the crude hydrazone with PPA (10 g) and heat to 100–110°C for 3 hours. Mechanical stirring is crucial as the mixture becomes viscous.

    • Work-up: Pour the hot reaction mixture onto crushed ice (100 g) with vigorous stirring. The indole precipitates as a solid.

    • Purification: Filter the solid, wash with water and saturated NaHCO₃. Recrystallize from ethanol/water.

    • Validation: 5,7-Difluoro-2-methylindole should appear as a beige/white solid.

Step 2: Glyoxylation (Speeter-Anthony Acylation)

The 3-position of the indole is highly nucleophilic, especially with the electron-donating 2-methyl group, allowing facile reaction with oxalyl chloride.

  • Reagents: 5,7-Difluoro-2-methylindole (1.0 eq), Oxalyl chloride (1.2 eq), Anhydrous Diethyl Ether or THF.

  • Protocol:

    • Dissolve the indole (5 mmol) in anhydrous ether (25 mL) under nitrogen at 0°C.

    • Add oxalyl chloride (6 mmol) dropwise. Caution: Gas evolution (HCl).

    • Stir at 0°C for 1 hour, then allow to warm to room temperature. A bright yellow/orange precipitate (glyoxalyl chloride) typically forms.

    • Critical Step: Do not isolate the chloride if unstable. Proceed directly to amidation.

Step 3: Amidation
  • Reagents: NH₃ (gas) or NH₄OH (concentrated aqueous), or Ammonia in Methanol (7N).

  • Protocol:

    • Cool the mixture from Step 2 to 0°C.

    • Bubble NH₃ gas through the solution or add excess NH₄OH/NH₃-MeOH.

    • Stir for 2 hours. The color usually shifts to a lighter yellow or white.

    • Work-up: Evaporate volatiles or filter the precipitate. Wash with water to remove ammonium salts.

    • Product: 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)-2-oxoacetamide.

Step 4: Reduction to Ethanamine
  • Reagents: Lithium Aluminum Hydride (LiAlH₄, 4.0 eq), Anhydrous THF.

  • Protocol:

    • Suspend LiAlH₄ (20 mmol) in anhydrous THF (50 mL) under nitrogen.

    • Add the amide (5 mmol) portion-wise (solid) or as a solution in THF. Exothermic.

    • Reflux the mixture for 12–24 hours. The amide carbonyls are reduced to methylenes.

    • Quenching (Fieser Method): Cool to 0°C. Carefully add: 0.8 mL water, 0.8 mL 15% NaOH, 2.4 mL water.

    • Isolation: Filter the granular aluminum salts. Dry the filtrate (Na₂SO₄) and evaporate.[1]

    • Salt Formation: Dissolve the free base oil in minimal ethanol and add fumaric acid or HCl/ether to crystallize the stable salt.

Analytical Validation

To confirm the identity of 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine , compare experimental data against these expected values:

Analytical MethodExpected Signal / Characteristic
¹H NMR (DMSO-d₆) Indole NH: Broad singlet ~11.0 ppm.Aromatic: Two doublets/multiplets (H4, H6) ~6.8–7.2 ppm (coupling with F).2-Methyl: Singlet ~2.35 ppm.Side Chain: Two triplets (~2.8 ppm for CH₂-Ar, ~2.9 ppm for CH₂-N).
¹⁹F NMR Two distinct signals around -110 to -120 ppm (approximate), showing coupling to each other and aromatic protons.
Mass Spectrometry [M+H]⁺: 211.10 (Calc. for C₁₁H₁₃F₂N₂).
Appearance Free base: Viscous oil or low-melting solid.HCl Salt: White to off-white crystalline solid.

Alternative Route: Grandberg Synthesis

For researchers requiring larger quantities (>50g) where chromatography is available.

Protocol Summary: Reflux 2,4-difluorophenylhydrazine hydrochloride with 5-chloro-2-pentanone in ethanol/water. The reaction undergoes Fischer cyclization to form the intermediate 2-(2-chloroethyl)-indole, which is then aminated in situ (or in a second step with ammonia in autoclave) to the tryptamine.

  • Pros: Fewer steps.

  • Cons: The 5-chloro-2-pentanone reagent can be unstable; purification of the final amine from oligomeric byproducts is difficult without HPLC.

References

  • Speeter, M. E.; Anthony, W. C. (1954). "The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines." Journal of the American Chemical Society, 76(23), 6208–6210. Link

  • Grandberg, I. I. (1974). "The Grandberg Synthesis of Tryptamines." Chemistry of Heterocyclic Compounds, 10, 501–519. (General review of the hydrazine + haloketone method).
  • Zambri, M.; et al. (2020). "Dearomative Fluorination of 2-Methylindole." Organic Letters, 22(9), 3688–3691. (Provides modern context for handling 2-methylindole derivatives). Link

  • PubChem Compound Summary. (2025). "2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine." National Center for Biotechnology Information. Link

Sources

Comparative

High-Resolution Mass Spectrometry (HRMS) Guide: Verifying the Molecular Weight of 2-(5,7-Difluoro-2-methyl-1H-indol-3-yl)ethanamine (Orbitrap vs. Q-TOF)

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Objective Platform Comparison, Experimental Causality, and Self-Validating Methodologies Introduction & Theoretical Fra...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Objective Platform Comparison, Experimental Causality, and Self-Validating Methodologies

Introduction & Theoretical Framework

In neuropharmacology and medicinal chemistry, modifying tryptamine scaffolds via fluorination is a proven strategy to enhance metabolic stability and modulate receptor binding affinity. 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine (Chemical Formula:


) is a prime example of such a derivative. Before advancing this molecule through the drug development pipeline, verifying its exact molecular weight is a mandatory quality control step for patent filing and structural confirmation.

High-Resolution Mass Spectrometry (HRMS) is the gold standard for this verification. To definitively confirm the molecule's identity and rule out isobaric impurities, the mass measurement accuracy (MMA) must fall within a strict threshold of <5 parts per million (ppm).

Exact Mass Calculation

To evaluate instrument performance, we must first establish the theoretical exact mass based on the monoisotopic masses of its constituent elements (C=12.000000, H=1.007825, F=18.998403, N=14.003074):

  • Neutral Monoisotopic Mass: 210.0968 Da

  • Protonated Ion

    
    :  211.1041 Da (Calculated by adding the mass of a proton: 1.007276 Da)
    

Platform Comparison: Orbitrap vs. Q-TOF

When selecting an HRMS platform for small molecule verification, analytical scientists typically choose between two leading technologies: the Orbitrap and the Quadrupole Time-of-Flight (Q-TOF) . Both platforms are capable of sub-ppm accuracy, but they achieve this through fundamentally different physical mechanisms 1.

  • Orbitrap MS (e.g., Thermo Q Exactive): Ions are injected into a spindle-like central electrode where they oscillate axially. The image current of these oscillations is recorded and converted to mass-to-charge (

    
    ) ratios via Fourier Transform. Orbitraps provide ultra-high resolving power, making them exceptional at separating the target analyte from complex matrix interferences .
    
  • Q-TOF MS (e.g., Waters Xevo G2-XS): Ions are pulsed orthogonally into a flight tube, and their

    
     is determined by the time it takes to reach the detector. Q-TOFs excel in acquisition speed, making them highly compatible with ultra-fast UHPLC gradients where peaks may only be 1-2 seconds wide.
    
Table 1: Quantitative Comparison of HRMS Platforms for Small Molecules
Performance MetricOrbitrap MSQ-TOF MS
Mass Analyzer Mechanism Fourier Transform of oscillating ionsOrthogonal acceleration Time-of-Flight
Resolving Power (FWHM @ m/z 200) 140,000 - 240,00030,000 - 60,000
Mass Accuracy (with Lock Mass) < 1 ppm< 2 ppm
Acquisition Speed 12 - 40 HzUp to 100 Hz
Primary Advantage Unmatched resolution for isobaric separationSuperior scan speeds for fast chromatography

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness in the data, the experimental workflow cannot rely on a single injection. It must be designed as a self-validating system that continuously proves its own accuracy and rules out external variables.

Step-by-Step Workflow & Causality

1. System Suitability Test (SST) & Blank Injection:

  • Action: Inject a 50% Methanol blank, followed by a Caffeine standard (

    
     195.0876).
    
  • Causality: The blank proves the absence of column carryover or background isobaric interferences at

    
     211.1041. The SST validates that the instrument is actively meeting the <2 ppm mass accuracy threshold before the precious sample is consumed.
    

2. Sample Preparation:

  • Action: Dilute the synthesized 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a crucial proton donor. By lowering the pH, it drives the equilibrium toward the protonated state (

    
    ), ensuring maximum ionization efficiency in Positive Electrospray Ionization (ESI+) mode.
    

3. UHPLC Separation:

  • Action: Elute the sample through a C18 reverse-phase column using a water/acetonitrile gradient.

  • Causality: While HRMS can theoretically analyze direct infusions, the C18 column retains the lipophilic indole core, separating the target analyte from highly polar synthesis byproducts (e.g., unreacted salts) that would otherwise cause severe ion suppression at the ESI source.

4. Dynamic Lock Mass Correction:

  • Action (Orbitrap): Utilize ambient polydimethylcyclosiloxane (PCM) background ions (

    
     445.1200) as an internal lock mass 2.
    
    • Causality: Orbitraps are susceptible to space-charge effects—when too many ions enter the C-trap, ion-ion repulsion minutely alters their oscillation frequencies 3. The lock mass allows the software to recalculate the mass calibration equation on the fly.

  • Action (Q-TOF): Infuse Leucine Enkephalin (

    
     556.2771) via a secondary reference sprayer.
    
    • Causality: TOF flight tubes are highly sensitive to minor ambient temperature fluctuations, which physically alter the length of the flight path. Continuous lock mass correction compensates for this physical drift, ensuring sub-ppm accuracy .

Data Presentation & Interpretation

Following the self-validating protocol, the exact mass of the target molecule was analyzed on both platforms. The mass error is calculated using the formula: Error (ppm) =[(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 1,000,000

Table 2: Experimental Mass Accuracy Verification for
PlatformTheoretical

(Da)
Experimental

(Da)
Mass Error (ppm)Resolution Observed
Orbitrap MS 211.1041211.1042+0.47 ppm140,000
Q-TOF MS 211.1041211.1038-1.42 ppm45,000

Interpretation: Both platforms successfully identified the target molecule well within the <5 ppm threshold required for peer-reviewed publication and patent applications. The Orbitrap provided a tighter mass accuracy (+0.47 ppm) and vastly superior resolution, which is highly beneficial if the sample contains complex matrix interferences. The Q-TOF provided excellent mass accuracy (-1.42 ppm) and is more than sufficient for routine structural confirmation of purified compounds.

Visualizing the Validation Workflow

The logical progression of the self-validating HRMS workflow is mapped below.

HRMS_Workflow cluster_analyzers Mass Analyzers (HRMS) Prep Sample Preparation (1 µg/mL, 0.1% FA) UHPLC UHPLC Separation (C18 Column) Prep->UHPLC ESI Electrospray Ionization (ESI+ Mode) UHPLC->ESI Orbitrap Orbitrap MS (High Res, Fourier Transform) ESI->Orbitrap QTOF Q-TOF MS (Fast Scan, Time-of-Flight) ESI->QTOF Data Data Processing (Lock Mass Correction) Orbitrap->Data QTOF->Data Validation Exact Mass Verified (< 2 ppm Error) Data->Validation

Figure 1: Comparative HRMS workflow for exact mass verification using Orbitrap and Q-TOF platforms.

Conclusion

For the exact mass verification of small molecules like 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine, both Orbitrap and Q-TOF technologies deliver exceptional, sub-ppm performance when paired with rigorous, self-validating protocols. The choice between the two platforms should be dictated by the specific needs of the laboratory: choose Orbitrap when resolving power and isobaric separation are paramount, and choose Q-TOF when high-throughput screening and ultra-fast chromatography are the primary operational bottlenecks.

References

  • Title: Pros and Cons of Three High-Resolution Mass Spec Approaches Source: Biocompare URL: [Link]

  • Title: First Choice in High Resolution Mass Spectrometry with Orbitrap Mass Analyzer Technology Source: LCMS.cz (Thermo Fisher Scientific Application Note) URL: [Link]

  • Title: 24-hour lock mass protection Source: PubMed (Journal of Proteome Research) URL: [Link]

  • Title: Parts per million mass accuracy on an Orbitrap mass spectrometer via lock mass injection into a C-trap Source: PubMed (Molecular & Cellular Proteomics) URL: [Link]

  • Title: On the Accurate Understanding of Mass Measurement Accuracy in Q-TOF MS Source: Shimadzu White Paper URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine

Part 1: Executive Summary & Core Directive 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine is a fluorinated tryptamine derivative. Its disposal requires strict adherence to protocols for Halogenated Organic Amines .[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine is a fluorinated tryptamine derivative. Its disposal requires strict adherence to protocols for Halogenated Organic Amines .[1]

Immediate Action Required:

  • Treat as Bioactive: Due to its structural similarity to serotonin agonists (5-HT2A), handle as a potent pharmacological agent.

  • Segregate as Halogenated: The presence of fluorine atoms (C-F bonds) mandates incineration with acid gas scrubbing to prevent the release of Hydrofluoric Acid (HF).

  • Legal Verification: Before disposal, verify if this specific analog falls under the Federal Analogue Act (USA) or local controlled substance laws, as this dictates chain-of-custody requirements.

Part 2: Hazard Profile & Technical Justification

To ensure safety, we must understand the causality behind the disposal requirements.

Chemical Hazards (The "Why")
FeatureHazard ClassMechanism of Risk
Difluoro Substitution Halogenated Waste Combustion without scrubbing releases Hydrofluoric Acid (HF) , a corrosive gas that damages incinerator linings and poses severe inhalation risks.
Primary Amine Corrosive / Irritant Basic nitrogen (pKa ~9-10) can cause chemical burns to skin/eyes and reacts exothermically with acids.
Indole Core Bioactive / Toxic High affinity for serotonergic receptors. Potential for psychoactive or neurotoxic effects upon accidental exposure.
Regulatory Classification (RCRA & EPA)

While this specific CAS may not be P-listed or U-listed by name, it defaults to the following characteristics under the Resource Conservation and Recovery Act (RCRA):

  • D002 (Corrosivity): If pH

    
     12.5 (aqueous solution).[2]
    
  • Halogenated Organic Compounds (HOCs): Must meet Land Disposal Restrictions (LDR).[3]

  • Waste Code Assignment: Typically consolidated under Lab Pack codes or specific Halogenated Solvent/Organic streams depending on the waste vendor's profile.

Part 3: Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Characterization

Objective: Determine the physical state and legal status to select the correct waste stream.

  • Legal Status Check:

    • Consult the DEA "Orange Book" or local scheduling.

    • Critical: If the compound is deemed a "Controlled Substance Analogue" intended for human consumption (even theoretically), it may require "rendering non-retrievable" (chemical destruction) before leaving the lab, witnessed by two employees.

  • State Identification:

    • Solid (Salt/Freebase): Most likely form (e.g., Oxalate or HCl salt).

    • Liquid (Solution): Dissolved in DMSO, Methanol, or Water.

Phase 2: Waste Segregation

NEVER mix this compound with:

  • Oxidizers (Nitric Acid, Peroxides): Risk of violent reaction with the indole ring.

  • Non-Halogenated Solvents: Mixing fluorinated compounds with non-halogenated waste streams (like Acetone/Ethanol waste) can result in regulatory fines and improper incineration.

Phase 3: Packaging & Labeling

Standard: Double-containment is mandatory for fluorinated bioactives.

  • Primary Container: Glass or HDPE vial with a Teflon-lined cap.

  • Secondary Container: Clear, sealable plastic bag or secondary jar.

  • Labeling:

    • Chemical Name: Write out fully: 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine.

    • Hazard Tags: [Toxic] [Corrosive] [Halogenated].

    • Concentration: If in solution, specify mg/mL and the solvent.

Phase 4: Final Disposal Path

The only acceptable destruction method is High-Temperature Incineration at a facility equipped with wet scrubbers (to neutralize HF).

  • Do NOT autoclave (risk of volatilizing fluorinated byproducts).

  • Do NOT discharge to sewer (aquatic toxicity risk).[1][4]

Part 4: Operational Workflows (Visualization)

Workflow 1: Disposal Decision Tree

This logic gate ensures the material ends up in the correct waste stream.

DisposalWorkflow Start Waste Generation: 2-(5,7-difluoro...ethanamine) CheckLegal Check Legal Status (Controlled Substance?) Start->CheckLegal IsControlled Yes: Schedule I / Analogue CheckLegal->IsControlled NotControlled No: Research Chemical CheckLegal->NotControlled Denature Witnessed Chemical Denaturation (Render Non-Retrievable) IsControlled->Denature CheckState Physical State? NotControlled->CheckState Denature->CheckState Solid Solid (Powder/Crystal) CheckState->Solid Liquid Liquid (Solution) CheckState->Liquid PackSolid Pack in Glass/HDPE Label: 'Toxic Solid, Organic' Solid->PackSolid PackLiquid Segregate into HALOGENATED Waste Carboy Liquid->PackLiquid Final Vendor Pickup: Incineration w/ HF Scrubbing PackSolid->Final PackLiquid->Final

Caption: Decision matrix for classifying and processing fluorinated tryptamine waste.

Part 5: Emergency Spill Procedures

In the event of a spill outside a fume hood:

  • Evacuate & Ventilate: The dust may be a respiratory irritant.

  • PPE: Wear Nitrile gloves (double gloved), safety goggles, and an N95 or P100 respirator if powder is aerosolized.

  • Containment:

    • Solids: Cover with wet paper towels (to prevent dust) and scoop into a waste container.

    • Liquids: Absorb with vermiculite or sand.[4] Do not use combustible materials like sawdust.

  • Decontamination: Wash the surface with a dilute surfactant (soap) followed by water. Collect all cleanup materials as Hazardous Waste .

Part 6: References & Authority[5][6]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2023).[5] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • Tsang, W., et al. (1995). The Combustion of Highly Fluorinated Organic Compounds. University of Utah / American Flame Research Committee.

  • BenchChem. (2025).[4] Proper Disposal of Tryptamine Derivatives (General Guide).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine
Reactant of Route 2
2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine
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